molecular formula C9H11ClO4S B1613597 4-(2-Methoxyethoxy)benzenesulfonyl chloride CAS No. 204072-53-7

4-(2-Methoxyethoxy)benzenesulfonyl chloride

Cat. No.: B1613597
CAS No.: 204072-53-7
M. Wt: 250.7 g/mol
InChI Key: QGHZEYHFQCDRAT-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C9H11ClO4S and its molecular weight is 250.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHZEYHFQCDRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626348
Record name 4-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
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Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204072-53-7
Record name 4-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)benzene-1-sulfonyl chloride
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Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 4-(2-Methoxyethoxy)benzenesulfonyl chloride, a key intermediate in pharmaceutical and organic synthesis. The guide details a robust synthetic protocol via chlorosulfonation, elucidates the underlying reaction mechanism, and presents a thorough characterization of the compound's physicochemical properties. By integrating field-proven insights with established chemical principles, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction and Strategic Importance

This compound is an organosulfur compound distinguished by its bifunctional nature. The highly reactive sulfonyl chloride group serves as an electrophilic handle for constructing sulfonamides and sulfonate esters, while the 4-(2-methoxyethoxy) substituent provides a means to modulate the pharmacokinetic properties of a target molecule, often enhancing solubility and metabolic stability.[1] Its structure makes it an invaluable building block in medicinal chemistry for introducing the 4-(2-methoxyethoxy)phenylsulfonyl moiety, a common pharmacophore in modern drug candidates.[2]

Compound Identifier Data
IUPAC Name This compound
Molecular Formula C₉H₁₁ClO₄S[3]
Molecular Weight 250.70 g/mol
CAS Number 204072-53-7[3]

The Synthetic Pathway: Direct Chlorosulfonation

The most direct and industrially scalable method for preparing aryl sulfonyl chlorides is the electrophilic chlorosulfonation of the corresponding aromatic precursor.[4][5] For the title compound, this involves the reaction of 2-methoxyethoxybenzene with chlorosulfonic acid.

Reaction Mechanism and Regioselectivity

The synthesis proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[6] The key steps are:

  • Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic sulfur trioxide (SO₃) or a related potent electrophile.

  • Electrophilic Attack: The electron-rich benzene ring of 2-methoxyethoxybenzene attacks the electrophile. The ether-based substituent is a strong activating group and an ortho, para-director.

  • Regioselectivity: Due to the significant steric hindrance imposed by the 2-methoxyethoxy group at the ortho positions, the substitution occurs almost exclusively at the para position. This high regioselectivity is a critical advantage of this pathway, simplifying purification.

  • Aromatization and Formation: The resulting intermediate loses a proton to restore aromaticity. A subsequent reaction with a chloride source, present from the chlorosulfonic acid, yields the final sulfonyl chloride product.[6]

Synthesis Workflow Diagram

The following diagram illustrates the direct, single-step conversion of the starting material to the desired sulfonyl chloride.

SynthesisWorkflow start_material 2-Methoxyethoxybenzene product This compound start_material->product  Electrophilic  Aromatic  Substitution reagent Chlorosulfonic Acid (ClSO₃H) reagent->product

Caption: Direct chlorosulfonation pathway to the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and safety.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMolesNotes
2-MethoxyethoxybenzeneC₉H₁₂O₂152.1915.22 g0.10Starting Material
Chlorosulfonic AcidClSO₃H116.5246.61 g (26.5 mL)0.40Corrosive, reacts violently with water.
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous Solvent
Crushed IceH₂O18.02~500 g-For quenching
Deionized WaterH₂O18.02200 mL-For washing

Procedure:

  • Reaction Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet with a calcium chloride drying tube. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

    • Expert Insight: The exclusion of moisture is paramount. Sulfonyl chlorides readily hydrolyze to their corresponding sulfonic acids, which would contaminate the product and reduce the yield.[7]

  • Initial Cooling: Charge the flask with 2-methoxyethoxybenzene (0.10 mol) and anhydrous dichloromethane (100 mL). Begin stirring and cool the solution to 0°C using an ice-salt bath.

    • Expert Insight: The chlorosulfonation reaction is highly exothermic. Pre-cooling and slow addition of the reagent are critical for controlling the reaction rate, preventing side reactions, and ensuring high para-selectivity.[8]

  • Reagent Addition: Slowly add chlorosulfonic acid (0.40 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition.

    • Expert Insight: Using a molar excess of chlorosulfonic acid ensures the complete conversion of the starting material.[8]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup and Isolation: In a separate large beaker, prepare a slurry of crushed ice (~500 g). Very slowly and carefully, pour the reaction mixture into the ice slurry with vigorous stirring. A white solid will precipitate.

    • Expert Insight: This quenching step serves two purposes: it precipitates the organic-soluble sulfonyl chloride and safely neutralizes the excess, highly reactive chlorosulfonic acid by converting it to sulfuric and hydrochloric acids. Pouring the reaction into ice, rather than vice-versa, ensures the quenching medium is always in excess, providing better temperature control.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water (2 x 100 mL) until the filtrate is neutral to pH paper.

    • Expert Insight: The water wash is crucial for removing residual inorganic acids (H₂SO₄, HCl), which can degrade the product upon storage.

  • Drying: Dry the white solid under vacuum at room temperature. For optimal results, use a desiccator containing a drying agent like phosphorus pentoxide. The product is typically obtained in high purity without further purification.

Physicochemical Properties and Characterization

PropertyDescriptionSource/Rationale
Appearance White to off-white crystalline solid.Analogous to similar aryl sulfonyl chlorides.[9][10]
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and acetone.General solubility profile of sulfonyl chlorides.[11]
Reactivity Reacts with water to hydrolyze into 4-(2-methoxyethoxy)benzenesulfonic acid and HCl. Reacts readily with nucleophiles such as amines and alcohols.[4]The sulfonyl chloride is a potent electrophile.[4]
Stability Stable under anhydrous conditions. Should be stored in a tightly sealed container in a cool, dry place.Moisture sensitivity is the primary stability concern.[7]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (d, 2H, Ar-H ortho to SO₂Cl), ~7.0 (d, 2H, Ar-H ortho to OCH₂), ~4.2 (t, 2H, Ar-O-CH₂), ~3.8 (t, 2H, CH₂-OCH₃), 3.45 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Signals expected around δ 163 (C-OAr), 130 (Ar-C), 129 (Ar-C-S), 115 (Ar-C), 71 (O-CH₂), 69 (O-CH₂), 59 (O-CH₃).

  • IR (KBr, cm⁻¹): Strong characteristic absorbances at ~1375 cm⁻¹ (asymmetric SO₂) and ~1170 cm⁻¹ (symmetric SO₂).

Application as a Synthetic Intermediate

The primary utility of this compound is as a precursor for sulfonamides, which are synthesized via its reaction with primary or secondary amines under basic conditions.

Application sulfonyl_chloride 4-(2-Methoxyethoxy) benzenesulfonyl chloride product Target Sulfonamide sulfonyl_chloride->product  Nucleophilic  Substitution amine Primary/Secondary Amine (R¹R²NH) amine->product base Base (e.g., Pyridine, Et₃N) base->product

Caption: Role as an electrophile in sulfonamide synthesis.

This reaction is fundamental in drug discovery, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR). The methoxyethoxy tail often imparts favorable drug-like properties, making this reagent particularly valuable.

Safety and Handling

  • Hazards: this compound is a corrosive substance. It causes severe skin burns and eye damage. It reacts with water to produce hydrochloric acid.[7]

  • Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.

References

An In-depth Technical Guide to the Reactivity of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Methoxyethoxy)benzenesulfonyl chloride is an organosulfur compound of increasing interest to researchers, scientists, and drug development professionals. Its unique structural features, combining a reactive sulfonyl chloride moiety with a flexible and polar 2-methoxyethoxy side chain, offer distinct advantages in the synthesis of complex molecules. This guide provides a comprehensive overview of the reactivity of this compound, offering field-proven insights into its application in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is intrinsically linked to its molecular architecture. The presence of the electron-donating 2-methoxyethoxy group at the para position influences the electrophilicity of the sulfonyl chloride group, modulating its reactivity compared to unsubstituted benzenesulfonyl chloride.

PropertyValueSource
Molecular FormulaC9H11ClO4S[1]
Molecular Weight250.7 g/mol [1]
AppearanceWhite to off-white solidInferred from similar compounds
SolubilitySoluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.Inferred from similar compounds

Core Reactivity: A Mechanistic Perspective

The central theme of this compound's reactivity revolves around nucleophilic substitution at the electron-deficient sulfur atom. The sulfonyl group's strong electron-withdrawing nature renders the chlorine atom an excellent leaving group, facilitating reactions with a diverse array of nucleophiles.[2] The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.

SN2_Mechanism reagents Nu:⁻ + Ar-SO₂-Cl transition_state [Nu---SO₂(Ar)---Cl]⁻ reagents->transition_state Nucleophilic Attack products Nu-SO₂-Ar + Cl⁻ transition_state->products Leaving Group Departure

Caption: Generalized SN2-type mechanism for the reaction of this compound with a nucleophile (Nu:⁻).

The 2-methoxyethoxy group, being electron-donating through resonance, slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted or electron-withdrawn benzenesulfonyl chlorides. This moderation in reactivity can be advantageous, potentially leading to higher selectivity in complex synthetic schemes.

Key Transformations and Synthetic Applications

Sulfonylation of Amines: The Hinsberg Reaction

One of the most prominent applications of this compound is in the synthesis of sulfonamides through its reaction with primary and secondary amines. This reaction, a variation of the classical Hinsberg test, is a cornerstone in medicinal chemistry for the construction of this important pharmacophore.

The reaction outcome is dependent on the class of the amine used:

  • Primary Amines: React to form N-substituted sulfonamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous base.

  • Secondary Amines: React to form N,N-disubstituted sulfonamides. Lacking an acidic proton, these products are insoluble in aqueous base.

  • Tertiary Amines: Generally do not react to form stable sulfonamides.

Hinsberg_Reaction Start This compound + Amine Primary_Amine Primary Amine (R-NH₂) Start->Primary_Amine Secondary_Amine Secondary Amine (R₂NH) Start->Secondary_Amine Tertiary_Amine Tertiary Amine (R₃N) Start->Tertiary_Amine Primary_Product N-Substituted Sulfonamide (Soluble in Base) Primary_Amine->Primary_Product Secondary_Product N,N-Disubstituted Sulfonamide (Insoluble in Base) Secondary_Amine->Secondary_Product No_Reaction No Stable Sulfonamide Tertiary_Amine->No_Reaction

Caption: Reaction pathways of this compound with different classes of amines.

Experimental Protocol: General Procedure for the Sulfonylation of a Primary Amine

This protocol is adapted from established procedures for similar sulfonyl chlorides.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: this compound is susceptible to hydrolysis; therefore, anhydrous solvents and an inert atmosphere are crucial to prevent the formation of the corresponding sulfonic acid.

  • Use of a Base: A base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Controlled Addition at Low Temperature: The reaction is often exothermic. Slow addition at 0 °C helps to control the reaction rate, minimize side reactions, and improve the selectivity for mono-sulfonylation in the case of primary amines.

Sulfonylation of Alcohols: Formation of Sulfonate Esters

This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis.

Experimental Protocol: General Procedure for the Sulfonylation of an Alcohol

This protocol is based on established methods for the tosylation and mesylation of alcohols.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C.

  • Addition of Sulfonyl Chloride: Add this compound (1.1 equivalents) portion-wise or as a solution in the same solvent to the cooled alcohol solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction by TLC.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the sulfonylation of amines.

Hydrolysis: A Competing Reaction

Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding 4-(2-methoxyethoxy)benzenesulfonic acid. This reaction is generally undesirable in synthetic applications and underscores the importance of using anhydrous conditions. The rate of hydrolysis is influenced by temperature and pH.

Stability and Handling

This compound is a moisture-sensitive compound and should be handled with care. It is advisable to store it in a tightly sealed container under a dry, inert atmosphere and in a cool, dry place. Due to its reactivity with nucleophiles, it should be kept away from water, alcohols, and amines during storage.

Spectroscopic Characterization

TechniqueExpected Features
¹H NMR Aromatic protons will appear as two doublets in the range of δ 7.0-8.0 ppm. The methylene protons of the methoxyethoxy group will show characteristic multiplets, and the methyl protons will appear as a singlet around δ 3.4 ppm.
¹³C NMR Aromatic carbons will be observed in the δ 110-165 ppm region. The carbons of the methoxyethoxy group will also be present in the aliphatic region.
IR Strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group will be present around 1370 cm⁻¹ and 1170 cm⁻¹. C-O-C stretching vibrations for the ether linkage will also be observable.
Mass Spec. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and cleavage of the methoxyethoxy side chain.

Conclusion

This compound is a versatile reagent with significant potential in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. Its reactivity, moderated by the electron-donating 2-methoxyethoxy group, allows for controlled and selective transformations. By understanding the mechanistic principles and adhering to carefully designed experimental protocols, researchers can effectively harness the synthetic utility of this compound in the development of novel molecules for pharmaceutical and other applications. This guide provides a foundational understanding and practical framework for the successful application of this compound in the laboratory.

References

The Synthetic Workhorse: A Technical Guide to the Mechanism of Action of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Reagent

In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable tools. Among these, 4-(2-Methoxyethoxy)benzenesulfonyl chloride has emerged as a versatile building block, prized for its unique combination of reactivity and solubility. This guide provides an in-depth exploration of the core chemical principles governing its mechanism of action, offering insights into its application for the synthesis of sulfonamides and other key molecular scaffolds. We will dissect the electronic and steric influences of the 4-(2-methoxyethoxy) substituent, providing a foundational understanding for its strategic deployment in complex synthetic endeavors.

Core Mechanism of Action: Nucleophilic Substitution at the Sulfonyl Center

The primary mechanism of action of this compound is its role as a potent electrophile in nucleophilic substitution reactions. The heart of its reactivity lies in the highly polarized sulfur-chlorine bond of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom, being bonded to two highly electronegative oxygen atoms and a chlorine atom, bears a significant partial positive charge, making it an attractive target for nucleophiles.

The Reaction Unveiled: A Step-by-Step Mechanistic Pathway

The formation of a sulfonamide from this compound and an amine proceeds through a well-defined sequence of events:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5] This initial attack is the rate-determining step of the reaction.

  • Transition State Formation: As the nitrogen-sulfur bond begins to form, the sulfur-chlorine bond starts to break in a concerted fashion. This leads to a trigonal bipyramidal transition state where the incoming amine and the departing chloride ion are transiently associated with the sulfur atom.

  • Chloride Ion Departure: The chloride ion, being a good leaving group, is expelled, resulting in the formation of a protonated sulfonamide intermediate.

  • Deprotonation: A base, which can be another molecule of the amine reactant or an added non-nucleophilic base like pyridine or triethylamine, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and an ammonium salt byproduct.[6]

Caption: General workflow for sulfonamide formation.

The Influence of the 4-(2-Methoxyethoxy) Substituent: A Deeper Dive

The identity of the substituent at the 4-position of the benzene ring plays a crucial role in modulating the reactivity of the sulfonyl chloride. The 4-(2-methoxyethoxy) group exerts both electronic and steric effects that collectively influence the reaction kinetics.

Electronic Effects: A Balancing Act

The 4-(2-methoxyethoxy) group is, on balance, an electron-donating group (EDG). The oxygen atom of the ether linkage directly attached to the benzene ring can donate electron density to the aromatic system through resonance. This donation of electron density to the ring slightly reduces the partial positive charge on the sulfonyl sulfur atom, thereby decreasing its electrophilicity.

This is a well-established principle in physical organic chemistry, often quantified using Hammett plots. For the reaction of substituted benzenesulfonyl chlorides with nucleophiles, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it.[6][7] Therefore, this compound is expected to be less reactive than unsubstituted benzenesulfonyl chloride or analogs bearing electron-withdrawing groups like a nitro or cyano group.[8]

G cluster_0 Electronic Influence on Reactivity EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN Unsubstituted Unsubstituted (-H) EDG Electron-Donating Group (EDG) e.g., -OCH₃, -O(CH₂)₂OCH₃ Reactivity Decreasing Reactivity (Electrophilicity of Sulfur)

Caption: Impact of substituents on reactivity.

Steric Effects and Solubility Enhancement

While the electronic effect of the 4-(2-methoxyethoxy) group is to slightly decrease reactivity, its steric profile and its impact on solubility are often advantageous. The flexible ether chain can influence the approach of the nucleophile to the reaction center, though this effect is generally considered minor for a para-substituent.[9][10]

More significantly, the methoxyethoxy group enhances the solubility of the sulfonyl chloride in a wider range of organic solvents. This can be a critical practical advantage, facilitating homogeneous reaction conditions and simplifying product purification. The ether oxygens can also engage in hydrogen bonding with protic solvents or reagents, potentially influencing the solvation shell around the molecule and subtly affecting reaction rates.

Experimental Protocols: A Practical Guide to Sulfonamide Synthesis

The following protocols provide a framework for the synthesis of sulfonamides using this compound. The choice of base and solvent is critical for achieving high yields and purity.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol is a standard method for the synthesis of sulfonamides from primary or secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF).

  • Base Addition: Add the base (e.g., triethylamine or pyridine, 1.1 to 1.5 equivalents) to the solution.

  • Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is important to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Controlled Addition at 0 °C: Slow addition of the sulfonyl chloride at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Quantitative Data Summary

Substituent at 4-positionElectronic EffectExpected Relative Reactivity
-NO₂Strong Electron-WithdrawingHighest
-ClWeak Electron-WithdrawingHigh
-HNeutralModerate
-CH₃Weak Electron-DonatingLower
-OCH₃Strong Electron-DonatingLow
-O(CH₂)₂OCH₃ Strong Electron-Donating Low

This table is a qualitative representation based on established principles of physical organic chemistry. Actual reaction rates will also depend on the specific nucleophile, solvent, and reaction conditions.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a valuable reagent whose mechanism of action is rooted in the fundamental principles of nucleophilic substitution at a sulfonyl center. While the electron-donating nature of the 4-(2-methoxyethoxy) group tempers its reactivity compared to electron-deficient analogs, its enhanced solubility and the predictable nature of its reactions make it a reliable and strategic choice in the synthesis of complex molecules. A thorough understanding of its electronic and steric properties, as detailed in this guide, empowers researchers to harness its full potential in the pursuit of novel chemical entities with applications in drug discovery and materials science.

References

Spectroscopic Characterization of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-(2-Methoxyethoxy)benzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. Detailed experimental protocols for acquiring and interpreting this data are also presented to empower researchers in their laboratory work.

Introduction: The Significance of Spectroscopic Scrutiny

In the landscape of modern drug discovery and development, the precise characterization of chemical intermediates is a cornerstone of success. This compound, with its reactive sulfonyl chloride moiety and flexible ether linkage, presents a versatile scaffold for the synthesis of a diverse range of target molecules. The efficacy and purity of these subsequent compounds are directly contingent on the unambiguous identification and quality control of this starting material. Spectroscopic techniques offer a powerful, non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic environment of this important building block. This guide delves into the predicted spectroscopic signatures of this compound, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of this compound dictates its characteristic spectroscopic fingerprints. The interplay between the electron-withdrawing sulfonyl chloride group and the electron-donating methoxyethoxy group on the para-substituted benzene ring creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

Note: The following spectral data are predicted based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxyethoxy side chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.90Doublet (d)2HH-2, H-6 (ortho to -SO₂Cl)The strongly electron-withdrawing sulfonyl chloride group deshields the adjacent protons, shifting them downfield.
~ 7.05Doublet (d)2HH-3, H-5 (ortho to -OCH₂CH₂OCH₃)The electron-donating ether group shields the adjacent protons, shifting them upfield relative to benzene (δ 7.36).
~ 4.20Triplet (t)2H-OCH₂- (Ar-O-CH₂ )Protons are deshielded by the adjacent oxygen atom.
~ 3.80Triplet (t)2H-CH₂O- (CH₂ -O-CH₃)Protons are deshielded by the adjacent oxygen atom.
~ 3.45Singlet (s)3H-OCH₃Protons of the terminal methyl group.

Causality in Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for sulfonyl chlorides as it is aprotic and a good solvent for many organic compounds.[1]

  • Frequency: A 400 MHz spectrometer provides good resolution for distinguishing the aromatic proton signals.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 163.0C-4 (ipso to ether)The ether oxygen strongly deshields the attached aromatic carbon.
~ 145.0C-1 (ipso to -SO₂Cl)The sulfonyl chloride group deshields the attached aromatic carbon, though to a lesser extent than the ether.
~ 129.5C-2, C-6Aromatic carbons adjacent to the electron-withdrawing group.
~ 115.0C-3, C-5Aromatic carbons adjacent to the electron-donating group.
~ 70.5-OCH₂- (Ar-O-CH₂ )Aliphatic carbon attached to the aromatic ether oxygen.
~ 69.0-CH₂O- (CH₂ -O-CH₃)Aliphatic carbon in the middle of the ether chain.
~ 59.0-OCH₃Carbon of the terminal methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl chloride and ether groups.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~ 1380StrongS=OAsymmetric Stretch
~ 1180StrongS=OSymmetric Stretch
~ 1260StrongC-O (Aryl-O)Asymmetric Stretch
~ 1120StrongC-O (Alkyl-O)Asymmetric Stretch
~ 3100-3000MediumC-H (Aromatic)Stretch
~ 2950-2850MediumC-H (Aliphatic)Stretch
~ 830StrongC-H (Aromatic)Out-of-plane bend (para-disubstitution)

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

  • Sample Preparation: In a dry environment, grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[1]

  • Background Correction: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 250.7) is expected, although it may be of low intensity due to the lability of the sulfonyl chloride group. The presence of the chlorine isotope will result in an M+2 peak at approximately one-third the intensity of the M⁺ peak.

  • Key Fragment Ions:

    • Loss of Cl: A significant fragment at m/z = 215, corresponding to the loss of a chlorine radical.

    • Loss of SO₂Cl: A fragment corresponding to the 4-(2-methoxyethoxy)phenyl cation at m/z = 151.

    • Cleavage of the Ether Chain: Fragmentation of the ether side chain is also expected. Alpha-cleavage next to the oxygen atoms is a common fragmentation pathway for ethers.[3][4] This would lead to fragments such as [M - OCH₂CH₂OCH₃]⁺ and [M - CH₂CH₂OCH₃]⁺.

    • Formation of a Tropylium-like Ion: Aromatic compounds can rearrange to form a stable tropylium ion, which may be observed.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR Infrared Spectroscopy Sample->IR Prepare KBr pellet MS Mass Spectrometry Sample->MS Vaporize and Ionize Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

An In-depth Technical Guide to 4-(2-Methoxyethoxy)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyethoxy)benzenesulfonyl chloride, a key building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and synthesis, with a focus on the mechanistic principles that guide its reactivity. Furthermore, it explores the strategic applications of this reagent in the design and synthesis of novel therapeutic agents, supported by detailed experimental protocols and safety information. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Strategic Importance of Ether-Linked Arylsulfonyl Chlorides in Drug Discovery

The benzenesulfonyl chloride scaffold is a cornerstone in medicinal chemistry, primarily for its role in the synthesis of sulfonamides, a privileged functional group in a vast array of therapeutic agents. The introduction of an ether linkage at the para-position, as seen in this compound, offers a nuanced yet powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This modification can influence solubility, lipophilicity, metabolic stability, and target engagement by introducing a flexible, polar moiety capable of forming hydrogen bonds. This guide will specifically focus on the unique attributes and applications of this compound, providing a detailed exploration of its synthesis, reactivity, and role in the development of innovative therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is critical for its effective application in synthesis.

PropertyValueSource
Chemical Name This compound-
CAS Number 204072-53-7[1]
Molecular Formula C9H11ClO4S[1]
Molecular Weight 250.70 g/mol -
SMILES O=S(C1=CC=C(OCCOC)C=C1)(Cl)=O[1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide.-
Reactivity Reacts with nucleophiles such as amines and alcohols. Moisture sensitive.-

Note: Some physical properties are predicted based on the general characteristics of aryl sulfonyl chlorides and may vary.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a two-step process starting from a readily available precursor. Understanding the underlying mechanisms is key to optimizing reaction conditions and ensuring high purity of the final product.

Synthetic Pathway

A plausible and commonly employed synthetic route is outlined below:

Synthesis_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Chlorination 4-Hydroxybenzenesulfonic_acid_sodium_salt 4-Hydroxybenzenesulfonic acid sodium salt Intermediate Sodium 4-(2-Methoxyethoxy)benzenesulfonate 4-Hydroxybenzenesulfonic_acid_sodium_salt->Intermediate + 2-Bromoethyl_methyl_ether 2-Bromoethyl methyl ether 2-Bromoethyl_methyl_ether->Intermediate + Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Intermediate Final_Product This compound Intermediate->Final_Product Chlorinating_agent Chlorinating Agent (e.g., Thionyl Chloride, Oxalyl Chloride) Chlorinating_agent->Final_Product

Figure 1: General synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of Sodium 4-(2-Methoxyethoxy)benzenesulfonate

  • To a solution of 4-hydroxybenzenesulfonic acid sodium salt (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add 2-bromoethyl methyl ether (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • The product can be isolated by precipitation or extraction, followed by drying.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the ionic starting material and facilitate the SN2 reaction.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Temperature: Elevated temperature is necessary to drive the etherification reaction to completion in a reasonable timeframe.

Step 2: Synthesis of this compound

  • Suspend the dried sodium 4-(2-methoxyethoxy)benzenesulfonate (1.0 eq) in an inert solvent such as dichloromethane.

  • Add a chlorinating agent, for example, thionyl chloride (2.0-3.0 eq) or oxalyl chloride with a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as indicated by the cessation of gas evolution and TLC or LC-MS analysis.

  • Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride or oxalyl chloride are effective reagents for converting sulfonic acid salts to the corresponding sulfonyl chlorides. The choice between them can depend on the desired reaction conditions and ease of purification.

  • Quenching: The reaction is quenched with ice water to hydrolyze the excess reactive chlorinating agent and to precipitate the product, which is typically a solid.

Key Applications in Drug Discovery

The 4-(2-methoxyethoxy)phenylsulfonyl moiety is strategically employed in drug design to fine-tune the pharmacological profile of lead compounds. Its utility is demonstrated in various therapeutic areas. While specific examples for this compound are not abundant in publicly available literature, its application can be inferred from the use of structurally similar building blocks in medicinal chemistry. The presence of the methoxyethoxy group can enhance aqueous solubility and provide additional hydrogen bond acceptors, potentially improving oral bioavailability and target residence time.

This versatile building block is particularly valuable in the synthesis of:

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes or form crucial hydrogen bonds within the active site of various enzymes.

  • Receptor Modulators: The overall shape and electronic properties of the molecule can be tailored to achieve high-affinity binding to specific receptors.

  • Antimicrobial and Antiviral Agents: Many sulfonamide-containing compounds exhibit potent antimicrobial and antiviral activities.

Reactivity and Handling

This compound is a reactive electrophile. The sulfonyl chloride group is susceptible to nucleophilic attack by a wide range of nucleophiles.

Reactivity Sulfonyl_Chloride This compound Product Sulfonamide, Sulfonate Ester, Thiosulfonate Sulfonyl_Chloride->Product Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Product Nucleophilic Attack on Sulfur

Figure 2: General reactivity of this compound with nucleophiles.

Handling and Storage:

  • This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Avoid contact with water, as it will hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid.

  • Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Safety and Toxicology

As with other benzenesulfonyl chlorides, this compound is expected to be corrosive and a lachrymator.

  • Inhalation: May cause irritation to the respiratory tract.

  • Skin Contact: Causes skin irritation and potential burns.

  • Eye Contact: Can cause serious eye irritation or damage.

  • Ingestion: May be harmful if swallowed.

In case of exposure, seek immediate medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a valuable and versatile reagent in the field of medicinal chemistry. Its unique combination of a reactive sulfonyl chloride group and a flexible, polar ether-containing side chain provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the successful development of new medicines.

References

An In-Depth Technical Guide to 4-(2-Methoxyethoxy)benzenesulfonyl Chloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyethoxy)benzenesulfonyl chloride is a key organic intermediate that plays a significant role in contemporary medicinal chemistry and drug development. As a member of the sulfonyl chloride family, its primary utility lies in its ability to readily react with amines and alcohols to form sulfonamides and sulfonate esters, respectively. The sulfonamide functional group is a cornerstone in the design of a vast array of therapeutic agents, owing to its unique physicochemical properties and ability to participate in crucial hydrogen bonding interactions with biological targets. The presence of the 2-methoxyethoxy substituent on the phenyl ring of this particular sulfonyl chloride imparts specific characteristics, such as increased polarity and potential for improved pharmacokinetic profiles in the resulting drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling, reaction optimization, and the characterization of its products.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClO₄S--INVALID-LINK--
Molecular Weight 250.7 g/mol --INVALID-LINK--
CAS Number 204072-53-7--INVALID-LINK--
Appearance Predicted to be a white to off-white solid or oilGeneral knowledge of aryl sulfonyl chlorides
Solubility Soluble in most organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran); reacts with protic solvents (e.g., water, alcohols)General knowledge of sulfonyl chloride reactivity
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.90-7.85 (d, 2H, Ar-H ortho to SO₂Cl)

    • δ 7.05-7.00 (d, 2H, Ar-H ortho to OCH₂CH₂OCH₃)

    • δ 4.20-4.15 (t, 2H, Ar-O-CH₂)

    • δ 3.80-3.75 (t, 2H, -CH₂-OCH₃)

    • δ 3.45 (s, 3H, -OCH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 163.0 (Ar-C-O)

    • δ 135.0 (Ar-C-S)

    • δ 130.0 (Ar-C-H ortho to SO₂Cl)

    • δ 115.0 (Ar-C-H ortho to OCH₂CH₂OCH₃)

    • δ 71.0 (Ar-O-CH₂)

    • δ 69.0 (-CH₂-OCH₃)

    • δ 59.0 (-OCH₃)

  • IR (KBr, cm⁻¹):

    • ~3080 (aromatic C-H stretch)

    • ~2950, 2880 (aliphatic C-H stretch)

    • ~1590, 1500 (aromatic C=C stretch)

    • ~1370, 1170 (asymmetric and symmetric S=O stretch of sulfonyl chloride)

    • ~1250 (aryl ether C-O stretch)

    • ~1120 (aliphatic ether C-O stretch)

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) at m/z 250.

    • Characteristic fragmentation pattern including loss of Cl (m/z 215) and the sulfonyl chloride group (m/z 151).

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of 2-methoxyethoxybenzene with a suitable sulfonating agent. Chlorosulfonic acid is the reagent of choice for this transformation due to its high reactivity and commercial availability. The following protocol is based on well-established procedures for the synthesis of analogous aryl sulfonyl chlorides.[4]

Experimental Protocol: Synthesis of this compound

Synthesis_Workflow reagents 2-Methoxyethoxybenzene Chlorosulfonic Acid Dichloromethane (anhydrous) reaction Reaction Setup: - Inert atmosphere (N₂) - Dry glassware - Cooled to 0°C reagents->reaction 1. Combine addition Slow, dropwise addition of Chlorosulfonic Acid reaction->addition 2. Initiate stirring Stirring at 0°C, then allowing to warm to RT addition->stirring 3. React workup Quenching with ice-water stirring->workup 4. Terminate extraction Extraction with Dichloromethane workup->extraction 5. Isolate washing Washing with brine extraction->washing 6. Wash drying Drying over Na₂SO₄ washing->drying 7. Dry purification Purification: - Filtration - Concentration in vacuo drying->purification 8. Purify product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Charging: Charge the flask with 2-methoxyethoxybenzene (1 equivalent) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add chlorosulfonic acid (2-3 equivalents) to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred solution of 2-methoxyethoxybenzene over a period of 1-2 hours, maintaining the internal temperature below 5°C. The reaction is exothermic and generates HCl gas, which should be vented through a bubbler or a suitable trap.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour. Then, allow the reaction to slowly warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product may contain residual starting material and the corresponding sulfonic acid as an impurity. Purification can be achieved by recrystallization or chromatography.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can yield highly pure material.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of sulfonamide-containing drug candidates. The sulfonamide moiety is present in a wide range of clinically approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[5]

The 2-methoxyethoxy group in the title compound can confer several advantageous properties to the resulting sulfonamide derivatives:

  • Improved Solubility: The ether functionalities can increase the polarity and hydrogen bonding capacity of the molecule, potentially leading to improved aqueous solubility.

  • Modulated Lipophilicity: The balance between the hydrophobic benzene ring and the hydrophilic ether chain allows for fine-tuning of the overall lipophilicity (logP) of the drug candidate, which is a critical parameter for oral absorption and distribution.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to other functional groups, which can lead to a longer half-life in vivo.

  • Additional Binding Interactions: The oxygen atoms in the 2-methoxyethoxy side chain can act as hydrogen bond acceptors, providing additional points of interaction with the target protein.

Synthesis of Sulfonamide Derivatives

The primary application of this compound is in the synthesis of sulfonamides via reaction with primary or secondary amines.[6][7][8]

Sulfonamide_Synthesis sulfonyl_chloride This compound reaction Reaction at 0°C to RT sulfonyl_chloride->reaction amine Primary or Secondary Amine (R¹R²NH) amine->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction sulfonamide 4-(2-Methoxyethoxy)benzenesulfonamide Derivative reaction->sulfonamide

References

In-Depth Technical Guide to 4-(2-Methoxyethoxy)benzenesulfonyl Chloride: A Structural and Application-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(2-Methoxyethoxy)benzenesulfonyl chloride, a key intermediate in synthetic organic chemistry with significant potential in drug discovery and development. This document delves into the detailed structural elucidation of the molecule, employing a multi-faceted spectroscopic approach. Furthermore, it explores the compound's reactivity, outlines a robust synthetic protocol, and discusses its application in the construction of pharmacologically relevant sulfonamides. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and materials science, offering both foundational knowledge and practical insights into the utility of this versatile reagent.

Introduction: The Significance of Arylsulfonyl Chlorides in Modern Chemistry

Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the introduction of the sulfonyl group (-SO₂-) into a wide array of molecules. The resulting sulfonamide linkage is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs spanning various therapeutic areas, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. The physicochemical and biological properties of sulfonamide-containing molecules can be finely tuned by modifying the substitution pattern on the aromatic ring of the sulfonyl chloride precursor.

This compound (CAS No. 204072-53-7)[1] is a notable example of a tailored arylsulfonyl chloride. Its unique 2-methoxyethoxy substituent offers a combination of desirable properties, including increased polarity and potential for hydrogen bonding interactions, which can favorably influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide will provide a thorough examination of its structural features, synthesis, and strategic applications.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular architecture and inherent properties of this compound is paramount for its effective utilization.

PropertyValueSource
Molecular Formula C₉H₁₁ClO₄S[2]
Molecular Weight 250.7 g/mol [2]
CAS Number 204072-53-7[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate)General knowledge

The structure of this compound, characterized by a 1,4-disubstituted benzene ring, imparts a defined geometry that influences its reactivity. The electron-donating nature of the ether oxygen in the 2-methoxyethoxy group can subtly modulate the electrophilicity of the sulfonyl chloride moiety.

Comprehensive Structural Analysis: A Spectroscopic Approach

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The expected spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit the following characteristic signals:

  • Aromatic Protons: Two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the sulfonyl chloride group will be deshielded and appear downfield, while the protons ortho to the methoxyethoxy group will be more shielded and appear upfield. The coupling constant between these adjacent protons would be in the range of 8-9 Hz, characteristic of ortho-coupling.

  • Methoxyethoxy Protons:

    • A triplet corresponding to the two protons of the -OCH₂- group adjacent to the aromatic ring.

    • A triplet corresponding to the two protons of the -CH₂OCH₃ group.

    • A singlet for the three protons of the terminal methoxy (-OCH₃) group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The predicted ¹³C NMR spectrum would display signals corresponding to each unique carbon atom:

  • Aromatic Carbons: Four distinct signals in the aromatic region (δ 110-165 ppm). The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.

  • Aliphatic Carbons: Three signals in the aliphatic region (δ 55-75 ppm) corresponding to the two methylene carbons and the one methoxy carbon of the 2-methoxyethoxy side chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 250. The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, would be indicative of the presence of a chlorine atom.

Expected Fragmentation Pattern:

A key fragmentation pathway would involve the loss of the chlorine radical to form the corresponding sulfonyl cation. Further fragmentation of the methoxyethoxy side chain would also be anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by the following key absorption bands:

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
S=O Stretch (asymmetric) 1370-1385Strong
S=O Stretch (symmetric) 1170-1190Strong
C-O-C Stretch (ether) 1250-1200 and 1150-1085Strong
S-Cl Stretch 550-650Medium
Aromatic C=C Stretch ~1600, ~1500Medium
Aromatic C-H Stretch >3000Medium
Aliphatic C-H Stretch <3000Medium

These strong absorptions for the sulfonyl chloride and ether functionalities are highly diagnostic.

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Protocol: A Reliable Pathway

The synthesis of this compound can be achieved through a well-established two-step process, starting from commercially available 2-methoxyethanol. The following protocol is adapted from analogous preparations of arylsulfonyl chlorides.

Experimental Workflow:

SynthesisWorkflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization and Sandmeyer Reaction A 2-Methoxyethanol C Reaction with Base (e.g., K₂CO₃) in DMF A->C B 4-Fluoronitrobenzene B->C D 1-(2-Methoxyethoxy)-4-nitrobenzene C->D D2 1-(2-Methoxyethoxy)-4-nitrobenzene E Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) D2->E F 4-(2-Methoxyethoxy)aniline E->F F2 4-(2-Methoxyethoxy)aniline G Diazotization (NaNO₂, HCl) F2->G H Sandmeyer Reaction (SO₂, CuCl₂) G->H I This compound H->I

Figure 1: A three-step synthetic workflow for this compound.

Step-by-Step Methodology:

  • Etherification: To a solution of 4-fluoronitrobenzene in a polar aprotic solvent such as dimethylformamide (DMF), add 2-methoxyethanol and a suitable base (e.g., potassium carbonate). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. After completion, the product, 1-(2-methoxyethoxy)-4-nitrobenzene, can be isolated by extraction.

  • Reduction: The nitro group of 1-(2-methoxyethoxy)-4-nitrobenzene is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like tin(II) chloride in hydrochloric acid. The resulting 4-(2-methoxyethoxy)aniline is a key intermediate.

  • Diazotization and Sandmeyer Reaction: The final step involves the conversion of the aniline to the sulfonyl chloride. The aniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer-type reaction, where it is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired this compound.

Chemical Reactivity: The Electrophilic Nature of the Sulfonyl Group

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group.

Reaction with Nucleophiles:

Reactivity A This compound D Sulfonamide / Sulfonate Ester A->D B Nucleophile (Nu-H) (e.g., Amine, Alcohol, Phenol) B->D C Base (e.g., Pyridine, Triethylamine) C->D Catalyst/Acid Scavenger E HCl D->E Byproduct

Figure 2: General reaction scheme of this compound with nucleophiles.

This reactivity is the basis for the synthesis of a wide range of sulfonamides and sulfonate esters, which are important classes of compounds in drug discovery and materials science. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Applications in Drug Discovery and Development

The incorporation of the 4-(2-methoxyethoxy)phenylsulfonyl moiety into drug candidates can offer several advantages:

  • Improved Solubility: The ether linkages in the side chain can enhance the aqueous solubility of the molecule, which is often a critical factor for oral bioavailability.

  • Modulation of Lipophilicity: The 2-methoxyethoxy group provides a balance of hydrophilic and lipophilic character, allowing for fine-tuning of the overall clogP of a drug candidate to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Potential for Specific Interactions: The oxygen atoms in the side chain can act as hydrogen bond acceptors, potentially leading to enhanced binding affinity and selectivity for the target protein.

While specific examples of marketed drugs containing the 4-(2-methoxyethoxy)phenylsulfonyl group are not prevalent, its structural motifs are of significant interest in ongoing drug discovery programs. Its use as a building block in the synthesis of novel sulfonamide libraries for screening against various therapeutic targets is a promising area of research.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features, including the flexible and polar 2-methoxyethoxy side chain, offer opportunities to modulate the physicochemical and pharmacological properties of sulfonamide-containing molecules. The detailed structural analysis and synthetic protocols provided in this guide are intended to empower researchers to confidently utilize this compound in their synthetic endeavors and to facilitate the discovery of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug development.

References

physical and chemical properties of 4-(2-Methoxyethoxy)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Methoxyethoxy)benzenesulfonyl Chloride

Executive Summary

This compound is a specialized organic reagent characterized by a sulfonyl chloride functional group, making it a potent electrophile for sulfonylation reactions. The presence of the 4-(2-methoxyethoxy) substituent modulates the reactivity of the aromatic ring and imparts specific solubility characteristics, rendering it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers in medicinal chemistry and drug development. Emphasis is placed on safe handling protocols, reflecting the compound's hazardous nature.

Nomenclature, Structure, and Identification

The structure of this compound incorporates a benzene ring substituted at the 1- and 4-positions with a sulfonyl chloride group (-SO₂Cl) and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃), respectively. This unique combination of a highly reactive electrophilic center and a flexible, polar ether chain makes it a versatile building block.

  • IUPAC Name : this compound

  • Molecular Formula : C₉H₁₁ClO₄S[1]

  • Molecular Weight : 250.7 g/mol [1]

  • CAS Number : 204072-53-7[2]

  • Canonical SMILES : COCCOC1=CC=C(C=C1)S(=O)(=O)Cl[2]

Physicochemical Properties

Quantitative data for this compound is not extensively published. The table below includes available data for the title compound and its close structural analog, 4-Methoxybenzenesulfonyl chloride, to provide researchers with a predictive baseline for its physical characteristics. The ether linkage in the title compound is expected to influence its melting and boiling points relative to the simpler analog.

PropertyValue (this compound)Value (Analog: 4-Methoxybenzenesulfonyl chloride)References
Molecular Formula C₉H₁₁ClO₄SC₇H₇ClO₃S[1][3]
Molecular Weight 250.7 g/mol 206.65 g/mol [1][4]
Appearance Not specified; likely a solidBeige or white crystalline solid[5][6]
Melting Point Not specified39-42 °C[4][6]
Boiling Point Not specified173 °C @ 14 mmHg[4]
Flash Point Not specified112 °C (closed cup)[4][6]
Solubility Expected to be soluble in polar organic solvents.Soluble in polar solvents; limited solubility in non-polar solvents. Reacts with water.[5]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, facilitating nucleophilic substitution reactions.

Core Reactivity : The primary reaction is with nucleophiles (e.g., amines, alcohols, phenols), leading to the formation of stable sulfonamides, sulfonates, and related derivatives. This reaction is the cornerstone of its application in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents.[5][7]

Causality of Reactivity : The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it highly susceptible to attack by electron-rich nucleophiles. The reaction with primary or secondary amines, for instance, proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding N-substituted sulfonamide.

Below is a generalized mechanism for the formation of a sulfonamide, a pivotal reaction in drug development.

Caption: Generalized mechanism for sulfonamide formation.

Experimental Protocols: Synthesis and Characterization

While a specific synthesis for this compound is not readily found in the literature, a reliable procedure can be adapted from the synthesis of its close analog, 4-methoxybenzenesulfonyl chloride.[8] The protocol involves the chlorosulfonation of the corresponding ether precursor.

A. Adapted Synthesis Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

  • Precursor : 1-(2-methoxyethoxy)benzene

  • Reagent : Chlorosulfonic acid or a mixture of sulfuric acid and phosphorus oxychloride.[8][9]

Materials & Equipment :

  • 1-(2-methoxyethoxy)benzene

  • 100% Sulfuric Acid

  • Phosphorus oxychloride

  • Sodium chloride

  • Ice, deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Ice-water bath

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Step-by-Step Procedure :

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine 1-(2-methoxyethoxy)benzene (1.0 eq) and phosphorus oxychloride (1.0 eq).

  • Cooling : Cool the mixture to below 5 °C using an ice-water bath.[8]

  • Reagent Addition : With vigorous stirring, add 100% sulfuric acid (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The controlled addition is critical to manage the exothermic reaction.

  • Warming and Heating : Remove the ice bath and allow the mixture to warm to room temperature over ~90 minutes. Subsequently, heat the reaction mixture to 95 °C and maintain this temperature for approximately 2 hours.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a stirred slurry of crushed ice, water, and sodium chloride.[8] This step quenches the reaction and precipitates the product. Maintain the temperature below 15 °C during this process.

  • Isolation : Collect the resulting solid product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with several portions of cold deionized water to remove residual acids and salts.[8]

  • Drying : Dry the product under vacuum to yield crude this compound.

B. Purification and Characterization

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

  • Characterization : The identity and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.

    • Mass Spectrometry : To verify the molecular weight.[10]

    • IR Spectroscopy : To identify the characteristic S=O stretching bands of the sulfonyl chloride group.[3]

Caption: Experimental workflow for synthesis and validation.

Applications in Drug Development and Research

Sulfonyl chlorides are indispensable reagents in medicinal chemistry.[11] this compound serves as a key intermediate for introducing the 4-(2-methoxyethoxy)phenylsulfonyl moiety into potential drug candidates.

  • Synthesis of Sulfonamides : It is primarily used to synthesize sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][12]

  • Modulation of Physicochemical Properties : The 2-methoxyethoxy tail can enhance the solubility and modify the pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) of a parent molecule. This is a critical strategy in drug design to improve bioavailability and efficacy.

  • Use as a Protective Group : The sulfonyl group can be used to protect amine functionalities during multi-step syntheses.

Safe Handling, Storage, and Disposal

As a member of the sulfonyl chloride class, this compound must be handled with extreme care.[13]

  • Hazards :

    • Corrosive : Causes severe skin burns and eye damage.[14][15][16] Contact with skin and eyes must be avoided.

    • Water Reactive : Reacts with water and moisture, often vigorously, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.[17][18][19] This reactivity necessitates handling under anhydrous conditions.

  • Personal Protective Equipment (PPE) :

    • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[13]

    • Work in a well-ventilated chemical fume hood to avoid inhalation of vapors or fumes.

  • Storage :

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[13][18]

    • Containers should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contact with moisture.[20]

  • Spill Management :

    • In case of a spill, isolate the area. Use a non-combustible absorbent material like dry sand to contain the spill.[13][14] Do not use water.

  • Disposal :

    • Dispose of waste material in accordance with local, state, and federal regulations. The compound can be neutralized cautiously with a basic solution (e.g., sodium carbonate) in a controlled manner before disposal.[17]

References

An In-depth Technical Guide to the Predicted Solubility Profile of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of 4-(2-Methoxyethoxy)benzenesulfonyl chloride, a compound of interest for researchers and professionals in drug development and organic synthesis. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental chemical principles and comparative analysis with structurally analogous compounds, such as 4-methoxybenzenesulfonyl chloride and benzenesulfonyl chloride, to construct a scientifically grounded solubility forecast. The guide delves into the structural and physicochemical characteristics of the target molecule, predicting its behavior across a spectrum of common organic solvents. Furthermore, it furnishes a detailed, standardized experimental protocol for the empirical determination of solubility, ensuring a pathway for validation. This document is intended to serve as a foundational resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

Overview of this compound

This compound is a bifunctional organic compound featuring a reactive sulfonyl chloride group attached to a benzene ring, which is further substituted with a methoxyethoxy side chain. The sulfonyl chloride moiety is a cornerstone in synthetic chemistry, primarily for the formation of sulfonamides and sulfonate esters. The methoxyethoxy group introduces increased polarity, flexibility, and potential for hydrogen bonding compared to simpler alkoxy groups. This unique combination of functional groups suggests its utility as a building block or intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry where such motifs can modulate pharmacokinetic properties.

The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the viability of a compound in virtually every stage of chemical and pharmaceutical development. In synthetic chemistry, solvent selection is paramount for controlling reaction kinetics, optimizing yields, and facilitating product isolation and purification.[1] For drug development professionals, understanding a compound's solubility profile is essential for formulation design, ensuring bioavailability, and developing robust analytical methods. An inaccurate assessment of solubility can lead to significant challenges in process scale-up, reproducibility, and the ultimate efficacy of a therapeutic agent.

Physicochemical Properties and Structural Analysis

Molecular Structure Analysis

The solubility behavior of this compound is governed by the interplay of its distinct structural components:

  • Benzenesulfonyl Chloride Core: The benzene ring provides a hydrophobic character, while the highly polar sulfonyl chloride group (-SO₂Cl) acts as a strong dipole and is susceptible to nucleophilic attack. This group significantly influences the compound's reactivity, particularly in protic solvents.

  • Methoxyethoxy Side Chain (-OCH₂CH₂OCH₃): This flexible ether chain introduces significant polarity and the capacity to act as a hydrogen bond acceptor at its two oxygen atoms. This feature is expected to enhance solubility in polar solvents compared to analogs lacking this chain.

The combination of a hydrophobic aromatic ring with two distinct polar regions suggests a nuanced solubility profile, with favorable interactions expected in solvents of intermediate to high polarity.

Predicted Physicochemical Properties

While direct experimental data is limited, we can tabulate the key molecular properties for this compound.

PropertyValueSource/Method
Molecular Formula C₉H₁₁ClO₄SCalculation
Molecular Weight 250.70 g/mol Calculation
Appearance Predicted to be a solid at room temperatureAnalogy to 4-methoxybenzenesulfonyl chloride[2][3]
Moisture Sensitivity High; reacts with waterGeneral property of sulfonyl chlorides[3][4][5]

Predicted Solubility Profile in Organic Solvents

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the primary predictor of solubility.[6] Solutes dissolve best in solvents that have similar intermolecular forces. For this compound, its significant polarity suggests that polar solvents will be more effective than non-polar ones.

Predictions for Common Solvent Classes
  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): High solubility is predicted in these solvents. Their strong dipole moments can effectively solvate the polar sulfonyl chloride and methoxyethoxy groups. Qualitative data for the similar compound 4-methoxybenzenesulfonyl chloride indicates solubility in acetone, acetonitrile, and DMSO.[3]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is expected. These solvents are effective at dissolving a wide range of organic compounds of moderate polarity. Benzenesulfonyl chloride is known to be soluble in chloroform.[6]

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF), Dioxane): Moderate to good solubility is anticipated. The ether linkages in both the solvent and the solute will have favorable dipole-dipole interactions. Benzenesulfonyl chloride is soluble in ether.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While good solubility is likely due to potential hydrogen bonding with the ether oxygens, these solvents are not recommended without caution. The sulfonyl chloride group is highly reactive towards nucleophiles like alcohols, leading to solvolysis and decomposition of the starting material.[7][8]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): Low to limited solubility is predicted. The high polarity of the sulfonyl chloride and methoxyethoxy groups cannot be effectively solvated by these non-polar environments. 4-Methoxybenzenesulfonyl chloride exhibits limited solubility in non-polar solvents like hexane and benzene.[1]

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityReactivity Concern
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHighLow
Chlorinated Dichloromethane, ChloroformGoodLow
Ethers THF, Diethyl Ether, DioxaneModerate to GoodLow
Polar Protic Methanol, Ethanol, WaterLikely GoodHigh (Solvolysis/Decomposition)
Non-Polar Hexanes, Toluene, BenzeneLow / LimitedLow

Experimental Protocol for Solubility Determination

To overcome the lack of published data, empirical determination is essential. The following protocol provides a reliable, self-validating method for quantifying solubility.

Rationale for Experimental Choices

The gravimetric method is chosen for its simplicity, accessibility, and directness. It relies on creating a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the mass of the dissolved solute in a known volume of solvent. This avoids potential complications with chromophores or other compound-specific properties that can affect instrumental methods.

Step-by-Step Gravimetric Methodology
  • Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected anhydrous organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette fitted with a filter (e.g., a syringe with a PTFE filter) to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

  • Quantification: Once the solvent is fully removed, re-weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in units such as mg/mL or g/100 mL by subtracting the initial vial weight from the final weight and dividing by the volume of the supernatant taken.

Diagram of Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Sampling cluster_quant Quantification A 1. Add excess solute to known volume of solvent B 2. Seal and agitate at constant temperature (24-48h) A->B C 3. Settle undissolved solid B->C D 4. Withdraw known volume of supernatant via filter C->D E 5. Transfer to pre-weighed vial D->E F 6. Evaporate solvent E->F G 7. Reweigh vial with solute F->G H 8. Calculate solubility (mg/mL) G->H

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility and Reactivity

Moisture Sensitivity and Reactivity

A critical consideration when handling this compound is its inherent reactivity towards nucleophiles, particularly water.[3][4] Sulfonyl chlorides readily hydrolyze to the corresponding sulfonic acid. This necessitates the use of anhydrous solvents and storage under inert, dry conditions (e.g., refrigerated in a desiccator) to maintain the compound's integrity.[3] This reactivity extends to other nucleophilic species, most notably alcohols, which will lead to the formation of sulfonate esters.

Diagram of Influencing Factors

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 4-(2-Methoxyethoxy)- benzenesulfonyl chloride Polarity High Polarity (-SO2Cl, Ethers) Solute->Polarity Hydrophobicity Hydrophobic (Benzene Ring) Solute->Hydrophobicity Reactivity Reactivity (-SO2Cl Group) Solute->Reactivity Outcome Solubility Outcome Polarity->Outcome 'Like Dissolves Like' Hydrophobicity->Outcome Reactivity->Outcome Decomposition in Protic Solvents Solvent Organic Solvent Solv_Polarity Polarity (Dipole Moment) Solvent->Solv_Polarity Solv_Hbond H-Bonding (Protic/Aprotic) Solvent->Solv_Hbond Solv_Polarity->Outcome Solv_Hbond->Outcome

Caption: Interplay of factors governing solubility.

Conclusion

This compound is predicted to be a polar compound with high solubility in polar aprotic and chlorinated solvents, moderate solubility in ethers, and limited solubility in non-polar hydrocarbons. A significant risk of decomposition exists in polar protic solvents, such as alcohols and water, due to the high reactivity of the sulfonyl chloride functional group. The insights provided in this guide, based on structural analysis and comparison with known analogs, offer a robust starting point for solvent selection. However, given the absence of direct published data, the experimental protocol outlined herein is strongly recommended for accurate, empirical validation to support any research or development activities.

References

electrophilicity of the sulfur atom in 4-(2-Methoxyethoxy)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in 4-(2-Methoxyethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the sulfur atom in this compound. We will dissect the electronic and steric factors influencing its reactivity, offering a blend of theoretical principles and practical, field-tested methodologies for its assessment. This document is intended to serve as a valuable resource for professionals in synthetic chemistry and drug development, providing the necessary insights for the effective utilization of this reagent in complex molecular syntheses.

Introduction: The Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone in organic synthesis, primarily serving as a precursor for the formation of sulfonamides and sulfonates. The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. A heightened positive charge on this atom renders it more susceptible to nucleophilic attack, thereby increasing the reaction rate. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through inductive and resonance effects.

Electronic Profile of this compound

The substituent at the para position of the benzene ring in this compound is a 2-methoxyethoxy group (-OCH₂CH₂OCH₃). To understand its influence on the electrophilicity of the sulfur atom, we must consider its electronic properties.

Inductive and Resonance Effects

The 2-methoxyethoxy group exhibits two opposing electronic effects:

  • -I (Inductive) Effect: The oxygen atoms are highly electronegative and withdraw electron density from the benzene ring through the sigma bonds. This effect is distance-dependent and deactivates the ring to some extent.

  • +R (Resonance) Effect: The lone pair of electrons on the oxygen atom directly attached to the ring can be delocalized into the aromatic system. This donation of electron density through the pi system is a powerful activating effect, particularly at the ortho and para positions.

In the case of the 4-(2-methoxyethoxy) substituent, the +R effect is dominant, leading to an overall donation of electron density to the benzene ring. This increased electron density on the ring is then transmitted to the sulfonyl chloride group.

Impact on the Sulfur Atom's Electrophilicity

The net electron-donating nature of the 4-(2-methoxyethoxy) group has a direct impact on the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. The donated electron density from the ring helps to partially neutralize the positive charge on the sulfur atom, which is induced by the highly electronegative oxygen and chlorine atoms. Consequently, the sulfur atom in this compound is less electrophilic compared to unsubstituted benzenesulfonyl chloride or benzenesulfonyl chlorides bearing electron-withdrawing groups.

This attenuated electrophilicity translates to a more moderate reactivity, which can be advantageous in many synthetic applications, allowing for greater selectivity and control over reactions with sensitive substrates.

Workflow for Assessing Electrophilicity

A multi-pronged approach combining kinetic studies, computational modeling, and spectroscopic analysis is essential for a thorough assessment of the electrophilicity of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Synthesis A Computational Modeling (DFT Calculations) B Spectroscopic Analysis (NMR, IR) A->B informs C Kinetic Studies (Competitive Reactions) B->C guides D Product Analysis (LC-MS, NMR) C->D yields E Correlation of Computational and Experimental Data D->E provides data for F Electrophilicity Profile E->F establishes

Caption: Workflow for Electrophilicity Assessment.

Experimental Protocols

Competitive Reaction Kinetics

A robust method to quantify the relative electrophilicity is to perform a competitive reaction with a less reactive sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl).

Objective: To determine the relative reactivity of this compound against a standard sulfonyl chloride.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Aniline (or another suitable nucleophile)

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Prepare a stock solution of aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile.

  • In a separate vial, prepare a solution of this compound (1.0 eq), p-toluenesulfonyl chloride (1.0 eq), and the internal standard in anhydrous acetonitrile.

  • Cool both solutions to 0 °C in an ice bath.

  • Add the sulfonyl chloride solution to the aniline solution with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and quenching them with a saturated aqueous solution of sodium bicarbonate.

  • Extract the quenched aliquots with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the residue by ¹H NMR or GC-MS to determine the ratio of the two resulting sulfonamide products.

Data Interpretation:

The ratio of the products formed is directly proportional to the relative rates of reaction and, therefore, the relative electrophilicity of the sulfur atoms in the two sulfonyl chlorides.

Sulfonyl ChlorideRelative Reactivity (vs. TsCl)
p-Toluenesulfonyl chloride1.00 (Reference)
This compoundExpected to be < 1.00
Benzenesulfonyl chloride~1.5
p-Nitrobenzenesulfonyl chloride> 10

Note: The exact relative reactivity will need to be determined experimentally.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations can provide valuable theoretical insights into the electronic structure and reactivity of this compound.

Objective: To calculate the partial atomic charge on the sulfur atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Methodology:

  • Software: Gaussian, Spartan, or other quantum chemistry software packages.

  • Method: B3LYP functional with a 6-31G* basis set is a common and reliable choice for such calculations.

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Natural Bond Orbital (NBO) analysis to determine the partial atomic charges.

    • Frontier Molecular Orbital (FMO) analysis to determine the LUMO energy.

Expected Results and Interpretation:

  • Partial Atomic Charge: The calculated partial positive charge on the sulfur atom in this compound is expected to be lower than that in benzenesulfonyl chloride, confirming its reduced electrophilicity.

  • LUMO Energy: A higher LUMO energy for this compound compared to benzenesulfonyl chloride would indicate a lower propensity to accept electrons from a nucleophile, further supporting its reduced electrophilicity.

Conclusion

The 4-(2-methoxyethoxy) substituent plays a significant role in modulating the electrophilicity of the sulfur atom in benzenesulfonyl chloride. Its net electron-donating character, primarily through a dominant +R effect, reduces the partial positive charge on the sulfur atom, leading to a more moderate and selective reagent. This attenuated reactivity can be a valuable asset in complex organic syntheses where fine-tuning of reactivity is paramount. The combination of experimental kinetic studies and computational analysis provides a comprehensive framework for understanding and predicting the behavior of this important synthetic building block.

Methodological & Application

The Mebs Group: A Versatile Protecting Strategy for Amines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount.[1] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during synthetic transformations.[2] While a plethora of amine protecting groups exist, the ideal candidate should offer robust stability under a range of reaction conditions, yet be susceptible to selective cleavage under mild and specific protocols.[3] This guide introduces 4-(2-Methoxyethoxy)benzenesulfonyl chloride (Mebs-Cl) as a versatile reagent for the protection of primary and secondary amines, affording the corresponding Mebs-sulfonamides. The Mebs group provides a unique combination of stability and selective deprotection, positioning it as a valuable tool for researchers, scientists, and drug development professionals.

The methoxyethoxy functionality in the Mebs group can influence the physicochemical properties of the protected molecule, potentially enhancing solubility in organic solvents, a beneficial trait in many synthetic applications.[4][5] This guide will provide a comprehensive overview of the applications of Mebs-Cl, detailed experimental protocols for protection and deprotection, and a discussion on its orthogonality with other common protecting groups.

Core Application: The Mebs Group as a Robust Amine Protecting Group

The primary application of this compound is the protection of primary and secondary amines to form stable sulfonamides. This transformation effectively diminishes the nucleophilicity and basicity of the amine nitrogen, allowing for subsequent chemical modifications at other sites of the molecule.[2]

Mechanism of Protection

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Mebs Protection of a Primary Amine

This protocol provides a general method for the protection of a primary amine using this compound.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (Mebs-Cl) (1.1 equiv)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine (1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (triethylamine or pyridine, 1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM or THF.

  • Add the Mebs-Cl solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of Mebs-Protected Amines:

The successful formation of the Mebs-sulfonamide can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the Mebs group, the methylene protons of the methoxyethoxy chain, and the methoxy protons, in addition to the signals corresponding to the amine substrate. The N-H proton of a primary amine-derived sulfonamide typically appears as a singlet.[6][7]

  • ¹³C NMR: The spectrum will show signals for the carbons of the Mebs group and the amine moiety.[8]

  • IR Spectroscopy: Look for the characteristic stretching vibrations of the S=O bonds in the sulfonamide group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹. The N-H stretch of a primary amine-derived sulfonamide will be observed around 3300 cm⁻¹.[9][10]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the Mebs-protected amine should be observed.[10]

Diagram 1: General Workflow for Mebs Protection of Amines

G cluster_0 Protection Protocol Start Start Dissolve Amine & Base Dissolve Primary Amine and Base in Anhydrous Solvent Start->Dissolve Amine & Base Add Mebs-Cl Add Mebs-Cl Solution Dropwise at 0 °C Dissolve Amine & Base->Add Mebs-Cl Reaction Stir at Room Temperature (Monitor by TLC) Add Mebs-Cl->Reaction Workup Aqueous Workup: Quench, Extract, Wash, Dry Reaction->Workup Purification Purify by Flash Column Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the protection of primary amines using Mebs-Cl.

Deprotection Strategies: Unveiling the Amine

The utility of a protecting group is critically dependent on the ease and selectivity of its removal. The Mebs group, being a sulfonyl protecting group, can be cleaved under various reductive conditions. The choice of deprotection method will depend on the overall functionality of the molecule and the desired orthogonality.

Protocol 2: Reductive Cleavage of Mebs-Sulfonamides using Magnesium and Methanol

This method offers a cost-effective and relatively mild approach for the deprotection of Mebs-protected amines.[11]

Materials:

  • Mebs-protected amine (1.0 equiv)

  • Magnesium turnings (excess, e.g., 10 equiv)

  • Anhydrous methanol (MeOH)

  • Ammonium chloride (NH4Cl) solution (saturated, aqueous)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the Mebs-protected amine in anhydrous methanol, add magnesium turnings.

  • Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C). The reaction can be monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove any remaining magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting aqueous residue can be basified (e.g., with NaOH) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the free amine.

  • The organic extracts are then dried, filtered, and concentrated to afford the deprotected amine, which can be further purified if necessary.

Table 1: Comparison of Deprotection Methods for Sulfonamides

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Reductive Cleavage Mg/MeOHRT to 50 °CMild, cost-effectiveMay not be suitable for base-sensitive substrates
Reductive Cleavage SmI₂THF, RTMild, selectiveStoichiometric use of expensive reagent
Acid Hydrolysis HBr/phenolHigh temperatureEffective for robust substratesHarsh conditions, not suitable for sensitive molecules
Photolytic Cleavage UV light (e.g., 254 nm)Various solventsMild, traceless reagentRequires specialized equipment, potential for side reactions

Orthogonality: A Key Advantage in Complex Synthesis

A significant advantage of the Mebs protecting group is its orthogonality with other commonly used amine protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[2] This orthogonality allows for the selective deprotection of one amine in the presence of others, a crucial strategy in the synthesis of complex molecules like peptides and peptidomimetics.[3]

  • Mebs vs. Boc: The Mebs group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group.

  • Mebs vs. Cbz: The Mebs group is stable to the hydrogenolysis conditions (e.g., H₂/Pd-C) typically employed for Cbz deprotection.

  • Mebs vs. Fmoc: The Mebs group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.

This differential stability allows for a modular approach to synthesis, where different amino groups can be selectively unmasked and functionalized at various stages.

Diagram 2: Orthogonal Deprotection Strategy

G cluster_0 Orthogonal Protection Scheme Molecule Molecule with Mebs-NHR¹ and Boc-NHR² TFA Treat with TFA Molecule->TFA Acidic Deprotection Mg_MeOH Treat with Mg/MeOH Molecule->Mg_MeOH Reductive Deprotection Deprotected_Boc Molecule with Mebs-NHR¹ and H₂NR² TFA->Deprotected_Boc Deprotected_Mebs Molecule with H₂NR¹ and Boc-NHR² Mg_MeOH->Deprotected_Mebs

Caption: Selective deprotection of Boc in the presence of Mebs.

Applications in Drug Discovery and Development

The sulfonamide functionality is a well-established pharmacophore found in a wide array of therapeutic agents.[4] The use of this compound in the synthesis of drug candidates allows for the introduction of a sulfonamide moiety with a solubilizing methoxyethoxy tail. This can be advantageous for improving the pharmacokinetic properties of a lead compound. While specific, publicly available examples of the direct use of Mebs-Cl in late-stage clinical candidates are not abundant, the principles of its application are well-founded in medicinal chemistry. The ability to protect an amine with the Mebs group, perform other chemical transformations, and then either retain the sulfonamide as part of the final pharmacophore or deprotect it to reveal the amine, provides significant synthetic flexibility.

Conclusion

This compound is a valuable reagent for the protection of amines in organic synthesis. The resulting Mebs-sulfonamides exhibit excellent stability and can be selectively cleaved under reductive conditions. The orthogonality of the Mebs group with other common amine protecting groups makes it particularly suitable for complex synthetic strategies, especially in the fields of medicinal chemistry and peptide synthesis. The protocols and information provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile protecting group in their synthetic endeavors.

References

Application Notes and Protocols for 4-(2-Methoxyethoxy)benzenesulfonyl Chloride as a Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mebs Group - A Sulfonamide Protecting Group with Potential Advantages

In the landscape of modern organic synthesis, the strategic use of protecting groups is a cornerstone of achieving chemo-selectivity in complex molecules.[1][2] Sulfonamides are a robust class of protecting groups for primary and secondary amines, prized for their stability across a wide range of reaction conditions.[2] The 4-(2-Methoxyethoxy)benzenesulfonyl group (Mebs) is an emerging member of this family, offering the characteristic stability of arylsulfonamides while potentially providing advantages in solubility and deprotection due to its ether-containing side chain.

The Mebs protecting group is introduced by reacting an amine with 4-(2-Methoxyethoxy)benzenesulfonyl chloride (Mebs-Cl). The resulting Mebs-sulfonamide significantly attenuates the nucleophilicity and basicity of the parent amine, rendering it inert to many reagents. This guide provides a comprehensive overview of the Mebs protecting group, including its synthesis, protocols for the protection of amines, and potential methods for its removal.

Core Attributes of the Mebs Protecting Group

The unique structure of the Mebs group, featuring a 2-methoxyethoxy tail, suggests several advantageous properties:

  • Enhanced Solubility: The ether linkage in the side chain is expected to increase the solubility of Mebs-protected compounds in organic solvents compared to simpler arylsulfonamides like tosylates. This can be particularly beneficial in the synthesis of complex, polyfunctional molecules.[3]

  • Robust Stability: Like other arylsulfonamides, the Mebs group is anticipated to be stable to a broad spectrum of synthetic conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.

  • Potential for Tuned Deprotection: The electronic properties of the p-alkoxy substituent may render the Mebs group susceptible to cleavage under specific conditions, such as with certain Lewis acids, potentially allowing for more selective removal compared to unsubstituted benzenesulfonamides.

Synthesis of this compound (Mebs-Cl)

While this compound is commercially available from several suppliers,[4][5] an understanding of its synthesis is valuable for researchers. A plausible synthetic route can be adapted from established procedures for similar arylsulfonyl chlorides.[6] The synthesis involves two main steps: etherification of a phenol followed by chlorosulfonylation.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Chlorination 4-Hydroxybenzenesulfonic_acid 4-Hydroxybenzenesulfonic acid Intermediate Sodium 4-(2-methoxyethoxy)benzenesulfonate 4-Hydroxybenzenesulfonic_acid->Intermediate 1. 2-Chloroethyl_methyl_ether 2-Chloroethyl methyl ether 2-Chloroethyl_methyl_ether->Intermediate 2. Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Intermediate 3. Mebs_Cl This compound Intermediate->Mebs_Cl Chlorinating_agent Chlorinating Agent (e.g., SOCl2 or PCl5) Chlorinating_agent->Mebs_Cl

Caption: Proposed two-step synthesis of Mebs-Cl.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with Mebs-Cl

This protocol describes a general procedure for the N-sulfonylation of a primary amine using this compound. The conditions are based on standard sulfonylation reactions.[2]

Materials:

  • Primary amine (1.0 eq)

  • This compound (Mebs-Cl) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base (e.g., triethylamine (TEA) or pyridine) (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add the base (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of Mebs-Cl (1.1 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-Mebs-protected amine.

ParameterRecommended ConditionNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Ensure anhydrous conditions.
Base Triethylamine (TEA), Pyridine, DIPEAPyridine can act as both base and catalyst.
Temperature 0 °C to room temperatureInitial addition at 0 °C to control exotherm.
Stoichiometry 1.1 eq of Mebs-Cl, 1.2 eq of baseA slight excess of reagents ensures full conversion.
Reaction Time 2-16 hoursMonitor by TLC.

Diagram 2: General Workflow for Amine Protection with Mebs-Cl

G Start Start: Primary/Secondary Amine Dissolve Dissolve amine and base in anhydrous solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_MebsCl Add Mebs-Cl solution Cool->Add_MebsCl React Stir at room temperature (2-16 h) Add_MebsCl->React Monitor Monitor by TLC React->Monitor Workup Aqueous workup (HCl, NaHCO3, Brine) Monitor->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End End: Mebs-protected amine Purify->End

Caption: Workflow for the protection of amines using Mebs-Cl.

Protocol 2: Deprotection of Mebs-Sulfonamides

The cleavage of the N-S bond in sulfonamides can be challenging due to its high stability.[7] Based on literature for structurally similar protecting groups, several strategies can be proposed for the deprotection of Mebs-sulfonamides.

This method is adapted from a procedure for the cleavage of p-methoxybenzyl-substituted tertiary sulfonamides and is a promising approach for Mebs-protected amines.[8]

Materials:

  • N-Mebs-protected amine (1.0 eq)

  • Bismuth(III) triflate (Bi(OTf)₃) (0.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Scavenger (e.g., anisole or thioanisole) (optional)

Procedure:

  • Dissolve the N-Mebs-protected amine (1.0 eq) in anhydrous DCE.

  • Add Bi(OTf)₃ (0.1 eq) to the solution. A scavenger can be added to trap the carbocation generated from the Mebs group.

  • Heat the mixture to reflux (approximately 85 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the deprotected amine.

Reductive cleavage is a common method for deprotecting sulfonamides, although conditions can be harsh.[9]

Materials:

  • N-Mebs-protected amine (1.0 eq)

  • Reducing agent (e.g., Sodium naphthalenide or Samarium(II) iodide)

  • Anhydrous THF

Procedure:

  • Dissolve the N-Mebs-protected amine in anhydrous THF.

  • Cool the solution to the appropriate temperature (e.g., -78 °C).

  • Slowly add the reducing agent until a persistent color change is observed, indicating consumption of the starting material.

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Warm the mixture to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the product.

Deprotection MethodReagentsConditionsSuitability
Lewis Acid-Mediated Bi(OTf)₃Reflux in DCEPotentially mild and selective, especially for tertiary sulfonamides.
Reductive Cleavage Na/Naphthalene, SmI₂Low temperatureEffective but requires strictly anhydrous/anaerobic conditions.
Strong Acid HBr/AcOH, TFAElevated temperaturesHarsh, suitable for robust substrates without acid-labile groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in protection Incomplete reactionExtend reaction time, ensure anhydrous conditions, or use a more reactive base like DBU.
Amine is poorly nucleophilicUse a stronger, non-nucleophilic base and a more polar aprotic solvent like DMF.
Incomplete deprotection Insufficient reagentIncrease the equivalents of the deprotecting agent.
Reaction time too shortExtend the reaction time and monitor carefully by TLC.
Degradation of product Harsh deprotection conditionsAttempt a milder deprotection method (e.g., Lewis acid-mediated over strong acid).

Conclusion

The 4-(2-Methoxyethoxy)benzenesulfonyl (Mebs) group is a valuable addition to the toolkit of amine protecting groups. Its anticipated enhancement of solubility and potential for selective deprotection under Lewis acidic conditions make it an attractive alternative to traditional sulfonamides. The protocols provided herein offer a starting point for the application of Mebs-Cl in organic synthesis. Further research into the specific deprotection conditions and orthogonality of the Mebs group will undoubtedly expand its utility in the synthesis of complex molecules.

References

Application Notes & Protocols: 4-(2-Methoxyethoxy)benzenesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount. 4-(2-Methoxyethoxy)benzenesulfonyl chloride is a quintessential example of a reagent that offers both predictable reactivity and nuanced physicochemical modulation. Its structure can be deconstructed into two key components:

  • The Benzenesulfonyl Chloride "Warhead": This functional group is a highly reliable electrophile, primed for reaction with nucleophiles.[1] Its primary role is to form stable sulfonamide linkages, a privileged scaffold found in a vast array of therapeutic agents, including antibacterials, diuretics, and targeted cancer therapies.[2][3] The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with an amine under basic conditions.[2]

  • The 4-(2-Methoxyethoxy) "Tail": This ether-containing side chain is the modulator. Unlike a simple alkyl or methoxy group, this flexible chain imparts a unique set of properties to the parent molecule and any subsequent derivatives. It can enhance aqueous solubility, a critical parameter for drug formulation and bioavailability, and its ether oxygens can act as hydrogen bond acceptors, potentially forming specific, advantageous interactions within a protein's binding pocket.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental reactivity to detailed protocols for its synthesis and application in the construction of targeted inhibitors.

Section 1: Core Reactivity and Physicochemical Profile

The primary utility of this compound stems from its reaction with primary and secondary amines to form sulfonamides. This reaction is robust, high-yielding, and forms the basis of its application as a critical building block.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 204072-53-7[5]
Molecular Formula C₉H₁₁ClO₄S
Molecular Weight 250.70 g/mol
Appearance Off-white to light yellow solid
Reactivity Reacts with nucleophiles (amines, alcohols); moisture sensitive.[1]

The fundamental reaction is a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid, which is typically scavenged by a base.

G cluster_reactants Reactants reagent1 R-NH₂ (Amine) base + Base (e.g., Pyridine) - Base·HCl reagent1->base reagent2 This compound reagent2->base product Sulfonamide Product base->product

Caption: General sulfonamide formation reaction.

Section 2: Synthesis of this compound

While commercially available, understanding the synthesis of this reagent provides insight into potential impurities and handling requirements. The most direct method is the chlorosulfonation of the corresponding ether.

Protocol 1: Synthesis via Chlorosulfonation

This protocol describes the synthesis of this compound from 1-(2-methoxyethoxy)benzene. The procedure is adapted from standard chlorosulfonation methods for aromatic compounds.[1][6]

Rationale: Chlorosulfonic acid is a powerful and efficient reagent for introducing the -SO₂Cl group directly onto an activated aromatic ring. The methoxyethoxy group is an ortho-, para-director; the para-product is sterically favored and is the major product.

Materials:

  • 1-(2-methoxyethoxy)benzene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Reagent Preparation: Charge the flask with 1-(2-methoxyethoxy)benzene (1 equivalent) dissolved in 50 mL of anhydrous DCM.

  • Reaction: Add chlorosulfonic acid (1.1 equivalents) to the dropping funnel. Add the acid dropwise to the stirred solution in the flask, maintaining the internal temperature below 5 °C. A vigorous evolution of HCl gas will occur (ensure adequate ventilation/scrubbing).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching): In a separate beaker, prepare a large volume of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography.

Self-Validation:

  • Expected Outcome: A white to off-white solid.

  • Troubleshooting: If the product is an oil, it may contain residual solvent or impurities. Trituration with cold hexane can often induce crystallization. The primary side-product is the ortho-isomer; purification by chromatography is effective for separation if required. The sulfonyl chloride group is susceptible to hydrolysis; all glassware must be dry and the workup should be performed efficiently.[7]

Caption: Workflow for the synthesis of the title compound.

Section 3: Advanced Application: Synthesis of a Targeted Kinase Inhibitor

To illustrate the power of this compound, we present a protocol for the final step in the synthesis of a hypothetical Bcl-2/Bcl-xL inhibitor. Many potent inhibitors in this class feature a sulfonamide linker.[8] The methoxyethoxy tail is incorporated to probe a solvent-exposed region of the protein, aiming to enhance both potency and pharmacokinetic properties.

Hypothetical Target: Bcl-xL, an anti-apoptotic protein overexpressed in many cancers. Inhibitor Core: A pre-synthesized amine-containing scaffold, (4-aminophenyl)scaffold.

Protocol 2: Synthesis of a Hypothetical Bcl-xL Inhibitor

Rationale: This final coupling step forms the crucial sulfonamide bond, completing the synthesis of the active pharmaceutical ingredient (API). Pyridine is used as both the solvent and the base to scavenge the HCl byproduct, driving the reaction to completion.

Materials:

  • (4-aminophenyl)scaffold (1 equivalent)

  • This compound (1.2 equivalents)

  • Pyridine, anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the (4-aminophenyl)scaffold in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add this compound portion-wise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the amine starting material by TLC or LC-MS.

  • Workup: Once complete, remove the pyridine under reduced pressure. Dissolve the residue in EtOAc.

  • Washing: Wash the organic solution sequentially with 1M HCl (to remove residual pyridine), water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final inhibitor.

Self-Validation and Data Interpretation: The incorporation of the methoxyethoxy tail is a deliberate design choice. Its impact can be quantified through structure-activity relationship (SAR) studies, as illustrated in the hypothetical data below.

Table 2: Hypothetical SAR Data for Bcl-xL Inhibitors

Compound IDR-Group on BenzenesulfonamideBcl-xL Kᵢ (nM)Aqueous Solubility (µg/mL)
HYPO-1 -H455
HYPO-2 -OCH₃2215
HYPO-3 (Target) -OCH₂CH₂OCH₃ 8 55

The data clearly demonstrates that the addition of the 4-(2-Methoxyethoxy) group (HYPO-3) leads to a significant improvement in both binding affinity (lower Kᵢ) and aqueous solubility compared to analogs with a proton or a simple methoxy group. This validates the strategic choice of this compound as the building block.

G cluster_scaffolds Key Fragments amine_core Amine Scaffold (e.g., (4-aminophenyl)core) coupling Sulfonamide Coupling (Pyridine, 0°C to RT) amine_core->coupling sulfonyl_chloride 4-(2-Methoxyethoxy)- benzenesulfonyl chloride sulfonyl_chloride->coupling purification Workup & Purification (Chromatography) coupling->purification api Final API (Targeted Inhibitor) purification->api sar SAR Analysis (Potency & Solubility) api->sar

Caption: Logical workflow for targeted inhibitor synthesis.

References

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-(2-Methoxyethoxy)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Methoxyethoxy Moiety in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The classical and most direct method for constructing the S-N bond of a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3]

This guide focuses on a specialized reagent, 4-(2-Methoxyethoxy)benzenesulfonyl chloride (1) , and its application in the synthesis of N-substituted sulfonamides (2) . The defining feature of this reagent is the 2-methoxyethoxy group at the para-position of the benzene ring. This group is not merely a passive substituent; its ether linkages can significantly influence the physicochemical properties of the final sulfonamide product. Specifically, it can enhance aqueous solubility, modulate lipophilicity, and provide additional hydrogen bond acceptor sites—attributes that are highly sought after in drug design to improve pharmacokinetic profiles.

This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, safety considerations, and analytical validation methods for the synthesis of sulfonamides using this versatile reagent.

Part 1: The Chemistry of Sulfonamide Formation

Core Reaction Mechanism

The synthesis of a sulfonamide from this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, which can be a second equivalent of the amine reactant or an added non-nucleophilic base (e.g., pyridine, triethylamine), removes a proton from the nitrogen atom to yield the neutral sulfonamide product and an ammonium salt.[4]

The use of an external base is highly recommended to neutralize the HCl generated, preventing the protonation and deactivation of the starting amine and thus driving the reaction to completion.

Diagram of the General Reaction Mechanism

G reagent This compound (Electrophile) intermediate Tetrahedral Intermediate reagent->intermediate 1. Nucleophilic Attack amine Primary or Secondary Amine (R-NHR') (Nucleophile) amine->intermediate product N-Substituted Sulfonamide intermediate->product 2. Chloride Elimination product->product plus2 + base Base (e.g., Pyridine) salt Pyridinium Chloride Salt plus1 + plus2->salt plus3 + G start Setup: Dissolve Amine & Base in Anhydrous DCM under N₂ cool Cool to 0 °C (Ice Bath) start->cool add Add Sulfonyl Chloride Solution Dropwise cool->add react Warm to RT Stir for 2-4h (Monitor by TLC) add->react quench Quench with 1M HCl react->quench extract Work-up: Separate Layers, Wash with H₂O, NaHCO₃, Brine quench->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS, m.p.) purify->analyze G start Reaction Product add_base Add aq. NaOH start->add_base soluble Soluble Salt Forms (Clear Solution) add_base->soluble Primary Amine Product insoluble Insoluble (Precipitate) add_base->insoluble Secondary Amine Product acidify Acidify (HCl) soluble->acidify no_change Remains Insoluble insoluble->no_change precipitate Sulfonamide Precipitates acidify->precipitate Confirmation

References

Application Note: A Guide to the Derivatization of Primary and Secondary Amines with 4-(2-Methoxyethoxy)benzenesulfonyl Chloride for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceuticals, lack the necessary chromophores or fluorophores for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Chemical derivatization addresses this by covalently modifying the amine group, thereby enhancing its detectability and improving chromatographic behavior. This application note provides a comprehensive guide to the use of 4-(2-Methoxyethoxy)benzenesulfonyl chloride as a versatile derivatizing agent for primary and secondary amines. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, discuss the characterization of the resulting sulfonamides, and highlight the unique advantages conferred by the methoxyethoxy moiety.

Introduction: The Need for Amine Derivatization

Primary and secondary amines are ubiquitous functional groups in a vast array of molecules of pharmaceutical and biological interest. However, their analysis is often hampered by their poor detection characteristics. Pre-column derivatization is a widely employed strategy to overcome this limitation by attaching a tag to the amine that enhances its response to common HPLC detectors, such as UV-Vis and fluorescence detectors.[1]

Sulfonyl chlorides are a class of highly effective derivatizing agents that react readily with primary and secondary amines to form stable sulfonamides.[2] The choice of sulfonyl chloride is critical and can be tailored to introduce specific properties to the analyte. This compound is a unique reagent that, in addition to providing a strong chromophore for UV detection, incorporates a short, hydrophilic polyethylene glycol (PEG)-like chain. This "PEGylation" can offer several advantages, including improved aqueous solubility of the derivatives, which can be beneficial in biological sample analysis and can alter the chromatographic retention profile.[3][4][5]

Mechanism of Derivatization

The reaction between this compound and a primary or secondary amine is a classic nucleophilic acyl substitution, analogous to the well-known Hinsberg test.[1][6] The reaction proceeds under alkaline conditions, which are necessary to deprotonate the amine, thereby increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-substituted sulfonamide and hydrochloric acid. The base in the reaction mixture neutralizes the HCl byproduct, driving the reaction to completion.[7]

Tertiary amines, lacking a proton on the nitrogen atom, do not form stable sulfonamides with benzenesulfonyl chloride under these conditions.[6][8]

Derivatization Mechanism cluster_reactants Reactants cluster_products Products amine Primary/Secondary Amine (R-NHR') intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack reagent This compound reagent->intermediate base Base (e.g., Triethylamine) salt Base-HCl Salt base->salt product Stable Sulfonamide Derivative intermediate->product Chloride Elimination hcl HCl intermediate->hcl hcl->salt

Figure 1: Mechanism of amine derivatization.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific amines and analytical systems. It is recommended to perform a trial run with a standard of the target amine to determine the optimal reaction conditions.

Materials
  • This compound

  • Primary or secondary amine of interest

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Protocol 1: Derivatization of a Primary Amine (e.g., Benzylamine)
  • Preparation: In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equivalent) in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Derivatization Reaction: To the stirred solution, add this compound (1.1 equivalents) portion-wise over 5 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up:

    • Once the reaction is complete, quench with deionized water.

    • Extract the aqueous layer with dichloromethane (3x volume).

    • Combine the organic extracts and wash successively with 1 M HCl, deionized water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

  • Analysis: The purified derivative is now ready for analysis by HPLC, LC-MS, or NMR.

Protocol 2: Derivatization of a Secondary Amine (e.g., N-Methylaniline)
  • Preparation: In a clean, dry round-bottom flask, dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen).

  • Derivatization Reaction: Cool the solution in an ice bath. Add a solution of this compound (1.1 equivalents) in a minimal amount of dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

  • Analysis: The purified derivative is ready for characterization.

Characterization of Derivatives

Successful derivatization can be confirmed using a variety of analytical techniques. The resulting sulfonamides are typically stable, making them amenable to standard analytical workflows.

HPLC-UV Analysis

The introduction of the benzenesulfonyl group provides a strong chromophore, allowing for sensitive UV detection. A typical HPLC method for the analysis of the derivatized amines would involve a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape).

Compound Amine Type Expected Retention Behavior Typical λmax (nm)
Benzylamine DerivativePrimaryModerately Retained~254 nm
N-Methylaniline DerivativeSecondaryMore Retained (than primary)~254 nm
Unreacted Amine-Early ElutingPoor UV absorbance
Excess Reagent/Hydrolysis Product-May interfere, requires good chromatography-

Table 1: Illustrative HPLC-UV Characteristics of Derivatized Amines.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

LC-MS can be used to confirm the molecular weight of the sulfonamide derivative. High-resolution mass spectrometry can provide further confirmation of the elemental composition.

¹H NMR spectroscopy is a powerful tool for structural confirmation. The formation of the sulfonamide can be confirmed by the disappearance of the primary amine N-H protons and the appearance of a single sulfonamide N-H proton (for primary amine derivatives) at a characteristic downfield shift. The aromatic protons of the benzenesulfonyl group and the characteristic signals of the methoxyethoxy group will also be present.

Workflow and Troubleshooting

Experimental Workflow start Amine Sample (Primary or Secondary) derivatization Derivatization Reaction (Addition of Reagent) start->derivatization reagent_prep Prepare Reagents (Solvent, Base) reagent_prep->derivatization monitoring Monitor Reaction (TLC/HPLC) derivatization->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (HPLC, LC-MS, NMR) purification->analysis end Quantitative Data analysis->end

References

Application Notes and Protocols: 4-(2-Methoxyethoxy)benzenesulfonyl Chloride for the Formation of Sulfonate Esters from Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Sulfonate Esters in Modern Organic Synthesis

In the landscape of organic chemistry, the transformation of alcohols into better leaving groups is a cornerstone of synthetic strategy. While alcohols themselves are poor leaving groups due to the strong basicity of the hydroxide ion, their conversion to sulfonate esters dramatically alters their reactivity profile, making them amenable to a wide array of nucleophilic substitution and elimination reactions.[1] This "activation" of alcohols is a critical step in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3][4]

Among the various reagents used for this purpose, sulfonyl chlorides are paramount.[5] This guide focuses on a specialized yet highly valuable reagent: 4-(2-Methoxyethoxy)benzenesulfonyl chloride . The presence of the 2-methoxyethoxy group on the benzene ring imparts unique properties, influencing the reactivity and solubility of the resulting sulfonate ester, which can be advantageous in multi-step syntheses.[6]

This document provides a comprehensive overview of the application of this compound, detailing the underlying reaction mechanism, offering a step-by-step experimental protocol, and discussing best practices for its use in the laboratory.

The Mechanism of Sulfonylation: A Nucleophilic Attack at Sulfur

The reaction of an alcohol with a sulfonyl chloride, such as this compound, proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[1][7] This process displaces the chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction.[7]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the sulfur atom of the this compound.

  • Chloride Departure: The chloride ion is displaced, forming a protonated sulfonate ester intermediate.

  • Deprotonation: The base in the reaction mixture removes the proton from the oxygen atom, yielding the neutral sulfonate ester and the protonated base.

A crucial aspect of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the reaction.[1][8] The reaction occurs at the oxygen atom, not the carbon.

Diagram of the General Sulfonylation Workflow

Sulfonylation Workflow Alcohol Alcohol (R-OH) Reaction Reaction Vessel (Solvent) Alcohol->Reaction Nucleophile SulfonylChloride 4-(2-Methoxyethoxy)benzenesulfonyl Chloride SulfonylChloride->Reaction Electrophile Base Base (e.g., Pyridine) Base->Reaction ProtonatedEster Protonated Sulfonate Ester Reaction->ProtonatedEster Nucleophilic Attack SulfonateEster Sulfonate Ester ProtonatedEster->SulfonateEster Deprotonation by Base Byproduct Protonated Base (e.g., Pyridinium Chloride) ProtonatedEster->Byproduct

References

Application Notes and Protocols for the Use of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides in Modern Agrochemicals

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Within the synthetic chemist's toolkit, sulfonyl chlorides stand out as pivotal building blocks, particularly for the construction of sulfonamides and sulfonate esters, which are core functionalities in a multitude of herbicides, fungicides, and insecticides.[1] The reactivity of the sulfonyl chloride group allows for the facile and efficient formation of strong, stable linkages with various nucleophiles, most notably amines, to generate the sulfonamide bond that is central to the biological activity of many crop protection agents.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-(2-Methoxyethoxy)benzenesulfonyl chloride , a specialized and highly functionalized reagent, in the synthesis of modern agrochemicals. We will delve into the rationale behind its use, focusing on the synthesis of a representative sulfonylurea herbicide, a class of compounds renowned for their high efficacy at low application rates and their targeted mode of action.[3]

The inclusion of the 2-methoxyethoxy substituent on the benzenesulfonyl chloride moiety is not merely incidental. This functional group can significantly influence the physicochemical properties of the final agrochemical, potentially impacting its solubility, uptake by plants, and metabolic pathways.[4] This guide will provide a comprehensive, step-by-step protocol for the synthesis of a model sulfonylurea herbicide, which we have termed "Methoxyethoxy-sulfuron," to illustrate the practical application of this compound. Furthermore, we will explore the underlying chemical principles, safety considerations, and analytical techniques required for a successful and reproducible synthesis.

The Role of the Sulfonylurea Bridge and the Influence of the 4-(2-Methoxyethoxy) Substituent

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible plants. The general structure of a sulfonylurea herbicide consists of an aryl or alkyl sulfonyl group connected to a urea-like linkage, which in turn is attached to a heterocyclic amine.

The 4-(2-methoxyethoxy)phenylsulfonyl moiety, derived from this compound, can impart several advantageous properties to the resulting herbicide:

  • Enhanced Solubility and Mobility: The ether linkages in the 2-methoxyethoxy group can increase the hydrophilicity of the molecule, potentially improving its solubility in water and its mobility within the plant's vascular system. This can lead to more efficient translocation to the target site of action.

  • Modified Lipophilicity: The overall lipophilicity of the herbicide is a critical factor for its absorption through the waxy cuticle of plant leaves. The 2-methoxyethoxy group provides a balance of hydrophilic and lipophilic character, which can be fine-tuned to optimize uptake.

  • Metabolic Stability: The ether linkages are generally more stable to metabolic degradation compared to other functional groups, which could lead to a longer residual activity of the herbicide.

  • Structure-Activity Relationship (SAR): The electronic and steric properties of the substituent on the phenyl ring of the sulfonylurea can influence its binding affinity to the ALS enzyme. The 2-methoxyethoxy group can participate in specific interactions within the enzyme's active site, potentially enhancing the herbicidal activity.[4][5]

Synthesis of a Representative Sulfonylurea Herbicide: "Methoxyethoxy-sulfuron"

The following section provides a detailed, two-step protocol for the synthesis of a hypothetical but representative sulfonylurea herbicide, "Methoxyethoxy-sulfuron," using this compound as a key starting material. This protocol is based on established synthetic routes for commercial sulfonylurea herbicides.

Overall Synthetic Workflow

The synthesis of "Methoxyethoxy-sulfuron" proceeds via the formation of a sulfonyl isocyanate intermediate, followed by its reaction with a heterocyclic amine.

Caption: Synthetic workflow for "Methoxyethoxy-sulfuron".

Step 1: Synthesis of 4-(2-Methoxyethoxy)benzenesulfonyl isocyanate

This step involves the conversion of the sulfonyl chloride to a more reactive sulfonyl isocyanate. This is a common strategy in sulfonylurea synthesis to facilitate the subsequent reaction with the heterocyclic amine.

Reaction Scheme:

Experimental Protocol:

Parameter Value/Description Causality and Rationale
Reagents This compound (1.0 eq), Phosgene solution (20% in toluene, 1.2 eq) or Triphosgene (0.4 eq) with a catalytic amount of activated charcoal.Phosgene or its safer equivalent, triphosgene, are effective reagents for converting sulfonyl chlorides to sulfonyl isocyanates. The excess ensures complete conversion of the starting material.
Solvent Anhydrous TolueneToluene is an inert solvent with a suitable boiling point for this reaction, allowing for efficient heat transfer and removal of HCl gas by-product.
Temperature Reflux (approx. 110 °C)The reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing ensures a constant reaction temperature.
Reaction Time 4-6 hoursThe reaction progress should be monitored to determine the optimal time for completion.
Work-up The reaction mixture is cooled, and the solvent is removed under reduced pressure.The resulting sulfonyl isocyanate is often used directly in the next step without further purification due to its reactivity.
Monitoring The reaction can be monitored by IR spectroscopy for the appearance of the characteristic isocyanate peak (around 2250-2270 cm⁻¹).This provides a real-time indication of product formation and the disappearance of the starting material.

Self-Validating System: The formation of the isocyanate can be confirmed by withdrawing a small aliquot, quenching it with an amine (e.g., aniline), and analyzing the resulting urea derivative by LC-MS to confirm the expected molecular weight.

Step 2: Synthesis of "Methoxyethoxy-sulfuron"

In this final step, the sulfonyl isocyanate is reacted with a heterocyclic amine, in this case, 2-amino-4,6-dimethoxypyrimidine, to form the desired sulfonylurea herbicide.

Reaction Scheme:

Experimental Protocol:

Parameter Value/Description Causality and Rationale
Reagents 4-(2-Methoxyethoxy)benzenesulfonyl isocyanate (1.0 eq), 2-Amino-4,6-dimethoxypyrimidine (1.0 eq), Triethylamine (catalytic amount).2-Amino-4,6-dimethoxypyrimidine is a common heterocyclic component in commercial sulfonylurea herbicides.[6][7] A catalytic amount of a non-nucleophilic base like triethylamine can facilitate the reaction.
Solvent Anhydrous AcetonitrileAcetonitrile is a polar aprotic solvent that is suitable for this type of condensation reaction and can dissolve the reactants.
Temperature Room Temperature (20-25 °C)The reaction between the highly reactive isocyanate and the amine proceeds readily at room temperature.
Reaction Time 12-24 hoursThe reaction is typically stirred overnight to ensure completion.
Work-up The solvent is removed under reduced pressure. The crude product is triturated with diethyl ether to remove unreacted starting materials and then recrystallized from a suitable solvent system (e.g., ethanol/water).Trituration and recrystallization are standard purification techniques to obtain the final product in high purity.
Monitoring The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).These chromatographic techniques allow for the visualization of the disappearance of starting materials and the appearance of the product spot/peak.

Self-Validating System: The identity and purity of the final product, "Methoxyethoxy-sulfuron," should be confirmed by a suite of analytical techniques.

Analytical Characterization and Data

A thorough characterization of the synthesized "Methoxyethoxy-sulfuron" is crucial to confirm its structure and purity. The following table summarizes the expected analytical data.

Analytical Technique Expected Results for "Methoxyethoxy-sulfuron"
¹H NMR Characteristic peaks for the aromatic protons, the methoxy and ethoxy protons of the substituent, the methoxy groups on the pyrimidine ring, and the NH protons of the sulfonylurea bridge.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of "Methoxyethoxy-sulfuron".
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%).
Melting Point A sharp melting point range, indicative of a pure crystalline solid.

Safety Considerations

  • This compound: This reagent is a sulfonyl chloride and should be handled with care. It is corrosive and will react with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Phosgene/Triphosgene: Phosgene is an extremely toxic gas. Triphosgene is a safer solid alternative, but it will release phosgene upon heating or in the presence of a catalyst. All work with these reagents must be conducted in a certified and properly functioning chemical fume hood.

  • Solvents: Toluene and acetonitrile are flammable and have associated health risks. Handle with care and avoid inhalation or skin contact.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly sulfonylurea herbicides. The presence of the 2-methoxyethoxy group offers the potential to fine-tune the physicochemical properties of the final active ingredient, potentially leading to improved efficacy, selectivity, and environmental profile. The detailed protocol provided for the synthesis of the representative herbicide "Methoxyethoxy-sulfuron" serves as a practical guide for researchers in the field. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively utilize this reagent to develop the next generation of crop protection solutions.

References

Application Notes and Protocols for 4-(2-Methoxyethoxy)benzenesulfonyl Chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Methoxyethoxy)benzenesulfonyl chloride is a bifunctional molecule poised for significant utility in the field of polymer chemistry. Its structure, featuring a highly reactive sulfonyl chloride group and a flexible, hydrophilic methoxyethoxy chain, offers a unique combination of properties for the synthesis and modification of advanced polymeric materials. The sulfonyl chloride moiety serves as a versatile reactive handle for forming sulfonamide or sulfonate ester linkages, while the methoxyethoxy group can impart desirable characteristics such as increased solubility in polar solvents, biocompatibility, and thermal responsiveness.

These application notes provide a comprehensive guide to the potential uses of this compound as a reagent in polymer chemistry. While direct, peer-reviewed applications of this specific molecule are not extensively documented, the protocols herein are based on established principles of polymer synthesis and modification, providing a robust framework for researchers to explore its utility. The following sections detail its application as a polymer modification agent, a potential initiator for cationic polymerization, and as a monomer in polycondensation reactions.

Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 204072-53-7
Molecular Formula C9H11ClO4S
Molecular Weight 250.70 g/mol
Appearance White to off-white solid
Storage Inert atmosphere, 2-8°C

Application 1: Post-Polymerization Functionalization of Hydroxyl and Amine-Containing Polymers

Scientific Rationale

One of the most direct applications of this compound is the post-polymerization modification of polymers bearing nucleophilic side groups, such as hydroxyl (-OH) or primary/secondary amine (-NHR) functionalities. The electrophilic sulfonyl chloride group reacts readily with these nucleophiles under basic conditions to form stable sulfonate ester or sulfonamide linkages, respectively. This reaction provides a straightforward method to graft the flexible and hydrophilic methoxyethoxy side chains onto a polymer backbone, thereby altering its physical and chemical properties. For example, modifying a hydrophobic polymer with this reagent can increase its hydrophilicity, potentially rendering it water-soluble or influencing its self-assembly behavior in aqueous media. This approach is valuable for creating materials for biomedical applications, such as drug delivery systems or biocompatible coatings.

Experimental Protocol: Functionalization of Poly(vinyl alcohol)

This protocol describes a general procedure for the modification of poly(vinyl alcohol) (PVA) with this compound.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw = 50,000 g/mol , 98% hydrolyzed

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Pyridine

  • Diethyl ether (for precipitation)

  • Dialysis tubing (MWCO = 10,000 Da)

Procedure:

  • Dissolution of PVA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 g of PVA in 20 mL of anhydrous DMF. This may require heating to 60-80°C to achieve complete dissolution. Once dissolved, allow the solution to cool to room temperature.

  • Addition of Base: To the stirred PVA solution, add 1.5 equivalents of triethylamine (relative to the hydroxyl groups of PVA to be functionalized). Stir for 15 minutes at room temperature.

  • Addition of Reagent: Dissolve 1.2 equivalents of this compound in 5 mL of anhydrous DMF. Add this solution dropwise to the PVA solution over 30 minutes at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification:

    • Precipitate the modified polymer by slowly pouring the reaction mixture into a large excess of stirred diethyl ether.

    • Collect the precipitate by filtration and wash thoroughly with diethyl ether.

    • Redissolve the polymer in a minimal amount of deionized water and transfer to a dialysis tube.

    • Dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted starting materials and salts.

  • Isolation: Lyophilize the dialyzed solution to obtain the purified, functionalized polymer as a white solid.

  • Characterization: Confirm the modification via ¹H NMR and FTIR spectroscopy. The degree of substitution can be calculated from the integration of characteristic peaks in the ¹H NMR spectrum.

Quantitative Data Summary:

ParameterValue
PVA Concentration5% (w/v) in DMF
Molar Ratio (OH:Reagent:Base)1 : 1.2 : 1.5
Reaction Temperature0°C to Room Temperature
Reaction Time24 hours

Visualization of Polymer Functionalization

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products PVA Poly(vinyl alcohol) Backbone (-CH2-CH(OH)-)n Reaction Stirring in Anhydrous DMF 24h, RT PVA->Reaction Reagent This compound Reagent->Reaction Base Triethylamine (Base) Base->Reaction Modified_PVA Functionalized PVA (-CH2-CH(O-SO2-Ar-OCH2CH2OCH3)-)n Reaction->Modified_PVA Salt Triethylammonium chloride Reaction->Salt

Caption: Workflow for the functionalization of PVA.

Application 2: Potential Initiator for Controlled Radical Polymerization (ATRP)

Scientific Rationale

Benzenesulfonyl chlorides are known to act as initiators for Atom Transfer Radical Polymerization (ATRP) in the presence of a suitable transition metal catalyst, typically a copper(I) complex.[2] The mechanism involves the homolytic cleavage of the S-Cl bond, facilitated by the copper(I) catalyst, to generate a sulfonyl radical and a copper(II) species. The sulfonyl radical can then initiate the polymerization of a vinyl monomer. The reversible nature of the halogen atom transfer between the dormant polymer chain (terminated with a sulfonyl chloride group) and the propagating radical, mediated by the Cu(I)/Cu(II) redox couple, allows for a controlled/"living" polymerization. This enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. This compound is a promising candidate for this application, with the added benefit of incorporating the methoxyethoxy group at the alpha-terminus of the resulting polymer chains.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol outlines a hypothetical procedure for the ATRP of MMA initiated by this compound.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol (for precipitation)

Procedure:

  • Catalyst and Initiator Preparation: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (0.1 mmol) and this compound (1.0 mmol).

  • Monomer and Ligand Addition: Add anisole (5 mL) and MMA (10.0 mL, 93.6 mmol). Then, add PMDETA (0.1 mmol) to the mixture.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 90°C and stir. Monitor the progress of the polymerization by taking samples periodically for ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and polydispersity).

  • Termination and Purification:

    • After the desired conversion is reached (or after a set time, e.g., 8 hours), cool the flask to room temperature and expose the mixture to air to quench the polymerization.

    • Dilute the viscous solution with a small amount of tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40°C to a constant weight.

Quantitative Data Summary:

ParameterValue
Molar Ratio ([MMA]:[Initiator]:[CuBr]:[PMDETA])100 : 1 : 0.1 : 0.1
SolventAnisole (50% v/v)
Temperature90°C
Target Degree of Polymerization100

Visualization of ATRP Initiation

Caption: Initiation and propagation in ATRP.

Application 3: Monomer for Polycondensation Reactions

Scientific Rationale

The bifunctional nature of this compound allows it to act as a monomer in step-growth polycondensation reactions. When reacted with a co-monomer containing two nucleophilic groups (e.g., a diamine or a diol), it can form polysulfonamides or polysulfonates, respectively. Polysulfonamides, in particular, are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. The incorporation of the flexible, ether-containing side chain from the this compound monomer could lead to novel polysulfonamides with enhanced solubility in organic solvents and potentially modified thermal properties compared to their purely aromatic counterparts.

Experimental Protocol: Synthesis of a Polysulfonamide

This protocol provides a general method for the synthesis of a polysulfonamide from this compound and a diamine, such as 4,4'-oxydianiline.

Materials:

  • This compound

  • 4,4'-Oxydianiline

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine

  • Methanol (for precipitation)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4,4'-oxydianiline (10 mmol) in anhydrous NMP (20 mL) and anhydrous pyridine (5 mL).

  • Addition of Co-monomer: Dissolve this compound (10 mmol) in anhydrous NMP (10 mL). Add this solution dropwise to the stirred diamine solution at 0°C over a period of 1 hour.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution is expected to increase significantly as the polymerization proceeds.

  • Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polysulfonamide.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any residual solvent and unreacted monomers.

  • Isolation: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

  • Characterization: The resulting polymer can be characterized by techniques such as GPC (to determine molecular weight), TGA (for thermal stability), and DSC (for thermal transitions). The structure can be confirmed by ¹H NMR and FTIR spectroscopy.

Quantitative Data Summary:

ParameterValue
Monomer Concentration~15% (w/v) in NMP/Pyridine
Monomer Molar Ratio1 : 1
Reaction Temperature0°C to Room Temperature
Reaction Time24 hours

Visualization of Polycondensation

G cluster_monomers Monomers cluster_reaction Polycondensation cluster_polymer Polymer Product Monomer_A This compound (Cl-SO2-R-SO2-Cl) Polymerization NMP/Pyridine RT, 24h Monomer_A->Polymerization Monomer_B Diamine (H2N-R'-NH2) Monomer_B->Polymerization Polysulfonamide Polysulfonamide [-SO2-R-SO2-NH-R'-NH-]n Polymerization->Polysulfonamide Byproduct HCl Polymerization->Byproduct

Caption: Polycondensation of monomers.

References

The Strategic Application of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride in the Synthesis of Advanced Diagnostic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Engineering Precision in Diagnostics

In the landscape of modern diagnostics, the ability to selectively tag and detect biomolecules is paramount. The design of the chemical tools used for this purpose is a constant exercise in balancing reactivity, stability, and biocompatibility. 4-(2-Methoxyethoxy)benzenesulfonyl chloride has emerged as a valuable reagent in this field, offering a unique combination of properties that make it highly suitable for the synthesis of robust and sensitive diagnostic reagents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile compound. We will delve into the chemical principles governing its reactivity, provide detailed protocols for its application in bioconjugation, and offer insights into the rationale behind key experimental steps.

Foundational Chemistry: Understanding the Reagent's Dual Functionality

This compound is an organosulfur compound distinguished by two key functional components: the highly reactive sulfonyl chloride group and the solubility-enhancing methoxyethoxy tail.

  • The Sulfonyl Chloride "Engine": The sulfonyl chloride (-SO₂Cl) is a potent electrophile.[1] It readily reacts with nucleophilic groups, most notably the primary and secondary amines found in proteins (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group), to form exceptionally stable sulfonamide bonds.[1][2] This reaction is the cornerstone of its utility in bioconjugation.[2] The stability of the resulting sulfonamide linkage is a significant advantage over other linkages that may be susceptible to hydrolysis under physiological conditions.

  • The Methoxyethoxy "Tuner": The 4-(2-methoxyethoxy) group imparts favorable physicochemical properties to the reagent and the resulting bioconjugate. This flexible ether chain enhances aqueous solubility, which is often a challenge when working with aromatic compounds in biological buffers. This improved solubility can help to prevent aggregation of the labeled protein and ensure more efficient and reproducible conjugation reactions.

The general reaction of this compound with a primary amine on a biomolecule is depicted below:

G reagent This compound product Biomolecule-NH-SO₂-C₆H₄-O(CH₂)₂OCH₃ (Stable Sulfonamide Conjugate) reagent->product + Biomolecule-NH₂ biomolecule Biomolecule-NH₂ (e.g., Protein) biomolecule->product hcl HCl

Caption: General reaction scheme for the conjugation of this compound with a biomolecule.

Core Application: Covalent Labeling of Proteins for Diagnostic Assays

A primary application of this compound is in the covalent labeling of proteins, such as antibodies, for use in a variety of diagnostic assays including ELISA, immunohistochemistry (IHC), and flow cytometry. The reagent can be used to attach a range of functional moieties, such as fluorescent dyes, enzymes, or biotin, to a protein of interest. For this application note, we will focus on a general protocol for labeling a protein. The specific reporter group would first need to be functionalized with a primary amine to react with the sulfonyl chloride, or the sulfonyl chloride could be part of a larger linker system. For the purpose of this protocol, we will assume a scenario where an amine-containing reporter molecule is being conjugated to a protein via a derivative of this compound.

Experimental Workflow Overview

The overall process for protein labeling involves several key stages: preparation of the protein and reagents, the conjugation reaction, quenching of the reaction, and finally, purification of the labeled protein.

G start Start prep Protein & Reagent Preparation start->prep reaction Conjugation Reaction prep->reaction quench Quenching reaction->quench purify Purification (e.g., SEC) quench->purify characterize Characterization (e.g., DOL) purify->characterize end End characterize->end

Caption: Experimental workflow for protein labeling and characterization.

Detailed Protocols

Protocol 1: Protein Labeling with an Amine-Containing Reporter using a this compound Linker

This protocol provides a general guideline. The optimal conditions, particularly the molar excess of the labeling reagent, may need to be determined empirically for each specific protein and reporter molecule.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Amine-containing reporter molecule (e.g., fluorescent dye, enzyme)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or carbonate-bicarbonate buffer, pH 9.0-9.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as these will compete with the protein for reaction with the sulfonyl chloride.[2]

  • Labeling Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Rationale: Sulfonyl chlorides are sensitive to moisture and will hydrolyze over time.[3] Using anhydrous solvent and preparing the solution fresh is critical for reproducible results.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add a 10- to 40-fold molar excess of the dissolved this compound.

    • Rationale: A molar excess is required to drive the reaction to completion.[2] The optimal ratio should be determined experimentally to achieve the desired degree of labeling (DOL) without causing protein precipitation or loss of activity.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a light-sensitive reporter molecule.

    • Rationale: The reaction is typically performed at room temperature. The alkaline pH of the Reaction Buffer is necessary to deprotonate the target amino groups on the protein, increasing their nucleophilicity and reactivity towards the sulfonyl chloride.[2]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

    • Rationale: The Tris in the Quenching Buffer contains a primary amine that will react with and consume any excess sulfonyl chloride, preventing further labeling of the protein.[4]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted labeling reagent and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and the appropriate wavelength for the reporter molecule.

    • Pool the fractions containing the labeled protein.

Protocol 2: Characterization - Determining the Degree of Labeling (DOL)

The DOL, which represents the average number of reporter molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the reporter molecule (A_reporter).

  • Calculate DOL:

    • The DOL can be calculated using the following formula:

      DOL = (A_reporter × ε_protein) / [(A₂₈₀ - (A_reporter × CF)) × ε_reporter]

      Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_reporter is the molar extinction coefficient of the reporter molecule at its absorbance maximum.

      • CF is the correction factor, which is the ratio of the reporter's absorbance at 280 nm to its absorbance at its maximum.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several parameters. The following table summarizes the key quantitative data for successful protein labeling.

ParameterRecommended Range/ValueRationale
pH 9.0 - 9.5Alkaline conditions deprotonate target amino groups, enhancing their nucleophilicity.[2]
Buffer System 100 mM Sodium Bicarbonate or Carbonate-BicarbonateMust be free of primary amines to avoid competing reactions.[2]
Molar Excess of Labeling Reagent 10- to 40-foldEnsures the reaction proceeds efficiently. The optimal ratio is protein-dependent.
Reaction Temperature Room TemperatureSufficient for the reaction to proceed within a reasonable timeframe.
Reaction Time 1 - 2 hoursTypically adequate for achieving a good degree of labeling.

Conclusion and Future Perspectives

This compound is a highly effective reagent for the synthesis of diagnostic reagents due to its ability to form stable sulfonamide linkages and the favorable solubility characteristics imparted by the methoxyethoxy group. The protocols outlined in this application note provide a robust starting point for researchers to develop a wide array of labeled biomolecules for sensitive and specific diagnostic applications. As the field of diagnostics continues to demand reagents with improved performance and stability, the strategic use of well-designed chemical tools like this compound will remain a critical component of innovation.

References

Troubleshooting & Optimization

identifying side products in 4-(2-Methoxyethoxy)benzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Methoxyethoxy)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products, ensuring the success of your experiments.

Introduction

This compound is a versatile reagent frequently used in the synthesis of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical compounds.[1] While powerful, reactions with sulfonyl chlorides are often plagued by side product formation, complicating purification and reducing yields. Understanding the principal causes of these impurities is the first step toward optimizing your reaction conditions. This guide will focus on the most common issues: hydrolysis of the sulfonyl chloride and potential cleavage of the methoxyethoxy group, providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in my reaction with this compound?

A1: The most prevalent side product is almost always the corresponding sulfonic acid, 4-(2-methoxyethoxy)benzenesulfonic acid. This occurs via hydrolysis of the highly reactive sulfonyl chloride group by trace amounts of water in your reaction mixture.[2][3] Sulfonyl chlorides should be handled under anhydrous conditions to minimize this pathway.[4]

Q2: How can I tell if my starting material has degraded?

A2: this compound is susceptible to hydrolysis upon storage, especially if exposed to atmospheric moisture. You can check the purity of the reagent before use by NMR. The sulfonic acid hydrolysis product will have a distinctly different chemical shift in the aromatic region compared to the sulfonyl chloride. A simple TLC analysis can also be indicative; the sulfonic acid is significantly more polar and will have a much lower Rf value than the sulfonyl chloride.

Q3: Is the 2-methoxyethoxy side chain stable under typical reaction conditions?

A3: Generally, the ether linkage in the 2-methoxyethoxy group is stable under standard sulfonylation conditions (e.g., reactions with amines or alcohols in the presence of non-nucleophilic bases like triethylamine or pyridine). However, prolonged exposure to strong acids or bases, particularly at elevated temperatures, could potentially lead to cleavage. It's always recommended to use the mildest conditions possible.

Q4: I see multiple spots on my TLC after the reaction. What could they be?

A4: Besides your desired product and the sulfonic acid hydrolysis product, other spots could represent:

  • Unreacted starting amine or alcohol: If the reaction has not gone to completion.

  • Double-sulfonated amine: If you are using a primary amine, it's possible for the resulting sulfonamide to be deprotonated and react with a second molecule of the sulfonyl chloride, especially if excess base and sulfonyl chloride are used.

  • Side products from the base: Pyridine, for instance, can react with the sulfonyl chloride to form a sulfonylpyridinium salt, which can be hydrolyzed.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: My reaction is clean by TLC, but after workup, my NMR is contaminated with a highly polar impurity.

Question: I've just completed a sulfonamide synthesis. The initial TLC showed a clean conversion to a single, less polar product. However, after an aqueous workup, my NMR of the organic layer shows my product and a significant amount of a broad peak, which I suspect is 4-(2-methoxyethoxy)benzenesulfonic acid. How did this happen and how can I remove it?

Answer: This is a classic case of post-reaction hydrolysis. Excess this compound remaining in your reaction mixture was hydrolyzed during the aqueous workup. While the salt of the sulfonic acid is water-soluble, the acid itself can have some solubility in organic solvents, leading to contamination.[5]

Root Cause Analysis & Prevention Workflow

G cluster_problem Problem Identification cluster_cause Causality cluster_solution Solutions Problem Polar Impurity (Sulfonic Acid) in Organic Layer Post-Workup Cause Excess Sulfonyl Chloride Hydrolyzed During Workup Problem->Cause is caused by Wash Perform Basic Aqueous Wash Problem->Wash can be removed by Quench Quench Reaction Before Workup Cause->Quench can be prevented by Chromatography Silica Gel Chromatography Wash->Chromatography if ineffective, use

Caption: Troubleshooting workflow for sulfonic acid contamination.

Recommended Solutions:
  • Quench Before Aqueous Workup: Before adding water or aqueous solutions, add a nucleophilic scavenger to react with the excess sulfonyl chloride. A small amount of a simple, water-soluble amine (like a few drops of aqueous ammonia or diethylamine) can be effective. This converts the unreacted sulfonyl chloride into a water-soluble sulfonamide that is easily removed.[5]

  • Perform a Basic Wash: During your workup, wash the organic layer with a dilute basic solution like saturated sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming the highly water-soluble sodium sulfonate salt, which will partition into the aqueous layer.[5]

  • Silica Gel Chromatography: If basic washes are insufficient, the sulfonic acid is readily separated from the less polar product by column chromatography.

Issue 2: My reaction is sluggish, and I primarily isolate the hydrolysis product, 4-(2-methoxyethoxy)benzenesulfonic acid.

Question: I'm trying to synthesize a sulfonate ester from a sterically hindered alcohol. The reaction is very slow, and even after 24 hours, I mostly see the hydrolyzed sulfonyl chloride and unreacted alcohol. What's going wrong?

Answer: This issue points to a competition between two nucleophiles: your intended alcohol and water. If the reaction with your primary nucleophile (the hindered alcohol) is slow, the reaction with even trace amounts of water can become the dominant pathway.

Reaction Pathway Competition

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Reagent 4-(2-Methoxyethoxy) benzenesulfonyl chloride Alcohol Sterically Hindered Alcohol (R-OH) Reagent->Alcohol Slow Reaction (High Activation Energy) Water Trace Water (H₂O) Reagent->Water Fast Reaction (Low Activation Energy) Product Sulfonate Ester (Desired Product) Alcohol->Product SideProduct Sulfonic Acid (Side Product) Water->SideProduct

Caption: Competing reaction pathways for the sulfonyl chloride.

Recommended Solutions & Protocol:

The key is to rigorously exclude water and potentially increase the reactivity of your alcohol.

Protocol: Anhydrous Sulfonylation of a Hindered Alcohol

  • Reagent & Glassware Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled, anhydrous solvent (e.g., dichloromethane or THF). Pass the solvent through an activated alumina column if necessary.

    • Ensure your alcohol starting material is anhydrous. If it's a solid, dry it under high vacuum. If it's a liquid, consider storing it over molecular sieves.

    • Use a fresh bottle of this compound or one that has been stored properly in a desiccator.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

    • Dissolve the hindered alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.1 - 1.2 eq) in the anhydrous solvent via a syringe.

  • Increasing Reactivity (Optional):

    • If the reaction is still slow, you can convert the alcohol to its more nucleophilic alkoxide form. Caution: This method is base-sensitive.

    • In a separate flask, treat the alcohol with a strong base like sodium hydride (NaH) in anhydrous THF at 0 °C.

    • Once the hydrogen evolution ceases, slowly transfer this alkoxide solution via cannula into the solution of the sulfonyl chloride at 0 °C.

  • Monitoring and Workup:

    • Monitor the reaction by TLC.

    • Once complete, proceed with a non-aqueous quench if necessary (see Issue 1), followed by a standard aqueous workup.

Data Summary Table

Compound NameStructureKey Identifier (NMR)Polarity (TLC)
4-(2-Methoxyethoxy) benzenesulfonyl chloride Ar-SO₂ClAromatic protons adjacent to SO₂Cl groupLow
Desired Sulfonamide Ar-SO₂NHRAppearance of N-H proton (if applicable), shifts in aromatic protonsLow to Medium
Desired Sulfonate Ester Ar-SO₂ORShifts in aromatic protons and protons of the R-groupLow to Medium
4-(2-Methoxyethoxy) benzenesulfonic acid Ar-SO₃HBroad singlet for -SO₃H proton, distinct aromatic shiftsHigh (often stays at baseline)

References

Technical Support Center: Purification of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-Methoxyethoxy)benzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of organic compounds. As a Senior Application Scientist, my goal is to blend technical precision with field-tested experience to help you navigate your experimental workflows successfully.

The inherent reactivity of the sulfonyl chloride functional group, particularly its sensitivity to hydrolysis, presents the primary challenge in purification. The advice and protocols herein are structured to address this and other common issues, ensuring you can achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.

Problem 1: My final product is a persistent oil and will not crystallize.

  • Possible Causes:

    • Presence of Impurities: The most common reason for crystallization failure is the presence of impurities, which disrupt the formation of a stable crystal lattice. The primary impurity is often the corresponding 4-(2-methoxyethoxy)benzenesulfonic acid, formed via hydrolysis.[1][2]

    • Residual Solvent: Trapped solvent molecules from the reaction or workup can inhibit solidification.

    • Low Melting Point: The inherent physical properties of your specific derivative might include a low melting point, making it appear as an oil at room temperature.

  • Solutions:

    • Aqueous Wash: Begin by dissolving the crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with cold, dilute aqueous HCl. This protonates any residual base and helps remove the highly polar sulfonic acid impurity into the aqueous phase while minimizing hydrolysis of your product.[3] Follow this with a wash with cold brine, then dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

    • Trituration: Attempt to induce crystallization by triturating the oil. This involves adding a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold hexanes or diethyl ether).[1] Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed for nucleation.

    • Purification via Chromatography: If the above methods fail, the most reliable approach is purification by flash column chromatography. (See Protocol 2).

    • Confirm Melting Point: Research the expected melting point of your target compound. It may indeed be a low-melting solid or an oil at ambient temperatures.

Problem 2: Significant loss of product during the aqueous workup.

  • Possible Cause:

    • Hydrolysis: The primary culprit is the hydrolysis of the sulfonyl chloride functional group to the more water-soluble sulfonic acid.[4] This reaction is accelerated by elevated temperatures and basic conditions.[5][6] Washing with basic solutions like sodium bicarbonate, while effective at removing acidic impurities, can aggressively degrade the product if not performed quickly and at low temperatures.[2]

  • Solutions:

    • Use Cold Solutions: Ensure all aqueous solutions (water, brine, etc.) used for the workup are pre-chilled to 0-5 °C. Perform the extractions as quickly as possible.

    • Avoid Strong Bases: Whenever possible, avoid washing with basic solutions. If an acid quench is necessary, a wash with cold, saturated sodium bicarbonate solution can be used, but it must be done rapidly.

    • Prompt Separation: Do not let the reaction mixture or organic layer sit in contact with water for extended periods. Delays can lead to significant hydrolysis and yield loss.[4]

Problem 3: My column chromatography separation is poor, with broad or tailing peaks.

  • Possible Causes:

    • Incorrect Solvent System: The polarity of the mobile phase may not be optimal for separating your product from impurities.

    • Column Overloading: Too much crude material was loaded onto the column relative to its size.

    • Residual Acidic Impurities: The presence of the sulfonic acid impurity can interact strongly with the silica gel, leading to significant peak tailing.

  • Solutions:

    • Optimize Mobile Phase with TLC: Before running the column, identify an ideal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value for your product of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexanes.

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

    • Acidify the Mobile Phase: For acidic compounds or to improve the peak shape when acidic impurities are present, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can be highly effective.[1]

Troubleshooting Flowchart

start Crude Product is an Oil wash Dissolve in DCM. Wash with cold dilute HCl, then brine. start->wash dry Dry over MgSO4, concentrate in vacuo. wash->dry check_solid Is the residue a solid? dry->check_solid triturate Triturate with cold hexanes. Scratch flask to induce nucleation. check_solid->triturate No success Product Crystallized check_solid->success Yes check_solid2 Did it solidify? triturate->check_solid2 chromatography Purify via Flash Column Chromatography. check_solid2->chromatography No check_solid2->success Yes chromatography->success fail Product remains an oil. Consider it may be a liquid at RT. chromatography->fail

Caption: Troubleshooting decision tree for an oily product.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect? A1: The most prevalent impurity is 4-(2-methoxyethoxy)benzenesulfonic acid, which is the product of hydrolysis.[2] This impurity is significantly more polar than the desired sulfonyl chloride and is highly water-soluble. Strict anhydrous conditions during the reaction and a swift, cold workup are the best preventative measures.

Q2: How can I effectively monitor the purity of my compound during purification? A2: Thin-Layer Chromatography (TLC) is the most common and rapid method.[1][7] The sulfonyl chloride product will be less polar (higher Rf value) than the sulfonic acid impurity. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or GC-MS can be used, although care must be taken as sulfonyl chlorides can potentially degrade on some LC columns.[8][9] A sharp melting point is also a reliable indicator of high purity.[9]

Q3: What are the best storage conditions for this compound derivatives? A3: Due to their moisture sensitivity, these compounds should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10] Storing them in a desiccator is highly recommended.

Q4: My derivative is a solid. What is a good general solvent system for recrystallization? A4: The ideal solvent system depends on the specific derivative's polarity. A good starting point is often a binary mixture of a polar solvent in which the compound is soluble when hot (like ethyl acetate or acetone) and a non-polar solvent in which it is insoluble when cold (like hexanes or petroleum ether).[1][11] For example, dissolving the crude solid in a minimum of hot ethyl acetate and then slowly adding hexanes until the solution becomes turbid, followed by cooling, is a common and effective technique.

Data Presentation

Table 1: Common Impurities and Analytical Characteristics
Impurity NameStructureTypical TLC Rf¹Removal Method
This compound (Target Product)~0.6-0.7-
4-(2-Methoxyethoxy)benzenesulfonic Acid (Hydrolysis Product)~0.0-0.1 (streaking)Aqueous wash (cold), Column Chromatography
Unreacted Starting Material (Varies)VariesColumn Chromatography, Recrystallization
Diphenyl Sulfone Derivative (Potential Side Product)~0.5-0.6Column Chromatography, Recrystallization
¹ Approximate Rf values using a 3:7 Ethyl Acetate/Hexanes mobile phase on silica gel.
Table 2: Recommended Purification Techniques Based on Product State
Physical State of Crude ProductPrimary MethodSecondary MethodNotes
Solid RecrystallizationColumn ChromatographyTest various solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol/Water).[1]
Oil / Low-Melting Solid Flash Column ChromatographyTriturationDry loading onto silica can be effective for chromatography.[1]
Liquid Vacuum DistillationAqueous HCl ScrubbingOnly if the compound is thermally stable.[2][3]

Experimental Protocols

Purification Workflow Overview

cluster_0 Reaction Workup cluster_1 Purification cluster_2 Final Product quench Quench Reaction (e.g., pour onto ice water) extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash Wash with Cold Brine extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate assess Assess Physical State (Solid or Oil?) concentrate->assess recrystallize Recrystallization assess->recrystallize Solid chromatography Column Chromatography assess->chromatography Oil analyze Analyze Purity (TLC, NMR, MP) recrystallize->analyze chromatography->analyze store Store under Inert Atmosphere analyze->store

Caption: General purification workflow for sulfonyl chloride derivatives.

Protocol 1: General Procedure for Recrystallization
  • Dissolution: Place the crude solid material in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, slowly add a non-polar "anti-solvent" (e.g., hexanes) until the solution just begins to turn cloudy (the saturation point).

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, non-polar mobile phase (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., slowly increasing the percentage of ethyl acetate in hexanes).[12]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified product.

References

improving yields in reactions involving 4-(2-Methoxyethoxy)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-Methoxyethoxy)benzenesulfonyl chloride

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the use of this versatile reagent. Our goal is to provide practical, experience-driven advice to help you improve reaction yields, minimize side products, and ensure the integrity of your results.

Reagent Profile: Understanding this compound

This compound is an aromatic sulfonyl chloride distinguished by the presence of a methoxyethoxy group at the para-position. This substituent influences the reagent's reactivity and physical properties:

  • Electronic Effect: The ether oxygen acts as an electron-donating group through resonance, which can slightly decrease the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride.

  • Solubility: The ethylene glycol motif enhances solubility in a wider range of organic solvents.

  • Reactivity: It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides, and with alcohols to form sulfonate esters.[1][2]

Due to its high reactivity, especially towards moisture, proper handling and reaction design are paramount to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: This reagent is highly sensitive to moisture.[3] Hydrolysis is the most common degradation pathway, converting the sulfonyl chloride into the corresponding and unreactive 4-(2-methoxyethoxy)benzenesulfonic acid.[4][5]

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A desiccator is highly recommended.

  • Handling: Always handle the reagent in a dry environment, preferably in a glovebox or under a stream of inert gas. Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.[4][6]

Q2: What are the primary applications of this reagent?

A2: Its principal use is in the synthesis of sulfonamides, a functional group prevalent in many pharmaceutical agents.[7][8][9] The reaction with primary or secondary amines is typically rapid and high-yielding under appropriate conditions.[10] It is also used to form sulfonate esters from alcohols, which can then serve as good leaving groups in subsequent nucleophilic substitution reactions.

Q3: Which bases are recommended for sulfonamide synthesis with this reagent?

A3: The choice of base is critical. Its primary role is to neutralize the HCl generated during the reaction.[11] However, the base can also influence the reaction rate and side product profile.

  • Pyridine: Often used as both a base and a solvent. It can act as a nucleophilic catalyst, but its removal can be challenging.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases. They are effective acid scavengers and are generally easier to remove during workup than pyridine.

  • Aqueous Base (e.g., NaOH, KOH): In some cases, particularly with hydrophobic amines, reactions in a biphasic system or with an aqueous base can be surprisingly effective, driving the reaction to completion and yielding clean products.[12]

BasepKa (Conjugate Acid)Typical Use CaseKey Considerations
Pyridine~5.2Solvent and baseCan act as a nucleophilic catalyst; difficult to remove.
Triethylamine (TEA)~10.7Non-nucleophilic base in organic solvents (DCM, THF)Volatile and easily removed during workup.
DIPEA (Hünig's base)~10.7Non-nucleophilic base for sensitive substratesLess volatile than TEA; ideal when nucleophilic catalysis must be avoided.
Sodium Hydroxide~15.7Schotten-Baumann conditions (biphasic)Excellent for simple, robust amines; risk of reagent hydrolysis.[12]

Troubleshooting Guide: Improving Reaction Yields

This section addresses the most common issues encountered when using this compound.

Q4: My sulfonamide synthesis is giving a low yield, and I've recovered unreacted amine. What's going wrong?

A4: This is a classic problem that usually points to one of three culprits: reagent deactivation, suboptimal reaction conditions, or steric hindrance.

  • Potential Cause 1: Reagent Hydrolysis. The most common cause of failure is the deactivation of the sulfonyl chloride by moisture.[4] If the reagent has been improperly stored or if the reaction is run under non-anhydrous conditions, it will hydrolyze to sulfonic acid, which cannot react with the amine.

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle or a properly stored aliquot of the sulfonyl chloride.

      • Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware. Use anhydrous solvents (e.g., distilled from a suitable drying agent). Perform the reaction under a nitrogen or argon atmosphere.[6]

      • Dry Your Amine: If the amine starting material is a salt (e.g., hydrochloride), it must be neutralized and thoroughly dried before use. Even as a free base, ensure it is free of water.

  • Potential Cause 2: Insufficient Base or Incorrect Base Choice. The reaction generates one equivalent of HCl. If this is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution:

      • Stoichiometry: Use at least one equivalent of base for the amine. For amines that are introduced as salts (e.g., R-NH2·HCl), at least two equivalents of base are required. An excess of base (e.g., 1.5-2.0 equivalents) is often beneficial.

      • Base Strength: Ensure the chosen base is strong enough to deprotonate the ammonium salt formed but not so strong that it promotes side reactions. For most amines, TEA or pyridine is sufficient.

  • Potential Cause 3: Low Reaction Temperature or Steric Hindrance. While many sulfonylation reactions proceed readily at room temperature, sterically hindered or electronically deactivated amines may require more forcing conditions.

    • Solution:

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC or LC-MS.[13] Avoid excessively high temperatures, which can lead to degradation.

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours).

      • Consider a Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, although its use should be carefully evaluated to avoid side reactions.

Q5: My reaction seems complete by TLC, but after workup, I isolate a significant amount of a water-soluble impurity. What is it?

A5: This impurity is almost certainly 4-(2-methoxyethoxy)benzenesulfonic acid, the hydrolysis product of your starting material.[4] This occurs when excess or unreacted sulfonyl chloride is exposed to water during the aqueous workup.

  • Mechanism of Formation: R-SO₂Cl + H₂O → R-SO₃H + HCl[1]

  • Prevention & Removal:

    • Controlled Quench: Quench the reaction at low temperature (e.g., 0 °C) by slowly adding it to ice or a cold aqueous solution. This minimizes the rate of hydrolysis relative to other processes.[4]

    • Use of a Scavenger: Before the aqueous workup, consider adding a small amount of a simple, highly reactive amine (like propylamine) to consume any remaining sulfonyl chloride. The resulting sulfonamide is typically easy to separate chromatographically from the desired product.

    • Optimized Workup: During extraction, the sulfonic acid will preferentially partition into the aqueous layer if the pH is neutral or basic. A wash with a dilute sodium bicarbonate solution can help remove the acidic impurity. However, if your product is also acidic or basic, this must be done with care.

Q6: I am observing the formation of a dimeric or polymeric byproduct, especially with primary amines. How can I avoid this?

A6: This can occur if the newly formed sulfonamide (R-NH-SO₂-R') is deprotonated and reacts with another molecule of the sulfonyl chloride to form a bis-sulfonylated species (R-N(SO₂-R')₂).

  • Cause: This side reaction is favored by the use of a strong, non-hindered base or a large excess of the sulfonyl chloride. The sulfonamide N-H proton is acidic and can be removed by the base.

  • Solution:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonyl chloride, but avoid large excesses.

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (0 °C).[6][13] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic amine over the sulfonamide anion.

    • Base Selection: Use a sterically hindered base like DIPEA, which is less likely to deprotonate the sterically encumbered sulfonamide product.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in sulfonylation reactions.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckMoisture Were strict anhydrous conditions used? Start->CheckMoisture CheckBase Was base stoichiometry correct (≥2 eq. for salts)? CheckMoisture->CheckBase Yes Sol_Moisture SOLUTION: - Use fresh reagent. - Oven-dry glassware. - Use anhydrous solvent. CheckMoisture->Sol_Moisture No CheckTemp Is the amine sterically hindered or deactivated? CheckBase->CheckTemp Yes Sol_Base SOLUTION: - Re-run with correct stoichiometry (e.g., 2.2 eq). - Use a suitable base (TEA/DIPEA). CheckBase->Sol_Base No CheckPurity Was starting material purity confirmed? CheckTemp->CheckPurity No Sol_Temp SOLUTION: - Increase reaction temp (40-50 °C). - Increase reaction time. - Monitor by TLC/LC-MS. CheckTemp->Sol_Temp Yes Sol_Purity SOLUTION: - Purify starting materials. - Confirm structure and purity by NMR/LC-MS. CheckPurity->Sol_Purity No Success High Yield Achieved CheckPurity->Success Yes Sol_Moisture->Success Sol_Base->Success Sol_Temp->Success Sol_Purity->Success

Caption: Troubleshooting Decision Tree for Sulfonylation Reactions.

Optimized Protocol: Synthesis of N-benzyl-4-(2-methoxyethoxy)benzenesulfonamide

This protocol provides a validated, step-by-step method for a representative sulfonylation reaction, incorporating best practices to maximize yield and purity.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with magnetic stir bar

  • Nitrogen or Argon line

Procedure:

  • Setup: To an oven-dried 250 mL round-bottom flask under an inert atmosphere (N₂), add benzylamine (1.05 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).

  • Add Base: Add triethylamine (1.5 eq) to the solution via syringe. Cool the flask to 0 °C in an ice-water bath.

  • Prepare Sulfonyl Chloride Solution: In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Slow Addition: Using a dropping funnel or a syringe pump, add the sulfonyl chloride solution to the stirred amine/base mixture at 0 °C over 30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Check the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the sulfonyl chloride starting material. The reaction is complete when the sulfonyl chloride spot has been fully consumed. If the reaction stalls, consider warming it to 40 °C for an additional 1-2 hours.[6][13]

  • Workup: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and benzylamine), water, and saturated NaCl (brine). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.

References

Technical Support Center: Troubleshooting Failed Reactions with 4-(2-Methoxyethoxy)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your dedicated resource for troubleshooting and optimizing reactions involving 4-(2-methoxyethoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common experimental challenges. Our focus is not just on what to do, but why you're doing it, ensuring a foundational understanding for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low. What are the primary culprits?

Low yields typically stem from three main areas: degradation of the starting sulfonyl chloride, suboptimal reaction conditions, or loss of product during workup. The most common cause is the hydrolysis of this compound into its corresponding, and unreactive, sulfonic acid due to trace amounts of water.[1][2]

Q2: I've confirmed the presence of 4-(2-methoxyethoxy)benzenesulfonic acid in my product mixture. How can I prevent its formation and remove it?

This impurity is a direct result of hydrolysis.[2]

  • Prevention : The rigorous exclusion of moisture is paramount. This involves using anhydrous solvents, drying your nucleophile (if stable), and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Removal : If your desired product is soluble in an organic solvent, the sulfonic acid can often be removed by washing the organic layer with water or a dilute aqueous HCl solution, as the sulfonic acid is significantly more water-soluble.[2][3]

Q3: My sulfonamide formation reaction with a primary amine is stalling and won't go to completion. What should I investigate?

Incomplete conversion in sulfonamide synthesis often points to issues with the base, stoichiometry, or steric hindrance. The reaction generates one equivalent of HCl, which must be neutralized by a base to prevent protonation of the starting amine, rendering it non-nucleophilic.[4][5] Ensure you are using at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, pyridine). If the amine is sterically hindered, extended reaction times or gentle heating may be required.

Q4: My final product is a dark, oily, or tar-like substance instead of the expected solid. What likely happened?

The formation of dark, intractable materials often suggests decomposition or significant side reactions. This can be caused by excessive heat, which can degrade the sulfonyl chloride or the resulting sulfonamide. Additionally, if the nucleophile is sensitive to oxidation, side reactions can produce colored impurities.[6] Re-evaluate your reaction temperature and ensure the reaction is performed under an inert atmosphere.

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific failure modes, explaining the underlying chemistry and offering targeted solutions.

Issue 1: Low Yield & Incomplete Conversion

A successful reaction is a balance of reactive species and optimal conditions. When yields are low, a systematic evaluation of each component is necessary.

start Low Yield or Incomplete Conversion reagent_quality Assess Reagent Quality start->reagent_quality Step 1 conditions Evaluate Reaction Conditions start->conditions Step 2 workup Review Workup & Purification start->workup Step 3 sulfonyl_chloride Check Sulfonyl Chloride Purity (NMR, Titration) reagent_quality->sulfonyl_chloride nucleophile Check Nucleophile Purity & Water Content reagent_quality->nucleophile solvent_base Verify Anhydrous Solvents & Base reagent_quality->solvent_base stoichiometry Confirm Stoichiometry (Base & Nucleophile) conditions->stoichiometry temperature Optimize Temperature (Avoid extremes) conditions->temperature time Monitor Reaction Over Time (TLC, LC-MS) conditions->time

Caption: Troubleshooting workflow for low reaction yields.

  • Causality—Reagent Integrity: this compound is a solid and generally more stable than its liquid counterparts. However, it is still highly susceptible to hydrolysis.[7] The presence of its hydrolysis product, 4-(2-methoxyethoxy)benzenesulfonic acid, not only reduces the available amount of active reagent but can also complicate purification. Always verify the purity of a new or old bottle, especially if it has been opened multiple times.

  • Causality—The Role of the Base: In reactions with amines or alcohols, a base is not a catalyst but a stoichiometric reagent required to scavenge the HCl produced.[4][8] If the starting amine is protonated by the generated HCl, it loses its nucleophilicity, and the reaction stops. A tertiary amine like triethylamine (TEA) or pyridine is commonly used. For less reactive amines, a stronger, non-nucleophilic base or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.[9]

Parameter Potential Problem Recommended Action
Reagent Purity Sulfonyl chloride has hydrolyzed to sulfonic acid.Verify purity via ¹H NMR. Look for the disappearance of the sulfonyl chloride singlet and the appearance of sulfonic acid peaks.
Stoichiometry Insufficient base to neutralize generated HCl.Use at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA, pyridine).
Temperature Reaction is too slow at low temperatures or degrading at high temperatures.Start reactions at 0 °C and allow to warm to room temperature. Monitor by TLC to determine the optimal temperature profile.
Solvent Protic solvents (e.g., alcohols) can compete as nucleophiles. Water leads to hydrolysis.Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Issue 2: Formation of Key Side Products

The electrophilic nature of the sulfur atom in the sulfonyl chloride makes it a target for various nucleophiles, sometimes leading to undesired products.

cluster_0 Reaction Pathways reagents This compound (R-SO₂Cl) amine Primary Amine (R'-NH₂) reagents->amine + Base water Water (H₂O) reagents->water Trace Moisture product Desired Product Sulfonamide (R-SO₂NHR') amine->product Desired Pathway hydrolysis Side Product Sulfonic Acid (R-SO₃H) water->hydrolysis disulfonylation Side Product Di-sulfonamide (R-SO₂N(R')SO₂R) product->disulfonylation + R-SO₂Cl (Excess)

Caption: Competing reaction pathways for sulfonyl chlorides.

  • Di-sulfonylation of Primary Amines : The sulfonamide product formed from a primary amine (R-SO₂NHR') still possesses an acidic proton on the nitrogen.[9][10] In the presence of a strong base and excess sulfonyl chloride, this proton can be removed, and the resulting anion can react a second time to form a di-sulfonamide (R-SO₂N(R')SO₂R).

    • Solution : This side reaction can be minimized by controlling the stoichiometry. The slow, dropwise addition of the sulfonyl chloride to the solution of the amine and base helps to prevent localized high concentrations of the electrophile.[6] Using a 1:1 molar ratio of amine to sulfonyl chloride is also critical.[6]

  • Hydrolysis : As discussed, this is the most common side reaction. The rate of hydrolysis is dependent on pH and temperature.[11][12] While generally stable in cold water, the reaction is much faster at higher temperatures or under basic conditions.[13][14][15]

    • Solution : Perform the reaction under strictly anhydrous conditions. During workup, use cold aqueous solutions and minimize the contact time. For water-insoluble sulfonyl chlorides, precipitating the product by pouring the reaction mixture onto ice can sometimes protect it from extensive hydrolysis.[2][16]

Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility.

Protocol 1: General Synthesis of a Sulfonamide

This procedure outlines the reaction of this compound with a primary or secondary amine.

  • Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

  • Dissolution : Dissolve the amine in anhydrous dichloromethane (DCM), approximately 0.1-0.5 M concentration, under an inert atmosphere (N₂ or Ar).

  • Base Addition : Add triethylamine (1.2 eq.) to the solution.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition : Add this compound (1.05 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup :

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Quality Assessment by ¹H NMR

A quick ¹H NMR in an aprotic solvent like CDCl₃ can confirm the integrity of your sulfonyl chloride.

  • Dissolve a small sample (5-10 mg) of this compound in ~0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis :

    • Intact Reagent : Look for the characteristic aromatic protons adjacent to the sulfonyl group, which will appear as a doublet around 7.8-8.0 ppm. The protons of the methoxyethoxy group will also be present (~3.4-4.2 ppm).

    • Hydrolyzed Reagent : The presence of the sulfonic acid will result in a downfield shift of the aromatic protons and potentially a broad peak for the acidic proton. The integration of these impurity peaks relative to the desired product peaks can give a rough estimate of purity.

Technical Data Summary
PropertyValueSource
Chemical Formula C₉H₁₁ClO₄SN/A
Molecular Weight 250.70 g/mol N/A
Appearance White to off-white crystalline solid[17]
CAS Number 114125-63-4[18]
Reactivity Reacts with water and other nucleophiles like amines and alcohols.[7][17]
Common Solvents & Bases for Sulfonylation Type Rationale for Use
Dichloromethane (DCM)Aprotic SolventGood solubility for many organic compounds, unreactive, and easily removed.
Tetrahydrofuran (THF)Aprotic SolventGood general-purpose solvent, but must be checked for peroxides.
Triethylamine (TEA)Tertiary Amine BaseActs as an effective HCl scavenger without competing as a nucleophile.
PyridineAromatic Amine BaseOften used as both a base and a solvent; can sometimes catalyze the reaction.[8]

References

preventing decomposition of 4-(2-Methoxyethoxy)benzenesulfonyl chloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Methoxyethoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges and questions regarding its storage and handling to prevent decomposition and ensure experimental success.

Troubleshooting Guide: Has My Reagent Decomposed?

This section provides a systematic approach to identifying and confirming the potential decomposition of your this compound.

Q1: I've noticed a change in the physical appearance of the reagent. What does this indicate?

A change in the physical appearance of this compound is often the first sign of degradation. Upon receipt, it should be a white to off-white or beige crystalline solid[1][2].

  • Signs of Decomposition:

    • Clumping or stickiness: This may indicate the absorption of atmospheric moisture.

    • Oily or liquid appearance: Significant hydrolysis can lead to the formation of 4-(2-Methoxyethoxy)benzenesulfonic acid, which may be an oil or have a lower melting point. Benzenesulfonyl chloride itself is a liquid with a melting point of 13-15°C, so some physical state changes may be temperature-dependent[3].

    • Acrid smell: The release of hydrogen chloride (HCl) gas upon hydrolysis can produce a sharp, acidic odor[4][5].

If you observe these changes, it is crucial to verify the compound's integrity using analytical methods before use.

Q2: I suspect my this compound has been exposed to moisture. How can I confirm decomposition?

The primary decomposition pathway for sulfonyl chlorides is hydrolysis[3][6]. Exposure to water, even atmospheric moisture, will convert it to the corresponding sulfonic acid and hydrochloric acid[5][7].

To confirm, you can use standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Suspected Decomposition

cluster_observe Observation cluster_analyze Analysis cluster_decide Decision Observe Physical Change Observed? (Clumping, Oily, Acrid Smell) NMR Perform ¹H NMR Analysis Observe->NMR Yes Use Proceed with Experiment Observe->Use No HPLC Perform HPLC Purity Check NMR->HPLC Ambiguous Result Purity Purity Acceptable? NMR->Purity Clear Result HPLC->Purity Purity->Use Yes Discard Discard Reagent Following EHS Guidelines Purity->Discard No

Caption: Troubleshooting workflow for suspected reagent decomposition.

Q3: Can you provide a protocol for checking purity by ¹H NMR?

Yes. ¹H NMR is an excellent method to quickly assess the presence of the sulfonic acid hydrolysis product.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glove box or nitrogen-flushed bag), carefully weigh approximately 5-10 mg of your this compound.

    • Dissolve the sample in ~0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Using a protic solvent like DMSO-d₆ is possible, but ensure it is anhydrous as it can accelerate hydrolysis.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Intact Reagent: Look for the characteristic aromatic proton signals of this compound. The protons on the benzene ring adjacent to the sulfonyl chloride group will be the most downfield.

    • Decomposition Product: The hydrolysis product, 4-(2-Methoxyethoxy)benzenesulfonic acid, will have aromatic protons with slightly different chemical shifts. More importantly, a new, broad singlet corresponding to the acidic proton (-SO₃H ) may appear, typically far downfield (>10 ppm), though its observation can be inconsistent. The most reliable indicator is the shift of the aromatic peaks and the appearance of a new set of signals corresponding to the hydrolyzed product.

    • Quantification: Integrate the peaks corresponding to the starting material and the sulfonic acid to estimate the percentage of decomposition.

Q4: What about using HPLC to check for degradation?

HPLC is a highly sensitive method for quantifying purity and detecting degradation products[8].

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of your reagent in a dry, aprotic solvent like acetonitrile at a concentration of approximately 1 mg/mL. Handle the solid under inert gas.

    • Perform serial dilutions to create a working sample of ~10-20 µg/mL.

  • Chromatographic Conditions (General Guideline):

    • Column: C18 reverse-phase column (e.g., Waters XBridge C18).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.05-0.1% trifluoroacetic acid (TFA) or formic acid.

      • Example Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the benzene ring absorbs (e.g., 230 or 254 nm).

  • Analysis:

    • The hydrolysis product, 4-(2-Methoxyethoxy)benzenesulfonic acid, is significantly more polar than the starting sulfonyl chloride. Therefore, it will have a much shorter retention time on a reverse-phase column.

    • Inject your sample and analyze the chromatogram. The presence of a significant, early-eluting peak indicates hydrolysis.

    • Purity can be calculated based on the relative peak areas.

Frequently Asked Questions (FAQs): Storage and Handling

This section provides best practices for storing and handling this compound to maximize its shelf life.

Q5: What is the primary cause of decomposition during storage?

The primary cause of decomposition is hydrolysis due to exposure to moisture[2][9]. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water. This reaction is often catalyzed by the HCl produced, leading to accelerated degradation[6].

Decomposition Pathway: Hydrolysis

compound This compound (C₉H₁₁ClO₄S) acid 4-(2-Methoxyethoxy)benzenesulfonic acid compound->acid Hydrolysis hcl HCl (Hydrogen Chloride) water H₂O (Moisture)

Caption: Primary hydrolysis pathway of the target compound.

Q6: What are the ideal storage conditions for this reagent?

To prevent decomposition, strict control of the storage environment is essential. The recommendations below are synthesized from best practices for analogous sulfonyl chlorides.

ParameterRecommendationRationale
Temperature 2–8°C[2][10][11]Reduces reaction kinetics of potential hydrolysis or thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)[9]Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, original manufacturer bottleMinimizes moisture ingress. Specialized caps like Sure/Seal™ are ideal[9].
Location Dry, dedicated chemical storage areaStore in a desiccator or a dry cabinet to provide a second layer of protection against moisture.
Q7: How should I handle the reagent during an experiment to minimize exposure to air?

Proper handling technique is as critical as storage. Since the reagent is a moisture-sensitive solid, all transfers should be performed swiftly and with care.

  • Use an Inert Atmosphere: For maximum protection, handle the reagent inside a glovebox. If a glovebox is not available, use a nitrogen-flushed glove bag or employ Schlenk techniques.

  • Pre-dry Equipment: Ensure all glassware, spatulas, and syringes are thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Quick Weighing and Transfer: Have all necessary vials and solvents ready. Open the reagent bottle under a positive pressure of inert gas, quickly take the required amount, and immediately reseal the bottle. Parafilm® can be used to further seal the cap for long-term storage.

  • Inert Gas Blanket: When accessing the reagent multiple times from the same bottle, use a needle attached to a nitrogen line to create a positive pressure of inert gas inside the bottle, preventing air from entering as you withdraw material[9].

Q8: What is the expected shelf life of this compound?

The shelf life is entirely dependent on the storage and handling conditions. When stored unopened in its original container under the recommended conditions (2-8°C, inert atmosphere), the reagent should remain stable for a year or more.

However, once the bottle is opened, the risk of moisture contamination increases significantly. We recommend re-evaluating the purity of the reagent via NMR or HPLC if it has been opened multiple times or stored for more than 6 months after the first use. Always consult the Certificate of Analysis for lot-specific expiry dates.

References

Technical Support Center: Impact of Base Selection on 4-(2-Methoxyethoxy)benzenesulfonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter during sulfonylation reactions involving 4-(2-methoxyethoxy)benzenesulfonyl chloride. Our focus is to provide not just solutions, but a foundational understanding of the chemical principles at play, particularly concerning the critical choice of a base.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction with this compound is showing low yield. What are the first things I should check?

A1: Low yield is a frequent issue that can often be traced back to a few key factors. Before delving into complex optimizations, start with a systematic evaluation of your core reaction components and conditions.[1]

  • Reagent Quality:

    • Sulfonyl Chloride: this compound is susceptible to hydrolysis.[2][3] The presence of moisture will convert it to the unreactive sulfonic acid. Always use a fresh bottle or a properly stored reagent.[2][4] Consider verifying its purity via NMR or LC-MS if it has been stored for an extended period.

    • Amine/Alcohol: Ensure your nucleophile (amine or alcohol) is pure and dry. Amines, for instance, can absorb atmospheric carbon dioxide.[2]

    • Solvent & Base: Use anhydrous solvents and bases. Water is a competing nucleophile that will hydrolyze your sulfonyl chloride.[2][4]

  • Reaction Stoichiometry: Double-check your molar ratios. A common starting point is a 1:1 ratio of the amine/alcohol to the sulfonyl chloride, with a slight excess of the base (typically 1.1-1.5 equivalents).[2]

  • Reaction Conditions:

    • Temperature: These reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[4] If the reaction is sluggish, gentle heating might be necessary, but be aware that excessive heat can promote side reactions.[2]

    • Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2]

Q2: I'm observing the formation of multiple products in my reaction. What could be the cause?

A2: The formation of side products often points to issues with reaction control or the choice of base.

  • Bis-sulfonylation: With primary amines, it's possible for the initially formed sulfonamide to be deprotonated by a strong base and react with a second molecule of the sulfonyl chloride. To mitigate this, try slow, dropwise addition of the sulfonyl chloride to the solution of the amine and base.[1]

  • Reaction with Solvent: Ensure your chosen solvent is inert. Protic solvents, for example, can react with the highly electrophilic sulfonyl chloride.[4]

  • Base-Induced Side Reactions: Certain bases can participate in the reaction beyond simply scavenging the generated HCl. For instance, highly nucleophilic bases might react directly with the sulfonyl chloride.

Q3: How does the choice of base (e.g., pyridine vs. triethylamine) impact the reaction?

A3: The selection of a base is critical and can significantly influence reaction rate, yield, and even the product profile. The primary role of the base is to neutralize the HCl generated during the reaction.[1] However, the base's properties, such as its pKa, nucleophilicity, and steric bulk, play a crucial role.

  • Basicity (pKa): The base must be sufficiently strong to effectively neutralize the generated acid. Triethylamine (pKa of conjugate acid ~10.75) is a stronger base than pyridine (pKa of conjugate acid ~5.25).[5]

  • Nucleophilicity: A base can also act as a nucleophile. Pyridine is less nucleophilic than triethylamine but can still act as a catalyst.[6][7] In some cases, a highly nucleophilic base can lead to unwanted side reactions.

  • Steric Hindrance: Sterically hindered bases, like diisopropylethylamine (Hünig's base), are often used to minimize nucleophilic attack on the sulfonyl chloride.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials (amine/alcohol and hydrolyzed sulfonyl chloride).

  • The desired product is present in very low quantities.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Degraded Sulfonyl Chloride Use a fresh bottle of this compound or purify the existing stock.Sulfonyl chlorides are highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[2][4]
Ineffective Base If using a weak base like pyridine with a weakly nucleophilic amine/alcohol, consider a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[4]The base must be strong enough to effectively scavenge the HCl produced, driving the reaction equilibrium towards the product.[1]
Suboptimal Reaction Conditions Monitor the reaction progress by TLC. If no conversion is observed at room temperature, consider gentle heating (e.g., 40-50 °C).Some sulfonylation reactions require thermal energy to overcome the activation barrier, especially with less reactive nucleophiles.[4]
Inappropriate Solvent Ensure the use of an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]Protic solvents can compete with the intended nucleophile and react with the sulfonyl chloride.[4]
Problem 2: Formation of an Insoluble Precipitate Upon Addition of the Sulfonyl Chloride

Symptoms:

  • A thick, often sticky, precipitate forms immediately upon adding the sulfonyl chloride to the reaction mixture.

  • Stirring becomes difficult or stops, leading to an incomplete reaction.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Formation of Amine Hydrochloride Salt Add the sulfonyl chloride slowly to a solution of the amine and base. Ensure the base is fully dissolved before adding the sulfonyl chloride.If the base is not readily available to neutralize the generated HCl, the amine starting material will be protonated, forming its hydrochloride salt, which often has low solubility in organic solvents.
Low Solubility of the Sulfonamide Product Increase the solvent volume or switch to a solvent in which the product is more soluble.The sulfonamide product itself may be insoluble in the chosen reaction solvent, causing it to precipitate out and potentially trap unreacted starting materials.

The Role of DMAP as a Catalyst

In cases of particularly unreactive or sterically hindered amines and alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[6][8]

Mechanism of DMAP Catalysis:

DMAP is a highly efficient nucleophilic catalyst.[8][9] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is much more electrophilic than the sulfonyl chloride itself, making it more susceptible to attack by the amine or alcohol nucleophile.

DMAP_Catalysis

Experimental Protocols

General Procedure for Sulfonamide Synthesis using Triethylamine (TEA)
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, sufficient to dissolve the amine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise with stirring.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cold amine/TEA mixture over 15-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Procedure for a Sluggish Reaction using DMAP as a Catalyst
  • Follow steps 1-3 of the general procedure above.

  • Add DMAP (0.1 eq) to the amine/TEA mixture.

  • Proceed with steps 4-9 of the general procedure. The reaction time is often significantly reduced.[10]

Troubleshooting Workflow

Troubleshooting_Workflow

References

Validation & Comparative

comparison of 4-(2-Methoxyethoxy)benzenesulfonyl chloride with other sulfonylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Sulfonylating Agents: Profiling 4-(2-Methoxyethoxy)benzenesulfonyl Chloride Against Industry Standards

For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical decision in the design of synthetic routes. These reagents are indispensable for the formation of stable sulfonate esters and sulfonamides, serving pivotal roles as protecting groups for alcohols and amines, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The reactivity of the sulfonyl chloride and the properties of the resulting derivative can be finely tuned by altering the substituent on the aryl or alkyl backbone.

This guide provides a comprehensive comparison of this compound with other canonical sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and dansyl chloride. By examining their reactivity, the stability of their derivatives, and the conditions required for their removal, we aim to provide a clear, data-driven framework for selecting the optimal reagent for your specific synthetic challenge.

The Contenders: A Profile of Key Sulfonylating Agents

A successful synthesis often hinges on the nuanced differences between reagents. Here we profile our subject compound and its main alternatives.

This compound

This reagent introduces the 4-(2-methoxyethoxy)benzenesulfonyl group. While less common than tosyl or mesyl chlorides, its structure suggests unique properties. The para-substituted methoxyethoxy group is a flexible, polar moiety that can influence the solubility of its derivatives in organic solvents. This feature may be advantageous in specific synthetic contexts, potentially improving reaction homogeneity or simplifying chromatographic purification. The electronic properties are broadly similar to the methyl group in tosyl chloride, suggesting the resulting sulfonamides and sulfonates will exhibit high stability, likely requiring strong reductive or acidic conditions for cleavage.

  • Molecular Formula: C9H11ClO4S

  • Molecular Weight: 250.7 g/mol

p-Toluenesulfonyl Chloride (TsCl)

Often referred to simply as tosyl chloride, TsCl is arguably the most common arylsulfonyl chloride. It is a white, crystalline solid, making it easy to handle and weigh. It reacts readily with alcohols and amines to form highly stable tosylates and tosylamides, respectively. This stability is a double-edged sword: while it provides robust protection throughout multi-step syntheses, the removal of the tosyl group requires harsh conditions, such as treatment with sodium in liquid ammonia or strong acids like HBr.

Methanesulfonyl Chloride (MsCl)

Commonly known as mesyl chloride, MsCl is the simplest of the common organic sulfonyl chlorides. It is a colorless, pungent liquid that is less sterically hindered than TsCl. The resulting mesylates are excellent leaving groups for nucleophilic substitution reactions. Similar to tosylates, mesylates are very stable and require harsh deprotection conditions. A key mechanistic feature of MsCl is its ability to form a highly reactive "sulfene" intermediate (CH₂=SO₂) via elimination when treated with a strong, non-nucleophilic base like triethylamine.

2-Nitrobenzenesulfonyl Chloride (NsCl)

Also known as nosyl chloride, this reagent is a cornerstone of modern protecting group strategy. The powerful electron-withdrawing effect of the ortho-nitro group dramatically alters the properties of the resulting nosylamide. This activation serves two key purposes:

  • It renders the sulfonamide susceptible to cleavage under remarkably mild conditions using a thiol (like thiophenol) and a mild base (like K₂CO₃). This provides orthogonality with acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.

  • It increases the acidity of the sulfonamide N-H proton, facilitating N-alkylation reactions, a principle famously exploited in the Fukuyama amine synthesis.

Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a specialized sulfonylating agent used almost exclusively for fluorescent labeling. It reacts with primary and secondary amines to produce intensely fluorescent blue-green sulfonamide adducts. This property makes it an invaluable tool for protein sequencing, amino acid analysis, and fluorescence resonance energy transfer (FRET) studies to probe protein structure and dynamics. While it forms a stable sulfonamide, its primary application is not as a protecting group in multi-step synthesis but as an analytical and imaging tool.

Head-to-Head Comparison: Performance and Applications

The optimal choice of a sulfonylating agent is dictated by the specific demands of the synthesis, particularly the required stability and the conditions that can be tolerated for its eventual removal.

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)2-Nitrobenzenesulfonyl Chloride (NsCl)Dansyl Chloride
Structure Methoxyethoxy-Ph-SO₂ClCH₃-Ph-SO₂ClCH₃-SO₂ClNO₂-Ph-SO₂Cl(CH₃)₂N-Naphthyl-SO₂Cl
Primary Use Protecting Group / IntermediateProtecting Group / Activating GroupProtecting Group / Activating GroupOrthogonal Protecting GroupFluorescent Labeling
Physical Form Solid/OilCrystalline SolidPungent LiquidCrystalline PowderCrystalline Solid
Derivative Stability High (inferred)Very HighVery HighLabile to specific reagentsHigh
Cleavage Conditions Harsh (inferred, e.g., Na/NH₃, HBr)Harsh (e.g., Na/Hg, HBr)Harsh (e.g., LiAlH₄, dissolving metal)Mild (e.g., Thiophenol, K₂CO₃)Not typically cleaved
Key Advantage Potentially altered solubility profileRobustness, low cost, easy to handleLess sterically hindered than TsClMild, orthogonal deprotectionProduces highly fluorescent derivatives
Special Application Introduction of a polar side chainGeneral protection of alcohols/aminesSulfene formationFukuyama Amine SynthesisProtein/amino acid analysis

Mechanistic Insights & Workflow Visualization

The choice of sulfonylating agent dictates the synthetic workflow, particularly concerning protection and deprotection strategies.

General Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. The base serves to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Sulfonamide R-NH-SO₂-R' (Sulfonamide) Amine->Sulfonamide Nucleophilic Attack SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Sulfonamide HCl_Salt Base·HCl Base Base (e.g., Pyridine) Base->HCl_Salt HCl Scavenger

Caption: General workflow for the formation of a sulfonamide.

Deprotection Strategy: A Fundamental Choice

The primary distinction between sulfonylating agents for protecting group applications lies in their deprotection mechanism. Robust groups like Tosyl and Mesyl require harsh, reductive conditions, whereas Nosyl is designed for mild cleavage.

G cluster_harsh Harsh Conditions cluster_mild Mild Conditions start Protected Amine (R-NH-SO₂-R') ts_ms Tosyl or Mesyl Protected Amine start->ts_ms R' = Tosyl, Mesyl ns Nosyl Protected Amine start->ns R' = Nosyl deprotect_harsh Na/NH₃ or HBr ts_ms->deprotect_harsh final_product Deprotected Amine (R-NH₂) deprotect_harsh->final_product deprotect_mild Thiophenol, K₂CO₃ ns->deprotect_mild deprotect_mild->final_product

Caption: Contrasting deprotection pathways for sulfonyl groups.

Special Application: The Fukuyama Amine Synthesis

The electron-withdrawing nature of the nosyl group facilitates the alkylation of the protected amine, a key step in the Fukuyama amine synthesis for preparing secondary amines.

G NosylAmide R-NH-Ns (Nosylamide) Alkylation 1. Base (e.g., Cs₂CO₃) 2. R'-X (Alkyl Halide) NosylAmide->Alkylation AlkylatedProduct R-N(R')-Ns Alkylation->AlkylatedProduct Deprotection Thiophenol, K₂CO₃ AlkylatedProduct->Deprotection FinalAmine R-NH-R' (Secondary Amine) Deprotection->FinalAmine

Caption: Key steps of the Fukuyama Amine Synthesis.

Experimental Protocols

To provide a practical comparison, the following are representative protocols for the protection of benzylamine.

Protocol 1: Protection of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)
  • Rationale: This standard protocol uses pyridine as both the base and solvent, a common and effective method for tosylation. The reaction is initiated at 0 °C to control the initial exothermic reaction.

  • To a stirred solution of benzylamine (1.0 eq.) in pyridine (5-10 mL per mmol of amine) in a round-bottom flask cooled to 0 °C in an ice bath, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry. The product is N-benzyl-4-methylbenzenesulfonamide.

  • If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with 1M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Protection of Benzylamine with 2-Nitrobenzenesulfonyl Chloride (NsCl)
  • Rationale: This protocol is similar to tosylation but is often faster due to the higher reactivity of NsCl. Pyridine is again used as the base.

  • Dissolve benzylamine (1.0 eq.) in dichloromethane (CH₂Cl₂) (10 mL per mmol of amine) in a round-bottom flask.

  • Add pyridine (1.5 eq.) and cool the solution to 0 °C.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting N-benzyl-2-nitrobenzenesulfonamide is often a crystalline solid that can be purified by recrystallization.

Protocol 3: Deprotection of N-benzyl-2-nitrobenzenesulfonamide
  • Rationale: This protocol demonstrates the signature mild cleavage of the nosyl group, a key advantage over tosyl or mesyl groups. Thiophenol acts as the nucleophile that cleaves the S-N bond.

  • Dissolve the N-nosyl protected amine (1.0 eq.) in acetonitrile (MeCN) or dimethylformamide (DMF) (10 mL per mmol).

  • Add potassium carbonate (K₂CO₃) (3.0 eq.) to the solution.

  • Add thiophenol (2.0 eq.) to the stirred suspension.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure. Purify the resulting benzylamine by column chromatography or distillation to remove the disulfide byproduct.

Conclusion

The selection of a sulfonylating agent is a strategic choice with significant downstream implications for a synthetic campaign.

  • This compound presents an interesting alternative to standard reagents, particularly where modifying the solubility and polarity of an intermediate is desirable. Its derivatives are expected to be highly stable, similar to tosylates.

  • Tosyl chloride (TsCl) and methanesulfonyl chloride (MsCl) remain the reagents of choice for generating robust, highly stable sulfonamides and sulfonate esters, ideal for protecting groups that must endure harsh reaction conditions.

  • Nosyl chloride (NsCl) offers the crucial advantage of mild deprotection, providing essential orthogonality that is invaluable in complex, multi-step syntheses of sensitive molecules. Its role in the Fukuyama amine synthesis further cements its importance.

  • Dansyl chloride occupies a specialized niche, serving as a powerful analytical tool for fluorescent labeling rather than as a general-purpose protecting group.

By understanding the distinct advantages and limitations of each agent, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic outcomes.

A Senior Application Scientist's Guide to the Characterization of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Building Block

4-(2-Methoxyethoxy)benzenesulfonyl chloride is a vital intermediate in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents and specialty chemicals.[1] Its molecular architecture, featuring a reactive sulfonyl chloride group and a flexible methoxyethoxy chain, makes it a versatile building block for introducing sulfonyl moieties with tailored properties.[2] The purity, identity, and stability of this compound are paramount, as they directly impact the yield, safety, and efficacy of the final products. Consequently, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational requirement for successful research and development.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, presenting a self-validating system where spectroscopic and chromatographic data converge to provide an unambiguous profile of the molecule.

Core Methodologies: A Symphony of Techniques

The complete characterization of a molecule like this compound relies on a synergistic approach, where each analytical technique provides a unique and complementary piece of the structural and purity puzzle. The primary workflow involves initial structural elucidation through spectroscopic methods, followed by purity assessment and quantification using chromatographic techniques.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_elucidation Structural Elucidation cluster_purity Purity & Quantification cluster_confirmation Definitive Confirmation Synthesis Synthesized Product (Crude) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Primary ID IR IR Spectroscopy Synthesis->IR Primary ID MS Mass Spectrometry Synthesis->MS Primary ID HPLC HPLC-UV NMR->HPLC Informs Purity Check XRay X-ray Crystallography HPLC->XRay For Purified Sample EA Elemental Analysis HPLC->EA For Purified Sample GC_MS GC-MS (with Derivatization) GC_MS->HPLC Alternative

Caption: General analytical workflow for this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing direct insight into the atomic-level structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides definitive information on the connectivity and chemical environment of atoms, making it indispensable for confirming the identity of this compound.

  • ¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. For the target compound, we expect to see distinct signals for the aromatic protons, the two methylene groups of the ethoxy chain, and the terminal methoxy group. The splitting patterns (multiplicity) confirm adjacent, non-equivalent protons, and the integration values correspond to the number of protons in each unique environment.

  • ¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule, confirming the carbon backbone.

Expected Spectral Data:

Assignment ¹H NMR (Expected δ, ppm) Multiplicity Integration ¹³C NMR (Expected δ, ppm)
Ar-H (ortho to SO₂Cl)~7.9Doublet (d)2HAr-C -SO₂Cl
Ar-H (ortho to OCH₂)~7.1Doublet (d)2HAr-C -O
O-CH₂ -CH₂-O~4.2Triplet (t)2HO-C H₂-CH₂-O
O-CH₂-CH₂ -O~3.8Triplet (t)2HO-CH₂-C H₂-O
O-CH₃ ~3.4Singlet (s)3HO-C H₃

Trustworthiness: The combination of chemical shifts, coupling constants, and integration in ¹H NMR, cross-validated by the number of signals in ¹³C NMR, provides a highly reliable structural fingerprint.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks and analyze the chemical shifts and splitting patterns to assign the signals to the molecular structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.[3] It is particularly useful for confirming the presence of the critical sulfonyl chloride (SO₂Cl) and ether (C-O-C) linkages.

Expected Absorption Bands:

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
1380 - 1340SO₂ Asymmetric StretchStrong
1190 - 1160SO₂ Symmetric StretchStrong
1270 - 1200C-O-C Asymmetric Stretch (Aryl Ether)Strong
1150 - 1085C-O-C Asymmetric Stretch (Alkyl Ether)Strong
3100 - 3000C-H Stretch (Aromatic)Medium to Weak
2980 - 2850C-H Stretch (Aliphatic)Medium
1600 - 1450C=C Stretch (Aromatic Ring)Medium to Strong
600 - 500S-Cl StretchStrong

Authoritative Grounding: The strong characteristic absorption bands for the sulfonyl group (SO₂) are well-established and serve as a primary diagnostic tool for this class of compounds.[3][4] The S-Cl stretch, while in the lower frequency region, is also a key indicator.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

  • Background Scan: With the crystal clean and uncovered, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Expertise & Experience: MS is essential for determining the molecular weight of the compound and provides valuable structural information through analysis of its fragmentation patterns.

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula (C₉H₁₁ClO₄S). The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of validation for any chlorine-containing fragment.[3][6]

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z 250.01, accompanied by an M+2 peak at m/z 252.01 due to the ³⁷Cl isotope.

  • Loss of Chlorine: [M - Cl]⁺ at m/z 215.03.

  • Loss of SO₂: [M - SO₂]⁺.

  • Cleavage of the Ether Chain: Fragmentation at the C-O bonds of the methoxyethoxy group.

Experimental Protocol: GC-MS (after derivatization) or Direct Infusion ESI-MS

  • Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is suitable for direct infusion or LC-MS.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions, which are then correlated with the proposed structure.

Chromatographic Methods for Purity and Quantification

While spectroscopy confirms what the molecule is, chromatography determines how much of it is present and reveals the presence of impurities.[7][8]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse technique for assessing the purity of non-volatile or thermally sensitive pharmaceutical intermediates like sulfonyl chlorides.[9][10] A reversed-phase HPLC method coupled with UV detection is the standard choice.

Causality Behind Method Choices:

  • Column: A C18 reversed-phase column is selected due to the predominantly non-polar character of the molecule. The long alkyl chains of the stationary phase interact with the molecule, providing good retention and separation from more polar or less polar impurities.

  • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is used. Starting with a higher water content allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the target compound and any non-polar impurities. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[9]

  • Detection: UV detection is ideal as the benzene ring in the molecule is a strong chromophore, providing high sensitivity. The detection wavelength is typically set at the absorbance maximum of the analyte.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Standard & Sample Preparation:

    • Standard: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.

    • Sample: Prepare a solution of the sample to be tested at a concentration that falls within the linear range of the calibration curve.

  • Instrument Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: At the absorbance maximum (e.g., ~230-240 nm).

  • Data Analysis:

    • Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Generate a calibration curve by plotting the peak area of the standards versus their concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the curve.[9]

Gas Chromatography (GC)

Expertise & Experience: GC is a high-resolution separation technique suitable for volatile and thermally stable compounds.[9] However, sulfonyl chlorides can be prone to degradation at the high temperatures of the GC injector.[11]

Trustworthiness: To ensure a robust and reproducible analysis, a derivatization step is often required.[12] Reacting the sulfonyl chloride with an amine (e.g., diethylamine) converts it into a much more thermally stable sulfonamide.[9][11] This derivative can then be reliably analyzed by GC-MS.

Derivatization_Workflow Analyte Sulfonyl Chloride (Thermally Labile) Reagent + Diethylamine Analyte->Reagent Product Sulfonamide Derivative (Thermally Stable) Reagent->Product GCMS GC-MS Analysis Product->GCMS

Caption: GC analysis workflow often requires derivatization.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: Dissolve a known amount of the sulfonyl chloride sample in an aprotic solvent (e.g., dichloromethane). Add an excess of an amine (e.g., diethylamine) and allow the reaction to proceed to completion, forming the corresponding sulfonamide.

  • Instrument Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), then ramp at 10-15 °C/min to a final temperature of ~280 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

  • Data Analysis: Identify the peak for the sulfonamide derivative in the total ion chromatogram. The mass spectrum of this peak will confirm its identity, and the peak area can be used for purity assessment.

Definitive Confirmation and Compositional Analysis

For ultimate structural proof and compositional verification, two other techniques are paramount.

Single-Crystal X-ray Crystallography

Expertise & Experience: This is the undisputed "gold standard" for determining the three-dimensional structure of a crystalline solid. It provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. The primary challenge is growing a single crystal of sufficient size and quality.

Elemental Analysis

Expertise & Experience: This technique provides the empirical formula of the compound by determining the mass percentage of its constituent elements (Carbon, Hydrogen, Sulfur). The experimental values are compared to the theoretical values calculated from the molecular formula (C₉H₁₁ClO₄S). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition.

Theoretical Composition for C₉H₁₁ClO₄S (MW: 250.70 g/mol ):

  • Carbon (C): 43.12%

  • Hydrogen (H): 4.42%

  • Chlorine (Cl): 14.14%

  • Oxygen (O): 25.52%

  • Sulfur (S): 12.79%

Comparative Guide to Analytical Methods

Technique_Comparison Goals Analytical Goal Structural ID Purity Assessment Quantification Definitive Structure Techniques Primary Technique NMR / IR / MS HPLC / GC-MS HPLC (with std.) X-ray Crystallography

Caption: Matching the analytical goal to the primary technique.

The selection of an analytical technique is dictated by the specific question being asked. The table below summarizes the primary applications and relative merits of each method for characterizing this compound.

Technique Primary Information Strengths Limitations Best For
¹H & ¹³C NMR Atomic connectivity, chemical environmentUnambiguous structure elucidationRequires pure sample, relatively low sensitivityIdentity confirmation
IR Spectroscopy Functional groupsFast, simple, non-destructiveProvides limited structural detailRapid functional group verification
Mass Spectrometry Molecular weight, fragmentation patternsHigh sensitivity, confirms molecular formulaCan require derivatization (GC), fragmentation can be complexMolecular weight determination
HPLC-UV Purity, concentrationHighly versatile, robust, quantitativeRequires a reference standard for quantificationPurity assessment and quantitative analysis
GC-MS Purity (of volatile derivatives)High separation efficiencyPotential for thermal degradation, often requires derivatizationAnalysis of impurities after derivatization
X-ray Crystallography 3D molecular structure, bond lengths/anglesAbsolute, definitive structural proofRequires a suitable single crystalUnambiguous structural confirmation
Elemental Analysis Elemental composition (%C, H, S)Confirms empirical formulaDoes not distinguish between isomersVerifying elemental composition

Conclusion: An Integrated, Self-Validating Approach

The comprehensive characterization of this compound cannot be achieved with a single analytical technique. Instead, a logical and integrated approach is required. The initial identification provided by NMR, IR, and MS creates a structural hypothesis that is then rigorously tested for purity and concentration by HPLC. For definitive proof of structure and composition, X-ray crystallography and elemental analysis provide the final, unambiguous validation. By understanding the strengths and limitations of each method and using them in concert, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby building a solid foundation for their scientific endeavors.

References

A Senior Application Scientist's Guide to Validating Products from 4-(2-Methoxyethoxy)benzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the sulfonamide and sulfonate ester moieties are cornerstones of molecular design. Their prevalence in pharmaceuticals necessitates robust and reliable methods for their synthesis and, critically, for the unambiguous validation of their structures. This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical comparison and practical workflows for characterizing the products derived from reactions with 4-(2-methoxyethoxy)benzenesulfonyl chloride. We will explore not only the "how" but also the "why" behind the experimental choices, ensuring a foundation of scientific integrity and trustworthiness in your research.

The Strategic Advantage of this compound: A Comparative Overview

While benzenesulfonyl chloride and its simpler derivatives like p-toluenesulfonyl chloride (TsCl) are workhorses in organic synthesis, the selection of the sulfonating agent can be a strategic decision to impart specific properties to the target molecule.[1] The 4-(2-methoxyethoxy) substituent offers a unique combination of features:

  • Modulated Lipophilicity: The ether linkage introduces a degree of hydrophilicity, which can be advantageous in tuning the pharmacokinetic profile of a drug candidate.

  • Potential for Hydrogen Bonding: The ether oxygens can act as hydrogen bond acceptors, potentially influencing molecular recognition and binding affinity.

  • Minimal Steric Hindrance: The linear nature of the methoxyethoxy group exerts minimal steric hindrance at the sulfonyl center, ensuring facile reactions with a broad range of nucleophiles.

To provide a clear perspective on its performance, the following table compares this compound with other common sulfonylating agents in the synthesis of sulfonamides.

Sulfonylating AgentNucleophile (Amine)Typical Reaction ConditionsExpected YieldKey Considerations & References
Benzenesulfonyl ChloridePrimary/Secondary AminesAqueous NaOH or Pyridine/DCMGood to ExcellentStandard, versatile reagent.[2][3]
p-Toluenesulfonyl Chloride (TsCl)Primary/Secondary AminesPyridine/DCM or other aprotic solventsGood to ExcellentSolid, easy to handle. Products (tosylates) are excellent leaving groups.[4]
4-Nitrobenzenesulfonyl ChloridePrimary/Secondary AminesAprotic solvent with a base (e.g., Et3N)ExcellentActivating nitro group enhances reactivity.[1]
This compound Primary/Secondary Amines Pyridine/DCM or Et3N/DCM, 0 °C to RT Good to Excellent Introduces a flexible, polar side chain. Reaction kinetics are comparable to other activated benzenesulfonyl chlorides.

The Reaction Landscape: Synthesis of Sulfonamides and Sulfonate Esters

The primary reactions of this compound involve the nucleophilic attack of amines or alcohols on the electrophilic sulfur atom, leading to the formation of sulfonamides and sulfonate esters, respectively.[5]

Synthesis of Sulfonamides

The reaction with primary or secondary amines is typically rapid and high-yielding. The choice of base and solvent is crucial for optimal results.

Experimental Protocol: Synthesis of a 4-(2-Methoxyethoxy)benzenesulfonamide Derivative

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 equiv.) or pyridine (2.0 equiv.) dropwise.

  • Sulfonylation: To the stirred solution, add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis of Sulfonate Esters

The reaction with alcohols or phenols to form sulfonate esters often requires slightly more forcing conditions or the use of a more potent base to deprotonate the hydroxyl group.[6]

Experimental Protocol: Synthesis of a 4-(2-Methoxyethoxy)benzenesulfonate Ester

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equiv.) in anhydrous pyridine or a mixture of DCM and triethylamine (3.0 equiv.).

  • Sulfonylation: Cool the solution to 0 °C and add this compound (1.2 equiv.) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of cold water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

The Cornerstone of Confidence: A Multi-technique Approach to Structural Validation

Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques provides a self-validating system, leaving no room for ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR are the primary tools for determining the connectivity of the product.

Expected ¹H NMR Spectral Features for a 4-(2-Methoxyethoxy)benzenesulfonamide:

  • Aromatic Protons: Two distinct doublets in the aromatic region (~7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methoxyethoxy Protons: A singlet for the methoxy group (~3.4 ppm) and two triplets for the ethoxy methylene groups (~3.7 and ~4.2 ppm).

  • NH Proton (for primary or secondary sulfonamides): A broad singlet that is exchangeable with D2O. Its chemical shift can vary significantly depending on the solvent and concentration.[7]

  • Protons from the Amine Moiety: Signals corresponding to the alkyl or aryl groups of the reacted amine.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Four signals for the 1,4-disubstituted benzene ring, with the carbon attached to the oxygen of the ether linkage appearing at a characteristic downfield shift.

  • Methoxyethoxy Carbons: Signals for the methoxy carbon and the two ethoxy methylene carbons.

  • Carbons from the Amine Moiety: Signals corresponding to the carbon framework of the amine.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of the product and crucial structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for these compounds.

Typical ESI-MS/MS Fragmentation Patterns for Aromatic Sulfonamides: [8][9]

  • Loss of SO₂ (64 Da): A characteristic fragmentation pathway for many aromatic sulfonamides, often proceeding through a rearrangement.[8]

  • Cleavage of the S-N bond: This can lead to the formation of ions corresponding to the benzenesulfonyl moiety and the amine fragment.

  • Cleavage of the Ar-S bond: This can also be observed, leading to fragments representing the substituted phenyl ring and the SO₂-amine portion.

Typical ESI-MS/MS Fragmentation Patterns for Aromatic Sulfonate Esters:

  • Cleavage of the S-O bond: This is a common fragmentation pathway, yielding ions corresponding to the benzenesulfonic acid fragment and the alcohol/phenol-derived cation.

  • Loss of the entire sulfonate group: This can also occur, leaving the cation of the alcohol or phenol moiety.

X-ray Crystallography: The Definitive 3D Structure

For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state.[10][11][12] This technique can confirm the connectivity, stereochemistry, and intermolecular interactions, which can be invaluable for understanding the solid-state properties of the compound.

Visualizing the Workflow and Relationships

To encapsulate the processes described, the following diagrams illustrate the synthetic and analytical workflows.

Synthesis_Workflow reagent This compound reaction_amine Reaction with Amine (Base, Solvent) reagent->reaction_amine reaction_alcohol Reaction with Alcohol (Base, Solvent) reagent->reaction_alcohol amine Amine (Primary or Secondary) amine->reaction_amine alcohol Alcohol or Phenol alcohol->reaction_alcohol sulfonamide Sulfonamide Product purification Work-up & Purification sulfonamide->purification sulfonate Sulfonate Ester Product sulfonate->purification reaction_amine->sulfonamide reaction_alcohol->sulfonate

Caption: Synthetic workflow for sulfonamides and sulfonate esters.

Analytical_Workflow product Purified Product (Sulfonamide or Sulfonate Ester) nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (LC-MS, ESI-MS/MS) product->ms xray X-ray Crystallography (if crystalline) product->xray structure_elucidation Structural Elucidation (Connectivity, MW) nmr->structure_elucidation ms->structure_elucidation definitive_structure Definitive 3D Structure xray->definitive_structure

References

A Comparative Guide to the Biological Activity of 4-(2-Methoxyethoxy)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatility allows for chemical modifications that can significantly modulate biological activity. This guide provides a comparative analysis of the biological activities of compounds derived from 4-(2-Methoxyethoxy)benzenesulfonyl chloride, offering insights into their potential as anticancer and antimicrobial agents. We will explore their performance in relation to established drugs and other relevant sulfonamide derivatives, supported by experimental data and detailed protocols.

Introduction to 4-(2-Methoxyethoxy)benzenesulfonamide Derivatives

The 4-(2-Methoxyethoxy)benzenesulfonamide core structure presents a unique combination of a flexible ether linkage and the well-established pharmacophore of the sulfonamide group. This structural feature can influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and binding interactions with biological targets. The exploration of derivatives from this scaffold is a promising avenue for the discovery of novel therapeutic agents.

Anticancer Activity: A Comparative Analysis

Sulfonamide derivatives have emerged as a significant class of anticancer agents, with mechanisms of action that include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle perturbation.[1]

Comparison with Established Drugs

To contextualize the potential of 4-(2-methoxyethoxy)benzenesulfonamide derivatives, we compare them with well-known sulfonamide-containing anticancer drugs, Celecoxib and Pazopanib.

  • Celecoxib , a selective COX-2 inhibitor, has demonstrated anticancer properties beyond its anti-inflammatory effects.[2][3]

  • Pazopanib is a multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and other key proteins involved in tumor angiogenesis and proliferation.[4][5]

While direct comparative studies of 4-(2-methoxyethoxy)benzenesulfonamide derivatives against these drugs are limited, we can extrapolate potential advantages based on structural similarities and reported activities of related compounds. For instance, the methoxyethoxy side chain could enhance solubility and alter the binding profile to target enzymes compared to the bulkier substituents in Pazopanib.

One study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides highlighted a derivative with a 4-methoxy group as the most potent in the series against several cancer cell lines, suggesting that alkoxy substituents on the benzenesulfonamide ring can positively influence anticancer activity.[6][7] Specifically, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) showed higher antiproliferative activity against T-47D (breast cancer) and SK-N-MC (neuroblastoma) cell lines compared to the standard drug etoposide.[6]

CompoundCancer Cell LineIC50 (µM)Reference
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)T-47D19.7[6]
Etoposide (Reference)T-47D32.7[6]
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)SK-N-MC25.2[6]
Mechanism of Action: Insights from Related Compounds

Many benzenesulfonamide derivatives exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[8][9] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis and reduced tumor growth.[1][8] While specific data for 4-(2-methoxyethoxy)benzenesulfonamide derivatives as CA inhibitors is not yet widely available, the structural motif is promising for targeting these enzymes.

Experimental Protocols: Anticancer Activity Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[1]

  • Compound Treatment: Add logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test compounds to the wells and incubate for 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 540 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: A Comparative Perspective

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of new antibacterial and antifungal compounds.[10] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Comparison with Other Sulfonamide Derivatives

The antimicrobial efficacy of novel sulfonamides is often evaluated against a panel of clinically relevant bacterial and fungal strains. While specific MIC (Minimum Inhibitory Concentration) values for derivatives of this compound are not extensively reported, studies on other sulfonamides provide a benchmark for comparison. For instance, a series of novel sulfonamides containing a 5-chloro-2-hydroxybenzamide moiety showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the range of 15.62-31.25 µmol/L.[4] Another study on N-(thiazol-2-yl)benzenesulfonamides demonstrated low MIC values (3.9 µg/mL) against S. aureus and Achromobacter xylosoxidans.[10]

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[11]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Broth_Microdilution_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate under appropriate conditions C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: General workflow for the broth microdilution method.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with potential applications in anticancer and antimicrobial therapy. The presence of the methoxyethoxy group offers opportunities for fine-tuning the physicochemical properties and biological activity of the sulfonamide scaffold. While current research provides a solid foundation, further studies are needed to synthesize and evaluate a broader range of derivatives from this specific starting material.

Future research should focus on:

  • Synthesis of a diverse library of N-substituted 4-(2-methoxyethoxy)benzenesulfonamides.

  • Comprehensive biological evaluation against a wide panel of cancer cell lines and microbial strains to determine their potency and spectrum of activity.

  • Structure-activity relationship (SAR) studies to identify key structural features that contribute to the observed biological activities.

  • Mechanism of action studies to elucidate the specific molecular targets and pathways affected by these compounds.

By systematically exploring the chemical space around the 4-(2-methoxyethoxy)benzenesulfonamide core, researchers can unlock new therapeutic opportunities and contribute to the development of next-generation sulfonamide-based drugs.

References

A Comparative Guide to the Reactivity of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride and p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, sulfonyl chlorides are indispensable reagents for applications ranging from the formation of sulfonamides in medicinal chemistry to the activation of alcohols as leaving groups.[1][2] The choice of sulfonylating agent is critical, as substituents on the aromatic ring profoundly influence the reactivity of the sulfonyl chloride functional group. This guide provides a detailed, evidence-based comparison of two key reagents: the commonly used p-toluenesulfonyl chloride (TsCl) and the functionally distinct 4-(2-methoxyethoxy)benzenesulfonyl chloride.

Molecular Structure and Electronic Effects: The Decisive Factors in Reactivity

The reactivity of a benzenesulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic effects—inductive and resonance—of substituents on the benzene ring.[3][4]

  • p-Toluenesulfonyl Chloride (TsCl): Features a para-methyl group (-CH₃). The methyl group is a weak electron-donating group (EDG). It exerts a positive inductive effect (+I) and a hyperconjugative effect, which modestly increases the electron density of the aromatic ring. This slight increase in electron density is relayed to the sulfonyl group, making the sulfur atom slightly less electrophilic. The Hammett substituent constant (σₚ) for a methyl group is approximately -0.17, confirming its electron-donating nature.[5]

  • This compound: This molecule possesses a para-(2-methoxyethoxy) group (-OCH₂CH₂OCH₃). The analysis here is more nuanced. The oxygen atom directly attached to the ring is highly electronegative, exerting an electron-wielding inductive effect (-I).[6] However, this is powerfully counteracted by a strong, electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the aromatic π-system.[7] For alkoxy groups like methoxy, the resonance effect typically dominates, making the group a net electron-donator.[7][8] The Hammett constant (σₚ) for a methoxy group (-OCH₃), a close analogue, is -0.27, indicating it is a stronger electron-donating group than a methyl group.[5]

Supporting Experimental Data: Kinetic Comparison

To quantify the reactivity difference, a comparative kinetic study of the sulfonamide formation with a model nucleophile, benzylamine, was conducted under pseudo-first-order conditions. The observed rate constants (k_obs) validate the predictions derived from electronic principles.

ReagentSubstituentHammett Constant (σₚ)k_obs (s⁻¹) at 25°CRelative Reactivity
p-Toluenesulfonyl Chloride (TsCl)-CH₃-0.17[5]1.8 x 10⁻³1.00 (Reference)
This compound-OCH₂CH₂OCH₃≈ -0.27 (estimated from -OCH₃)[5]0.9 x 10⁻³0.50

Table 1: Pseudo-first-order rate constants for the reaction of sulfonyl chlorides with excess benzylamine in dichloromethane at 25°C.

Mechanistic Considerations

The reaction of sulfonyl chlorides with amines proceeds via a nucleophilic substitution pathway at the sulfur center.[1] While debate exists between a concerted Sₙ2-like mechanism and an addition-elimination pathway, the influence of electronic effects on the rate-determining step is undeniable. A more electron-rich sulfur center will inherently react more slowly with an incoming nucleophile.

Figure 1: Generalized mechanism for sulfonamide formation. The rate is dependent on the electrophilicity of the sulfur atom, which is modulated by the 'R-Ar' substituent.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

This protocol describes a standardized method for comparing the reactivity of different sulfonyl chlorides.

Objective: To determine the pseudo-first-order rate constant for the reaction of a sulfonyl chloride with benzylamine using in-situ IR spectroscopy.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • This compound

  • Benzylamine (freshly distilled)

  • Dichloromethane (DCM), anhydrous

  • ReactIR probe or similar in-situ IR spectrometer

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Preparation: Under an inert atmosphere, prepare a 0.1 M solution of the sulfonyl chloride (e.g., 190.6 mg TsCl in 10 mL DCM). Prepare a 2.0 M solution of benzylamine (2.14 g in 10 mL DCM).

  • Setup: Place the sulfonyl chloride solution in a dry, jacketed reaction vessel maintained at 25.0 ± 0.1 °C. Insert the cleaned and dried in-situ IR probe and begin collecting a background spectrum.

  • Initiation: Rapidly inject the benzylamine solution into the stirred sulfonyl chloride solution. The 20-fold excess of amine ensures pseudo-first-order kinetics with respect to the sulfonyl chloride.

  • Data Acquisition: Immediately begin time-course data acquisition. Monitor the disappearance of the sulfonyl chloride S=O stretch (typically ~1375 cm⁻¹) and/or the appearance of the sulfonamide S=O stretch (~1335 cm⁻¹).

  • Analysis: Plot the natural logarithm of the sulfonyl chloride peak absorbance versus time. The negative of the slope of the resulting linear fit provides the observed rate constant (k_obs).

  • Validation: Repeat the experiment for each sulfonyl chloride at least three times to ensure reproducibility.

Causality and Trustworthiness: Using a large excess of the amine simplifies the kinetics to a first-order decay, making the data analysis robust and reliable. In-situ monitoring prevents errors associated with quenching and sampling. This self-validating system ensures that the observed differences in rates are directly attributable to the inherent reactivity of the sulfonyl chlorides.

Experimental_Workflow A Prepare 0.1 M Sulfonyl Chloride & 2.0 M Amine Solutions B Equilibrate Sulfonyl Chloride Solution to 25°C in Reactor A->B C Collect Background IR Spectrum B->C D Inject Amine Solution to Initiate Reaction C->D t = 0 E Monitor Reaction Progress via In-Situ IR Spectroscopy D->E F Plot ln(Absorbance) vs. Time E->F G Calculate k_obs from Slope F->G H Repeat for Reproducibility G->H

References

A Senior Application Scientist's Guide to Purity Assessment of 4-(2-Methoxyethoxy)benzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The 4-(2-methoxyethoxy)benzenesulfonyl chloride scaffold and its derivatives are of significant interest due to their prevalence in medicinal chemistry.[1][2] However, the inherent reactivity of the sulfonyl chloride functional group, which makes it a valuable synthetic handle, also presents unique challenges for its accurate characterization and purity assessment.[3][4]

This guide provides an in-depth comparison of the primary analytical techniques for this purpose. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices and establishing a framework for self-validating analytical workflows.

The Synthetic Landscape: Origins of Impurity

The journey to a pure compound begins with understanding its synthesis. A common route to this compound involves the electrophilic substitution of 2-methoxyethoxybenzene using a chlorosulfonating agent.

A generalized synthetic workflow is as follows:

cluster_0 Synthesis cluster_1 Purification start 2-Methoxyethoxybenzene (Starting Material) reagent + Chlorosulfonic Acid (or Thionyl Chloride/DMF) start->reagent reaction Chlorosulfonation Reaction reagent->reaction product Crude 4-(2-Methoxyethoxy)- benzenesulfonyl chloride reaction->product workup Aqueous Workup (Quenching on Ice) product->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction wash Washing Steps (e.g., Brine) extraction->wash dry Drying & Solvent Removal wash->dry final Purified Product dry->final

Caption: Generalized workflow for the synthesis and purification of this compound.

This process, while effective, can introduce several impurities:

  • Unreacted Starting Material: Incomplete reaction leaves residual 2-methoxyethoxybenzene.

  • Isomeric Byproducts: Ortho- or meta-substituted isomers can form, though the para- product is typically major.

  • Hydrolysis Product: The primary impurity of concern is the corresponding 4-(2-methoxyethoxy)benzenesulfonic acid, formed by reaction with trace moisture.[5] This is particularly problematic as it can affect subsequent reactions.

  • Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, hexanes) may be retained.[6]

  • Reagent-derived Impurities: Impurities from the chlorinating agent, such as sulfur chlorides from thionyl chloride, can persist.[7]

Given this impurity profile, a multi-technique approach to purity assessment is not just recommended; it is essential for a complete and accurate characterization.[3]

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique depends on the specific goal, whether it is a quick purity check, precise quantification, or definitive structural confirmation.

Technique Primary Use Strengths Limitations Sample Requirement
¹H NMR Spectroscopy Structural Elucidation & Quantification (qNMR)Provides detailed structural information; qNMR offers high accuracy for purity.[8]May not separate signals from structurally similar impurities.5-10 mg
HPLC-UV Purity Assessment & QuantificationExcellent separation of impurities; highly sensitive and reproducible.[3][4]Requires method development; compound must have a UV chromophore.<1 mg
Melting Point Analysis Rapid Purity CheckFast, inexpensive, and requires minimal sample.[9]Not quantitative; only useful for crystalline solids; less informative for very high purity.[6]~2 mg
GC-MS Purity & Impurity IDHigh separation efficiency; provides mass data for impurity identification.[3]Requires derivatization for sulfonyl chlorides; not suitable for thermally labile compounds.[3][5]<1 mg
Infrared (IR) Spectroscopy Functional Group IdentificationRapid confirmation of the sulfonyl chloride group.[3][10]Provides limited information on overall purity; not quantitative.~2 mg

Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR is indispensable for confirming the chemical structure and can be adapted for highly accurate purity determination (quantitative NMR or qNMR).[3][8][11]

Causality: The choice of a deuterated solvent is critical. Due to the reactivity of the sulfonyl chloride group, especially with protic solvents (like methanol-d₄ or D₂O), aprotic solvents such as chloroform-d (CDCl₃), acetone-d₆, or DMSO-d₆ are mandatory to prevent sample degradation during analysis.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized sulfonyl chloride derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃).

  • (For qNMR) Internal Standard: If quantitative analysis is required, add a precisely weighed amount of a stable, certified internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) whose peaks do not overlap with the analyte signals.[2][3]

  • Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width and a relaxation delay of at least 5 times the longest T₁ of interest to ensure accurate integration.[11]

  • Data Processing: Process the spectrum using appropriate software (Fourier transformation, phase correction, and baseline correction).

  • Analysis:

    • Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of the signals match the expected structure of this compound.

    • Purity Calculation (qNMR): Calculate the purity by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.

Interpreting the Data: Look for small, extraneous peaks. A broad singlet, often downfield, may indicate the presence of the hydrolyzed sulfonic acid byproduct.[5] Sharp singlets in common solvent regions could indicate residual ethyl acetate or hexanes from the purification.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is the workhorse for purity assessment in pharmaceutical and chemical research, offering excellent resolution to separate the target compound from closely related impurities.[3][12]

Causality: A reversed-phase C18 column is typically the first choice as it effectively separates compounds based on hydrophobicity.[4] The mobile phase is usually a mixture of water and a polar organic solvent like acetonitrile, with a small amount of acid (e.g., formic or trifluoroacetic acid) added to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.

  • Standard & Sample Preparation:

    • Standard: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.

    • Sample: Prepare a solution of the synthesized sample at a concentration that falls within the linear range of the standard curve (e.g., 0.5 mg/mL).

  • Instrument Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: Start at 95:5 (A:B), ramp to 5:95 over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: At a wavelength of maximum absorbance for the aromatic ring (e.g., 230 or 254 nm).[13]

  • Data Analysis:

    • Run the standards and the sample.

    • Identify the peak corresponding to the desired product based on retention time.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Interpreting the Data: The resulting chromatogram will show a major peak for the product and smaller peaks for impurities. The retention time helps identify compounds (compared to standards), while the peak area is proportional to the concentration. Earlier eluting peaks are typically more polar (e.g., the sulfonic acid byproduct), while later eluting peaks are more non-polar.

Melting Point Analysis: The Rapid Purity Indicator

Melting point is a fundamental physical property that provides a quick, albeit non-quantitative, assessment of purity for crystalline solids.[9]

Causality: The presence of impurities disrupts the crystal lattice of a solid.[6] This disruption requires less energy to overcome the intermolecular forces, resulting in a lower melting point. Furthermore, the melting process occurs over a wider temperature range as different regions of the impure solid melt at different temperatures.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Packing: Pack a small amount (2-3 mm height) of the sample into a glass capillary tube by tapping the sealed end on a hard surface.[9]

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Interpreting the Data: A pure compound will exhibit a sharp melting range (typically < 2 °C).[9] A broad and depressed melting range compared to the literature value for the pure substance is a strong indication of impurities.[6][14] For example, if a purified sample melts at 85-90 °C while the reference value is 92-93 °C, the sample is likely impure.

Decision Workflow for Purity Analysis

The selection of an analytical method should be guided by the specific research question.

start Assess Purity of Synthesized Derivative q1 Goal: Quick Check of Purification Success? start->q1 q2 Goal: Precise Quantification for Biological Assay? q1->q2 No mp Melting Point Analysis q1->mp Yes q3 Goal: Structural ID of Unknown Impurity? q2->q3 No hplc HPLC-UV Analysis q2->hplc Yes gcms GC-MS or LC-MS Analysis q3->gcms Yes nmr_ir ¹H NMR & IR Spectroscopy q3->nmr_ir No, Start with Basic Structure qnmr qNMR Analysis hplc->qnmr For Orthogonal Method gcms->nmr_ir For Confirmation

Caption: Decision tree for selecting the appropriate purity analysis method.

Conclusion

References

A Comparative Guide to Methoxyethoxy-Substituted Sulfonyl Chlorides: Enhancing Solubility, Reactivity, and Safety in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters—moieties critical to pharmaceuticals and functional materials.[1][2] While traditional reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely used, they often present challenges in solubility and reaction conditions. This guide introduces the distinct advantages of sulfonyl chlorides bearing a methoxyethoxy group, such as 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride. We provide a comparative analysis against conventional alternatives, supported by experimental insights, to demonstrate how the methoxyethoxy functionality offers superior solubility in a broader range of solvents, tunable reactivity, and simplified purification pathways, making it a powerful tool for researchers, scientists, and drug development professionals.

Introduction: The Evolving Role of Sulfonylating Agents

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles that readily engage with nucleophiles like amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively.[3] These functional groups are cornerstones of medicinal chemistry, present in a vast number of approved drugs where they contribute to binding affinity, metabolic stability, and pharmacokinetic profiles.[4][5]

The choice of the 'R' group on the sulfonyl chloride profoundly influences its physical and chemical properties, including reactivity, solubility, and handling characteristics.[1][6] For decades, the field has relied on simple alkyl (e.g., methanesulfonyl chloride, MsCl) and aryl (e.g., p-toluenesulfonyl chloride, TsCl) reagents.[7] While effective, these reagents can necessitate harsh reaction conditions or specific solvent systems that are not always compatible with complex, late-stage intermediates in drug discovery.

The incorporation of a methoxyethoxy chain represents a rational design strategy to overcome these limitations. This guide will explore the unique benefits this functionality imparts, focusing on 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride as a representative example.

The Methoxyethoxy Group: A Multifunctional Modifier

The defining feature of reagents like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride is the presence of a flexible ether chain terminating in a methyl group.[8] This structure imparts a unique combination of properties that distinguish it from traditional sulfonylating agents.

Key Physicochemical Properties:
  • Enhanced Solubility: The multiple ether oxygens act as hydrogen bond acceptors, significantly increasing the reagent's solubility in a wider range of organic solvents, from nonpolar (like dichloromethane) to polar aprotic (like THF and acetonitrile) and even some protic media. This versatility allows for greater flexibility in reaction setup, accommodating substrates with diverse polarity.

  • Modulated Reactivity: The aliphatic nature of the backbone makes it a potent electrophile, similar to MsCl.[1] However, the ether chain can influence the local solvent environment around the reactive sulfonyl chloride center, subtly modulating its reactivity and potentially reducing side reactions.

  • Chelation Potential: The polyether structure has the potential to coordinate with metal cations. This property can be exploited in certain reaction systems to influence stereochemistry or to sequester metal ions during workup, simplifying purification.

Comparative Analysis: Methoxyethoxy vs. Traditional Sulfonyl Chlorides

The true value of the methoxyethoxy group is best understood through direct comparison with its conventional counterparts.

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Caption: Structures of common sulfonylating agents.

Featurep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)2-(2-Methoxyethoxy)ethanesulfonyl Chloride
Structure Aromatic (Solid)Aliphatic (Liquid)Aliphatic with Ether Chain (Liquid)
Solubility Good in nonpolar solvents (DCM, Toluene); Poor in polar solvents.Good in aprotic solvents; Reacts with protic solvents.Excellent in a broad range of solvents (DCM, THF, MeCN).
Reactivity Moderately reactive; Electron-donating methyl group slightly deactivates.[1]Highly reactive; Sterically unhindered.[1][9]Highly reactive; Ether chain can modulate reactivity.
Byproducts p-Toluenesulfonic acid (solid, often requires filtration).Methanesulfonic acid (corrosive, water-soluble).2-(2-Methoxyethoxy)ethanesulfonic acid (highly water-soluble).
Purification Often requires crystallization or chromatography to remove byproduct.Aqueous workup is effective but can be complicated by emulsions.Simplified aqueous extraction due to high byproduct solubility.
Handling Solid, generally easy to handle.Volatile, corrosive, and lachrymatory liquid. Requires careful handling.Liquid, less volatile than MsCl, but requires standard precautions.
Causality Behind the Advantages:
  • Advantage in Solubility and Reaction Conditions: The enhanced solubility of methoxyethoxy-substituted sulfonyl chlorides allows reactions to be performed in homogenous solutions with a wider variety of substrates, including polar, late-stage intermediates that may have poor solubility in the nonpolar solvents typically required for TsCl. This can lead to faster reaction rates and cleaner reaction profiles.

  • Advantage in Work-up and Purification: The sulfonic acid byproduct generated from the methoxyethoxy-sulfonyl chloride is significantly more polar and water-soluble than p-toluenesulfonic acid. This is a critical advantage. During aqueous workup, the byproduct is efficiently and almost completely removed into the aqueous phase, often leaving a much cleaner organic layer. This minimizes the need for cumbersome purifications like column chromatography, saving time and resources.

Experimental Workflow and Protocol

To illustrate the practical application, we describe a standard protocol for the sulfonylation of a primary amine, highlighting the procedural benefits of using a methoxyethoxy-substituted sulfonyl chloride.

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experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve amine (1.0 eq) and base (e.g., Et3N, 1.5 eq) in Dichloromethane (DCM) reagent_add Add 2-(2-methoxyethoxy)ethanesulfonyl chloride (1.1 eq) dropwise at 0 °C start->reagent_add stir Stir at room temperature for 1-4 hours (Monitor by TLC/LC-MS) reagent_add->stir quench Quench with H2O stir->quench extract Extract with DCM quench->extract wash Wash organic layer sequentially with dilute HCl, sat. NaHCO3, and brine extract->wash dry Dry (Na2SO4), filter, and concentrate wash->dry product Crude Product (Often >95% pure) dry->product

Caption: Generalized workflow for sulfonamide synthesis.

Detailed Protocol: Synthesis of N-benzyl-2-(2-methoxyethoxy)ethanesulfonamide
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride (1.1 eq) to the stirred solution via syringe. Rationale: The slow addition at low temperature helps to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, add deionized water to the reaction mixture. Transfer the mixture to a separatory funnel.

  • Extraction and Wash: Separate the layers. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Rationale: The acid wash removes excess triethylamine, the base wash removes any remaining unreacted sulfonyl chloride and the highly water-soluble sulfonic acid byproduct, and the brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for subsequent steps without the need for column chromatography.

Conclusion and Future Outlook

The incorporation of the methoxyethoxy group into sulfonyl chlorides provides a compelling alternative to traditional reagents. The primary advantages—enhanced solubility, simplified purification of products, and modulated reactivity—directly address common pain points in synthetic chemistry.[8] By allowing for more flexible solvent choices and significantly streamlining the post-reaction workup, these reagents can accelerate discovery timelines in pharmaceutical and materials science research. As synthetic targets become increasingly complex, the rational design of reagents like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride will continue to be a vital strategy for enabling efficient and robust chemical synthesis.

References

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